5-Bromo-2-phenylindolizine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-phenylindolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-14-8-4-7-13-9-12(10-16(13)14)11-5-2-1-3-6-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSHKCOAJSPRJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=C2)C=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679439 | |
| Record name | 5-Bromo-2-phenylindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006591-05-4 | |
| Record name | 5-Bromo-2-phenylindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-phenylindolizine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-2-phenylindolizine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The indolizine scaffold is a privileged structure in drug discovery, and its derivatives have demonstrated a wide range of biological activities.[1][2] This document details a robust synthetic protocol based on the Tschitschibabin indolizine synthesis, offering insights into the reaction mechanism, experimental setup, and purification strategies. Furthermore, a thorough characterization of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is presented. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing them with the necessary technical details to successfully synthesize and validate this compound in a laboratory setting.
Introduction: The Significance of the Indolizine Scaffold
Indolizine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention due to their diverse biological and photophysical properties.[1][2][3] The unique electronic structure of the indolizine nucleus, an isomer of indole, imparts favorable characteristics for its application in various fields. In medicinal chemistry, substituted indolizines have been investigated for their potential as anti-inflammatory, antiviral, and anticancer agents.[4] The introduction of a phenyl group at the 2-position and a bromine atom at the 5-position of the indolizine core, as in this compound, can significantly modulate its biological activity and pharmacokinetic profile. The bromine substituent, in particular, can serve as a handle for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.[5]
Synthetic Strategy: The Tschitschibabin Indolizine Synthesis
The Tschitschibabin (or Chichibabin) indolizine synthesis is a classical and highly effective method for the construction of the indolizine ring system.[1][2][6][7] This reaction typically involves the alkylation of a pyridine derivative with an α-halocarbonyl compound to form a pyridinium salt, which then undergoes a base-mediated intramolecular cyclization to yield the indolizine product.[1][2]
Reaction Mechanism
The synthesis of this compound via the Tschitschibabin reaction proceeds through the following key steps:
-
N-Alkylation: The synthesis commences with the N-alkylation of a 2-substituted-bromopyridine with 2-bromoacetophenone. The lone pair of electrons on the pyridine nitrogen atom attacks the electrophilic carbon of the 2-bromoacetophenone, displacing the bromide ion and forming a pyridinium salt intermediate.
-
Ylide Formation: In the presence of a base, a proton is abstracted from the methylene group adjacent to both the carbonyl group and the positively charged nitrogen atom of the pyridinium salt. This deprotonation generates a highly reactive pyridinium ylide.
-
Intramolecular Cyclization and Dehydration: The negatively charged carbon of the ylide then acts as a nucleophile, attacking the carbonyl carbon in an intramolecular aldol-type condensation. The resulting intermediate subsequently undergoes dehydration to form the aromatic indolizine ring system.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,5-Dibromopyridine | Reagent | Sigma-Aldrich |
| 2-Bromoacetophenone | Reagent | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific |
| Acetone | ACS Grade | VWR |
| Ethanol | Anhydrous | J.T. Baker |
| Dichloromethane (DCM) | ACS Grade | EMD Millipore |
| Hexane | ACS Grade | Macron |
| Ethyl acetate | ACS Grade | BDH |
| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies |
Synthetic Procedure
Caption: Step-by-step experimental workflow for the synthesis.
Step 1: Synthesis of 2-bromo-5-(2-oxo-2-phenylethyl)pyridinium bromide
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dibromopyridine (1.0 eq) and 2-bromoacetophenone (1.05 eq).
-
Add acetone (50 mL) to the flask.
-
Heat the reaction mixture to reflux and maintain for 24 hours. The formation of a precipitate should be observed.
-
After 24 hours, cool the mixture to room temperature.
-
Collect the precipitated pyridinium salt by vacuum filtration.
-
Wash the solid with a small amount of cold acetone to remove any unreacted starting materials.
-
Dry the pyridinium salt under vacuum to obtain a solid.
Step 2: Synthesis of this compound
-
Suspend the dried pyridinium salt from Step 1 in ethanol (50 mL) in a 100 mL round-bottom flask.
-
Add a saturated aqueous solution of sodium bicarbonate (2.0 eq) dropwise to the suspension with vigorous stirring.
-
Heat the reaction mixture to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. A gradient elution, starting with 100% hexane and gradually increasing the polarity with ethyl acetate, is recommended to achieve optimal separation. The fractions containing the desired product are identified by TLC, combined, and the solvent is evaporated to yield the pure compound.
Characterization
The structure and purity of the synthesized this compound (CAS No: 1006591-05-4[8][9][10][][12]) can be confirmed by a combination of spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₁₄H₁₀BrN[9][10] |
| Molecular Weight | 272.14 g/mol [8][9] |
| Appearance | Expected to be a solid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using CDCl₃ or DMSO-d₆ as the solvent. The expected chemical shifts are based on the known spectra of similar indolizine derivatives.[4][13][14][15]
-
¹H NMR: The spectrum is expected to show signals in the aromatic region (δ 7.0-8.5 ppm). The protons on the indolizine core and the phenyl ring will exhibit characteristic splitting patterns.
-
¹³C NMR: The spectrum will show the corresponding signals for the 14 carbon atoms in the molecule. The carbon atom attached to the bromine will be observed in the range of δ 110-120 ppm.
Mass Spectrometry (MS)
Mass spectral analysis should be performed using an Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) instrument. The mass spectrum will show the molecular ion peak [M]⁺ and the isotopic pattern characteristic of a compound containing one bromine atom ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio).[16]
-
Expected m/z: 271.00 and 273.00 (for ⁷⁹Br and ⁸¹Br isotopes, respectively).[9]
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the aromatic C-H and C=C stretching vibrations.
Safety and Handling
-
2,5-Dibromopyridine and 2-bromoacetophenone are irritants and lachrymators. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
-
Organic solvents such as acetone, ethanol, dichloromethane, hexane, and ethyl acetate are flammable. Keep them away from ignition sources.
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[9]
Conclusion
This technical guide has outlined a reliable and reproducible method for the synthesis of this compound based on the well-established Tschitschibabin reaction. The detailed experimental protocol, coupled with comprehensive characterization data, provides a solid foundation for researchers to produce this valuable compound for further investigation in drug discovery and materials science. The provided workflow and mechanistic insights are intended to empower scientists with the practical knowledge required for the successful execution of this synthesis.
References
- Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives - Organic & Biomolecular Chemistry (RSC Publishing).
- Copper(I)-Catalyzed Synthesis of Functionalized Indolizinones from Substituted Pyridine Homologated Ynones - Sci-Hub.
- Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives. - Semantic Scholar.
- Synthesis of indolizines - Organic Chemistry Portal.
-
Indolizine studies. Part 2. Synthesis and NMR spectroscopic analysis of 2-substituted indolizines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
- Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis.
- Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinoliz.
- Catalytic enantioselective functionalization of indolizines - ResearchGate.
- Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis.
- Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene.
- Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides † | Request PDF - ResearchGate.
-
Access to SCF3-Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol | Organic Letters - ACS Publications. Available at: [Link]
-
Metal-Free Catalyzed Synthesis of Fluorescent Indolizine Derivatives - ACS Publications. Available at: [Link]
- This compound - BLDpharm.
- Access to SCF3‑Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol - PMC.
- 5-BROMO-2-PHENYL-INDOLIZINE Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD - ECHEMI.
- Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins - Beilstein Archives.
- 5-BROMO-2-PHENYL-INDOLIZINE | Pharmaffiliates.
- Rapid synthesis of azoindolizine derivatives via aryldiazonium salts - PubMed Central.
- 5-Bromo-2-phenylindole - Optional[13C NMR] - Chemical Shifts - SpectraBase.
- CAS 1006591-05-4 this compound - BOC Sciences.
- 5-Bromo-2-phenylindole - Optional[MS (GC)] - Spectrum - SpectraBase.
- 5-BROMO-2-PHENYL-INDOLIZINE | 1006591-05-4 - ChemicalBook.
- 5-Bromo-2-phenylindole - SpectraBase.
- Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents - Der Pharma Chemica.
- (PDF) Design and Synthesis of 2‐Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation - ResearchGate.
- 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide - MDPI.
Sources
- 1. BJOC - Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis [beilstein-journals.org]
- 2. d-nb.info [d-nb.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Indolizine synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 1006591-05-4|this compound|BLDpharm [bldpharm.com]
- 9. echemi.com [echemi.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 12. 5-BROMO-2-PHENYL-INDOLIZINE | 1006591-05-4 [chemicalbook.com]
- 13. Indolizine studies. Part 2. Synthesis and NMR spectroscopic analysis of 2-substituted indolizines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Rapid synthesis of azoindolizine derivatives via aryldiazonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-phenylindolizine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-bromo-2-phenylindolizine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Given the nascent stage of research on this specific molecule, this document synthesizes known data with established, field-proven experimental and computational methodologies for the determination of its key physicochemical parameters. By providing not only available data but also detailed protocols, this guide serves as a foundational resource for the characterization and advancement of this compound in medicinal chemistry and materials science. We will delve into the structural attributes, solubility, lipophilicity, ionization constant (pKa), and spectral characteristics, offering both theoretical insights and practical, step-by-step experimental workflows.
Introduction: The Significance of the Indolizine Scaffold
The indolizine nucleus, a fused bicyclic aromatic system containing a bridgehead nitrogen atom, is a recurring motif in a variety of biologically active natural products and synthetic compounds.[1] Derivatives of indolizine have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The introduction of a phenyl group at the 2-position and a bromine atom at the 5-position of the indolizine core, as in this compound, is anticipated to modulate its electronic and steric properties, thereby influencing its biological activity and pharmacokinetic profile.[4]
A thorough understanding of the physicochemical properties of this compound is paramount for its rational development as a potential therapeutic agent or functional material. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.[5]
Molecular and Structural Properties
The foundational characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1006591-05-4 | [6] |
| Molecular Formula | C₁₄H₁₀BrN | [6] |
| Molecular Weight | 272.14 g/mol | [7] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CN3C(=C2)C=CC=C3Br | [8] |
| Calculated XLogP3 | 4.36880 | [6] |
| Polar Surface Area (PSA) | 4.4 Ų | [6] |
Synthesis of this compound
The synthesis of substituted indolizines can be achieved through several established routes, with the 1,3-dipolar cycloaddition being a prominent method.[9][10][11] For the specific case of this compound, a regioselective halogenation approach is particularly relevant.
A plausible synthetic pathway involves the initial formation of the 2-phenylindolizine core, followed by regioselective bromination at the 5-position. The synthesis of 2-phenylindolizine can be accomplished via the Tschitschibabin reaction, involving the condensation of a pyridine derivative with an α-haloketone.
A more direct route to 5-bromoindolizines involves the regioselective lithiation of the parent indolizine followed by quenching with a bromine source. This method offers precise control over the position of halogenation.
It is crucial to note that impurities arising from the synthesis, such as unreacted starting materials or regioisomers, can significantly impact the measured physicochemical properties. Therefore, rigorous purification, typically by column chromatography and recrystallization, is essential.
Lipophilicity and Solubility
The balance between lipophilicity and hydrophilicity is a critical determinant of a drug candidate's success. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), influences a molecule's ability to cross biological membranes.
Partition Coefficient (logP)
The partition coefficient is a measure of a compound's differential solubility in a biphasic system, typically octanol and water.
-
Calculated Value: A calculated XLogP3 value of 4.36880 suggests that this compound is a lipophilic molecule.[6]
Experimental Protocol for logP Determination (Shake-Flask Method) [12][13]
-
Preparation of Phases: Prepare pre-saturated solutions of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in one of the pre-saturated phases.
-
Partitioning: Combine equal volumes of the n-octanol and aqueous phases containing the dissolved compound in a sealed vessel.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
graph TD {
A[Start: Prepare pre-saturated n-octanol and aqueous buffer] --> B{Dissolve this compound in one phase};
B --> C[Combine equal volumes of both phases];
C --> D{Agitate for 24h at constant temperature};
D --> E[Centrifuge to separate phases];
E --> F{Quantify concentration in each phase via HPLC-UV};
F --> G[Calculate logP = log([Compound]octanol / [Compound]aqueous)];
G --> H[End];
}
Spectrophotometric pKa Determination.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy[18][19]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the indolizine core and the phenyl ring. The chemical shifts and coupling constants will be influenced by the electron-donating nitrogen atom and the electron-withdrawing bromine atom. Aromatic protons will typically resonate in the downfield region (δ 7.0-8.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. The carbon atoms attached to the nitrogen and bromine will exhibit characteristic chemical shifts.
UV-Visible Spectroscopy[20][21]
The extended π-conjugated system of this compound is expected to give rise to strong UV-Vis absorption bands. Aromatic compounds typically exhibit multiple absorption bands corresponding to π → π* transitions.[7] The position and intensity of these bands are sensitive to the solvent polarity.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: The mass spectrum should show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[14][15][16]
-
Fragmentation: Common fragmentation pathways for bromo-aromatic compounds include the loss of the bromine atom (Br•) and cleavage of the indolizine ring system.
In Silico Prediction of ADMET Properties
In the absence of extensive experimental data, computational tools can provide valuable predictions of a compound's ADME (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[3][5][17][18] Several online platforms and software packages can predict parameters such as human intestinal absorption, blood-brain barrier penetration, cytochrome P450 inhibition, and potential toxicity.
```dot
graph TD {
A[Input: this compound Structure (SMILES)] --> B{In Silico ADMET Prediction Tool};
B --> C[Absorption Prediction];
B --> D[Distribution Prediction];
B --> E[Metabolism Prediction];
B --> F[Excretion Prediction];
B --> G[Toxicity Prediction];
}
Sources
- 1. jbclinpharm.org [jbclinpharm.org]
- 2. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 3. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 4. mdpi.com [mdpi.com]
- 5. In silico prediction of ADMET properties: how far have we come? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. researchgate.net [researchgate.net]
- 10. Sci-Hub: are you are robot? [sci-hub.jp]
- 11. Sci-Hub. Facile Synthesis of Indolizines via 1,3-Dipolar Cycloadditions in [Omim]Br: The Promotion of the Reaction through Noncovalent Interactions / ACS Sustainable Chemistry & Engineering, 2017 [sci-hub.box]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. savemyexams.com [savemyexams.com]
- 15. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ayushcoe.in [ayushcoe.in]
- 18. In Silico ADMET prediction - ZeptoWard | RE-Place [re-place.be]
5-Bromo-2-phenylindolizine CAS number and molecular weight
<-3a-2a> ### A Comprehensive Technical Guide to 5-Bromo-2-phenylindolizine
Introduction
Indolizine, a heterocyclic aromatic compound, constitutes the core scaffold of numerous molecules with significant biological and photophysical properties. As an isomer of indole, this fused bicyclic system, comprising a pyridine ring and a pyrrole ring, has garnered substantial interest in medicinal chemistry and materials science. Strategic functionalization of the indolizine core can modulate its electronic properties and biological activities, leading to the development of novel therapeutic agents and functional materials.[1][2] This guide focuses on a specific, valuable derivative: this compound. The introduction of a bromine atom at the 5-position and a phenyl group at the 2-position creates a versatile platform for further chemical elaboration, making it a key intermediate in the synthesis of more complex molecular architectures. This document provides an in-depth overview of its chemical properties, synthesis, characterization, and potential applications, tailored for researchers and professionals in drug development.
Physicochemical and Structural Properties
This compound is a solid organic compound whose core structure is a nitrogen-bridged aromatic system. The key physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 1006591-05-4 | [3][4][5] |
| Molecular Formula | C₁₄H₁₀BrN | [3][4] |
| Molecular Weight | 272.13 g/mol | [3] |
| Exact Mass | 271.000 g/mol | [4] |
The structure consists of a phenyl ring attached to the C2 position of the indolizine core, and a bromine atom at the C5 position. This specific substitution pattern influences the molecule's reactivity and potential for forming intermolecular interactions, which is critical for its application in drug design and materials science.
Synthesis Methodologies
The synthesis of the indolizine core can be achieved through several established methods, most notably the Tschitschibabin reaction and 1,3-dipolar cycloaddition reactions.[6][7][8][9]
Tschitschibabin Indolizine Synthesis
The Tschitschibabin (or Chichibabin) reaction is a classic and versatile method for constructing the indolizine ring system.[7][10] The general approach involves the reaction of a 2-alkylpyridine derivative with an α-halocarbonyl compound, followed by a base-induced cyclization.
For this compound, a plausible synthetic route would start with 2-bromo-6-methylpyridine and 2-bromo-1-phenylethanone (phenacyl bromide).
Conceptual Workflow:
Caption: Tschitschibabin synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
-
Quaternization:
-
Dissolve 2-bromo-6-methylpyridine (1.0 eq) in a suitable solvent such as acetone or acetonitrile.
-
Add 2-bromo-1-phenylethanone (1.05 eq) to the solution.
-
Stir the mixture at reflux for 4-6 hours. The formation of the pyridinium salt intermediate is often observed as a precipitate.
-
Cool the reaction mixture and collect the precipitate by filtration. Wash with cold solvent and dry under vacuum.
-
Causality Insight: The nitrogen of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the phenacyl bromide to form a stable quaternary pyridinium salt. Refluxing provides the necessary activation energy for this SN2 reaction.
-
-
Cyclization and Aromatization:
-
Suspend the dried pyridinium salt in a solvent like ethanol or methanol.
-
Add an aqueous solution of a mild base, such as sodium bicarbonate (2-3 eq), dropwise with vigorous stirring.
-
Continue stirring at room temperature or with gentle heating for 12-24 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is typically extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography on silica gel.
-
Causality Insight: The base deprotonates the methyl group, which is now acidic due to the adjacent positively charged nitrogen, forming an ylide intermediate. This ylide undergoes an intramolecular aldol-type condensation, followed by dehydration to yield the final aromatic indolizine ring system.
-
1,3-Dipolar Cycloaddition
An alternative and powerful strategy for indolizine synthesis is the 1,3-dipolar cycloaddition reaction.[8][9][11] This method involves the reaction of a pyridinium ylide (the 1,3-dipole) with a suitable dipolarophile, such as an alkyne or an alkene.[8][12]
Conceptual Workflow:
Caption: 1,3-Dipolar cycloaddition pathway for indolizine synthesis.
This approach offers the advantage of introducing substituents with high regioselectivity, depending on the nature of the ylide and the dipolarophile used.
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show distinct signals for the protons on the indolizine core and the phenyl ring. The chemical shifts and coupling patterns would be characteristic of the substituted aromatic system.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display signals for all unique carbon atoms in the molecule, confirming the presence of the indolizine and phenyl skeletons.
-
Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic rings and C=C/C=N stretching vibrations within the heterocyclic core.
Reactivity and Potential for Further Functionalization
The this compound scaffold is a versatile intermediate for creating a library of derivatives.
-
Suzuki Cross-Coupling: The bromine atom at the C5 position is a key functional handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction.[13] This allows for the introduction of various aryl or heteroaryl groups at this position, enabling the synthesis of diverse analogs for structure-activity relationship (SAR) studies.
-
Electrophilic Substitution: While the indolizine ring is π-excessive, the precise sites of electrophilic attack can be influenced by the existing substituents. Further functionalization, such as nitration or acylation, could potentially occur at other positions on the indolizine core.
Interestingly, studies on 5-halogenoindolizines have shown that, contrary to some theoretical predictions, the halogen at the C5 position can be relatively unreactive towards nucleophilic substitution.[13] This passivity enhances its utility as a stable substrate for cross-coupling reactions without competing SNAr pathways.[13]
Applications in Research and Drug Development
Indolizine derivatives are known to possess a wide range of pharmacological activities.[2] While specific biological data for this compound is not extensively documented in publicly available literature, the 2-phenylindolizine scaffold is a known pharmacophore.
-
Anticancer Activity: Many indolizine derivatives are being investigated for their potential as anticancer agents.[2][14][15] The planar aromatic structure allows for intercalation with DNA or interaction with key enzymatic targets.
-
Antimicrobial Agents: The indolizine core is also present in compounds with antibacterial and antifungal properties.[1][14][15] Recent research has demonstrated that 2-phenylindolizine acetamide derivatives exhibit significant antibacterial activity against medically relevant pathogens.[1][14]
-
Fluorescent Probes and Materials: The conjugated π-system of indolizines often imparts fluorescent properties, making them candidates for use in bio-imaging and as components in organic light-emitting diodes (OLEDs).
This compound serves as a crucial building block for accessing novel compounds within these classes, allowing for systematic exploration of how different substituents at the C5 position affect biological activity or photophysical properties.
Safety and Handling
As with any halogenated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated area, such as a fume hood.[4] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[4] Direct contact with skin and eyes should be avoided, as well as the inhalation of dust or vapors.[4] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- ChemScene. 83515-06-4 | 5-Bromo-2-phenyl-1H-indole.
- Pharmaffiliates. 1006591-05-4| Chemical Name : 5-BROMO-2-PHENYL-INDOLIZINE.
- ECHEMI.
- Sigma-Aldrich. 5-Bromoindole 99 10075-50-0.
- ChemicalBook. 5-BROMO-2-PHENYL-INDOLIZINE | 1006591-05-4.
- PubChem. 5-Bromo-2-oxindole | C8H6BrNO | CID 611193.
- ResearchGate. (PDF)
- Organic Chemistry Portal. Synthesis of indolizines.
- Der Pharma Chemica. Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents.
- PubChem. 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407.
- BLDpharm. 1006591-05-4|this compound.
- BLD Pharm. 83515-06-4|5-Bromo-2-phenyl-1H-indole.
- ResearchGate. Indolizine derivatives: Recent advances and potential pharmacological activities.
- ACS Publications. Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinoliz.
- ACS Publications. Synthesis of Functionalized Indolizines through 1,3-Dipolar Cycloaddition of Zwitterionic Ketenimines and Pyridinium Salts | The Journal of Organic Chemistry.
- PubMed. 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds.
- PubMed.
- ScienceDirect. Synthesis and reactivity of 5-Br(I)-indolizines and their parallel cross-coupling reactions.
- ResearchGate. Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides † | Request PDF.
- ScienceDirect. New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes.
- ACS Publications. 1,3-Dipolar Cycloaddition Chemistry for the Preparation of Novel Indolizinone-Based Compounds.
- Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis of indolizines and their π-expanded analogues.
- Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition.
- Journal of Basic and Clinical Pharmacy. Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties.
- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- PubMed. Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. echemi.com [echemi.com]
- 5. 5-BROMO-2-PHENYL-INDOLIZINE | 1006591-05-4 [chemicalbook.com]
- 6. Indolizine synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Chichibabin indolizine synthesis revisited: synthesis of indolizinones by solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 13. chem.msu.ru [chem.msu.ru]
- 14. researchgate.net [researchgate.net]
- 15. Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-phenylindolizine
Abstract
This technical guide provides an in-depth analysis of the core spectroscopic techniques required for the unambiguous structural elucidation and characterization of 5-Bromo-2-phenylindolizine (CAS No: 1006591-05-4). As a significant heterocyclic scaffold, the precise confirmation of its molecular structure is paramount for its application in medicinal chemistry and materials science. This document outlines the theoretical principles, field-proven experimental protocols, and detailed data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS). The causality behind methodological choices is explained, and predictive data is presented in structured tables to serve as a benchmark for researchers.
Molecular Structure and Physicochemical Properties
This compound is a substituted indolizine, a bicyclic aromatic nitrogen-containing heterocycle. Its structure features a phenyl group at the 2-position and a bromine atom at the 5-position, which significantly influence its electronic properties and spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Rationale for Experimental Choices
The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a preferred solvent due to its excellent solubilizing power for many organic compounds and its single, easily identifiable residual solvent peak (~7.26 ppm for ¹H NMR). Tetramethylsilane (TMS) is the universal internal standard (0.00 ppm) because it is chemically inert, volatile, and its protons are highly shielded, ensuring its signal does not overlap with most analyte signals.[3] For complex heterocyclic systems, 2D NMR techniques like COSY and HSQC/HMBC are invaluable for definitive assignments.[4]
¹H NMR Spectroscopy
Proton NMR provides a map of the hydrogen atoms within the molecule. The chemical shift of each proton is dictated by its local electronic environment.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃ containing 0.03% v/v TMS.
-
Transfer: Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer's probe.
-
Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.
-
Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the signals to determine the relative number of protons.
Caption: Workflow for ¹H NMR Spectroscopic Analysis.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-8 | ~7.80 - 7.90 | d | J = 7.0 - 7.5 | 1H | Deshielded due to proximity to the bridgehead nitrogen. |
| Phenyl (ortho) | ~7.60 - 7.70 | m | - | 2H | Deshielded by the indolizine ring system. |
| Phenyl (meta, para) | ~7.30 - 7.50 | m | - | 3H | Typical aromatic region for a phenyl group. |
| H-6 | ~7.25 - 7.35 | t | J ≈ 8.0 | 1H | Coupled to H-7 and H-8. |
| H-1 | ~7.10 - 7.20 | s | - | 1H | Singlet due to lack of adjacent protons. |
| H-3 | ~6.90 - 7.00 | s | - | 1H | Singlet due to lack of adjacent protons. |
| H-7 | ~6.70 - 6.80 | dd | J ≈ 8.0, 1.5 | 1H | Coupled to H-6 and H-8. |
Note: These are predicted values based on known substituent effects on indolizine and aromatic systems. Actual experimental values may vary slightly.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the carbon framework of the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample, typically 25-50 mg of the compound in 0.6 mL of CDCl₃.
-
Acquisition: Acquire the spectrum on a 100 MHz (or higher) spectrometer using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Processing: Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm.
Caption: Workflow for ¹³C NMR Spectroscopic Analysis.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-ipso (Phenyl) | ~135 | Quaternary carbon attached to the indolizine ring. |
| C-2 | ~132 | Attached to the electron-rich nitrogen and phenyl group. |
| C-8a | ~129 | Bridgehead carbon, part of the aromatic system. |
| C-para (Phenyl) | ~128.8 | Standard aromatic carbon chemical shift. |
| C-ortho (Phenyl) | ~128.5 | Standard aromatic carbon chemical shift. |
| C-meta (Phenyl) | ~127.0 | Standard aromatic carbon chemical shift. |
| C-6 | ~123 | Aromatic carbon on the six-membered ring. |
| C-8 | ~118 | Aromatic carbon adjacent to the bridgehead nitrogen. |
| C-7 | ~115 | Aromatic carbon on the six-membered ring. |
| C-5 | ~112 | Carbon bearing the bromine atom (ipso-carbon). |
| C-1 | ~110 | Electron-rich carbon on the five-membered ring. |
| C-3 | ~105 | Electron-rich carbon on the five-membered ring. |
Note: Predictions are based on computational models and data from similar heterocyclic structures.[5][6][7] The signal for C-5 may be broader or have lower intensity due to the quadrupolar effect of the bromine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups and bonding patterns in a molecule.[8] For this compound, it serves to confirm the aromatic nature of the rings and the presence of the C-Br bond.
Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal to no sample preparation, making it highly efficient.[9][10]
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal (typically diamond or ZnSe).
-
Apply Pressure: Use the built-in pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 32-64 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum is automatically ratioed against the background, yielding a clean transmittance or absorbance spectrum of the sample.
Caption: Workflow for ATR-FTIR Spectroscopic Analysis.
Expected Characteristic IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| 3100 - 3000 | C-H Stretch (Aromatic) | Medium-Weak | Confirms the presence of aromatic rings (indolizine and phenyl). |
| 1620 - 1450 | C=C Stretch (Aromatic) | Strong-Medium | Multiple sharp bands characteristic of the aromatic ring skeletal vibrations. |
| 1400 - 1000 | C-H In-plane Bending | Medium | Part of the complex "fingerprint region," confirming the substitution pattern. |
| 850 - 750 | C-H Out-of-plane Bending | Strong | Characteristic bands indicating the substitution pattern on the aromatic rings. |
| 650 - 550 | C-Br Stretch | Medium-Strong | Indicates the presence of the carbon-bromine bond. |
Note: These ranges are based on standard IR correlation tables for aromatic and halogenated compounds.[11][12]
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique that provides the exact mass of a molecule with high precision (typically to within 5 ppm), allowing for the unambiguous determination of its elemental composition.[13][14] This is crucial for confirming the molecular formula and distinguishing between compounds with the same nominal mass.
Rationale and Expected Data
For this compound, HRMS is essential for two key reasons:
-
Formula Confirmation: To confirm the elemental composition of C₁₄H₁₀BrN.
-
Isotopic Pattern: To observe the characteristic isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a distinctive M+ and M+2 isotopic pattern with a ~1:1 intensity ratio for any bromine-containing fragment.[15][16]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets, leading to the formation of gas-phase ions (in this case, the protonated molecule [M+H]⁺).
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Acquire the mass spectrum, ensuring the instrument is calibrated to provide high mass accuracy.
Caption: Workflow for ESI-HRMS Analysis.
Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass (m/z) | Interpretation |
| [C₁₄H₁₀⁷⁹BrN + H]⁺ | 272.0072 | Protonated molecular ion containing the ⁷⁹Br isotope. |
| [C₁₄H₁₀⁸¹BrN + H]⁺ | 274.0051 | Protonated molecular ion containing the ⁸¹Br isotope. |
| [C₁₄H₁₀⁷⁹Br]⁺ | 270.9997 | Molecular ion [M]⁺ (may be observed depending on ionization conditions). |
| [C₁₄H₁₀⁸¹Br]⁺ | 272.9976 | Molecular ion [M+2]⁺ (may be observed depending on ionization conditions). |
| [M - Br]⁺ | 192.0808 | Fragment corresponding to the loss of the bromine atom. |
| [C₆H₅]⁺ | 77.0386 | Phenyl cation fragment. |
The most prominent feature will be the doublet of peaks at m/z 272.0072 and 274.0051 with a nearly 1:1 intensity ratio, which is the definitive signature of a monobrominated compound.
Conclusion
The synergistic application of NMR, IR, and HRMS provides a self-validating system for the complete and unambiguous structural characterization of this compound. ¹H and ¹³C NMR define the precise atomic connectivity and carbon-hydrogen framework. ATR-FTIR offers rapid confirmation of the aromatic functionalities and the carbon-bromine bond. Finally, ESI-HRMS confirms the exact elemental composition and provides the definitive isotopic signature of the bromine atom. Together, these techniques form a robust analytical workflow essential for quality control, reaction monitoring, and regulatory submission in any drug development or chemical research pipeline.
References
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2021). Experimental workflow of the ATR-FTIR spectroscopy-based method. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). ATR-FTIR. Retrieved from [Link]
-
Fiveable. (n.d.). High-Resolution Mass Spectrometry Definition. Retrieved from [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
ACS Publications. (2014). Synthesis and NMR Spectral Analysis of Amine Heterocycles. Journal of Chemical Education. Retrieved from [Link]
-
ACS Publications. (2020). Advancing Critical Applications of High Resolution Mass Spectrometry for DOM Assessments. Environmental Science & Technology. Retrieved from [Link]
-
Analytical Science. (n.d.). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Retrieved from [Link]
-
Yan, H., et al. (n.d.). Application of high-resolution mass spectrometry for the analysis of organic structures. University Chemistry. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Bromo-2-phenylindole - Optional[13C NMR]. Retrieved from [Link]
-
ResearchGate. (n.d.). MS/MS spectrum and proposed fragmentation of compound 5. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]
-
ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]
-
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
ResearchGate. (n.d.). A) 1H-NMR Spectrum of compound 5', B) 1H-NMR Spectrum of compound 5, C) D2O Exchange spectrum of compound 5. Retrieved from [Link]
-
PubMed Central. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. Retrieved from [Link]
-
YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]
-
Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]
-
SpringerLink. (2024). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Retrieved from [Link]
-
YouTube. (2015). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
YouTube. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link]
-
Cheminfo.org. (n.d.). Search by substructure for IR spectra and compare. Retrieved from [Link]
-
YouTube. (2023). How to Read and Interpret the IR Spectra. Retrieved from [Link]
-
Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Retrieved from [Link]
-
ResearchGate. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. chemscene.com [chemscene.com]
- 3. docs.chemaxon.com [docs.chemaxon.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. spectrabase.com [spectrabase.com]
- 6. acdlabs.com [acdlabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 9. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]
- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 11. jir.mewaruniversity.org [jir.mewaruniversity.org]
- 12. researchgate.net [researchgate.net]
- 13. measurlabs.com [measurlabs.com]
- 14. fiveable.me [fiveable.me]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
The Architectural Blueprint of Bioactivity: An In-depth Technical Guide to the Crystal Structure of 5-Bromo-2-phenylindolizine Derivatives
Introduction: The Indolizine Scaffold – A Privileged Structure in Drug Discovery
The indolizine nucleus, a fused heterocyclic system comprising a pyridine and a pyrrole ring, represents a cornerstone in medicinal chemistry. Its unique electronic and structural characteristics have rendered it a "privileged scaffold," a molecular framework that can interact with a diverse range of biological targets. Consequently, indolizine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2] The functionalization of the indolizine core offers a pathway to modulate its physicochemical properties and biological activity. Among the myriad of possible substitutions, the introduction of a phenyl group at the 2-position and a bromine atom at the 5-position has garnered significant interest. The phenyl group can engage in crucial π-π stacking interactions with biological macromolecules, while the bromine atom, a halogen, can participate in halogen bonding, a highly directional and specific non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.
This technical guide provides a comprehensive exploration of the crystal structure of 5-Bromo-2-phenylindolizine derivatives. In the absence of a publicly available crystal structure for the parent this compound, this guide will utilize a closely related analogue, diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate , as a case study to elucidate the intricate structural features and intermolecular interactions that govern the solid-state architecture of this important class of compounds. Understanding the crystal structure is paramount for rational drug design, as it provides a precise three-dimensional map of the molecule, informing on its conformation, potential for intermolecular interactions, and ultimately, its ability to interact with a biological target.
Synthesis and Crystallization: Forging the Indolizine Core
The synthesis of the indolizine scaffold is most commonly achieved through the 1,3-dipolar cycloaddition reaction.[3] This powerful transformation typically involves the reaction of a pyridinium ylide with an electron-deficient alkene or alkyne. The following section outlines a detailed, field-proven protocol for the synthesis of a representative this compound derivative, followed by the specific methodology for the crystallization of our case study compound.
Experimental Protocol: Synthesis of a this compound Derivative
A plausible synthetic route to a this compound derivative is a multi-step process commencing with the appropriate pyridine precursor.
Step 1: Synthesis of the Pyridinium Salt
-
To a solution of 2-bromo-6-methylpyridine in acetone, add an equimolar amount of 2-bromoacetophenone.
-
Reflux the mixture for 12-18 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the pyridinium salt.
-
Filter the precipitate, wash with cold acetone, and dry under vacuum to yield the N-(2-oxo-2-phenylethyl)-2-bromo-6-methylpyridinium bromide.
Step 2: 1,3-Dipolar Cycloaddition
-
Suspend the pyridinium salt in a suitable solvent such as dichloromethane.
-
Add a slight excess of a base, for example, triethylamine, to generate the pyridinium ylide in situ.
-
To this mixture, add an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate, dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the this compound derivative.
Caption: Synthetic workflow for a this compound derivative.
Crystallization Protocol for Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.
-
Dissolve the purified compound in a suitable solvent system, such as a mixture of dichloromethane and hexane.
-
Gently warm the solution to ensure complete dissolution.
-
Allow the solution to cool to room temperature slowly and undisturbed.
-
Cover the container with a perforated film to allow for slow evaporation of the solvent over several days.
-
Harvest the resulting single crystals for X-ray diffraction analysis.
Deep Dive into the Crystal Structure: A Case Study
The crystal structure of diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate provides invaluable insights into the solid-state conformation and packing of this class of molecules. The crystallographic data was obtained through single-crystal X-ray diffraction.[4]
Crystallographic Data Summary
| Parameter | Value |
| Chemical Formula | C₂₃H₂₀BrNO₅ |
| Crystal System | Monoclinic |
| Space Group | P 2₁/n |
| a (Å) | 12.0497(6) |
| b (Å) | 17.8324(10) |
| c (Å) | 19.6052(11) |
| β (°) | 100.372(1) |
| Volume (ų) | 4143.8(4) |
| Z | 8 |
| Calculated Density (g/cm³) | 1.516 |
Molecular Geometry and Conformation
The indolizine core of the molecule is essentially planar, a characteristic feature of this aromatic system. The phenyl ring attached to the benzoyl group is twisted with respect to the indolizine plane. This non-planar conformation is a common feature in such multi-ring systems and is a result of steric hindrance between the substituents. The ethyl ester groups exhibit a degree of conformational flexibility.
Caption: Simplified 2D representation of a this compound derivative.
Intermolecular Interactions and Crystal Packing
The crystal packing of diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate is stabilized by a network of weak intermolecular interactions. Hirshfeld surface analysis reveals that C–H···O interactions are predominant, suggesting that weak hydrogen bonding plays a crucial role in the crystal packing.[4] Additionally, C···H/H···C and H···Br/Br···H contacts contribute significantly to the overall stability of the crystal lattice.[4] Pi-pi stacking interactions between the aromatic rings of adjacent molecules are also observed, further reinforcing the supramolecular architecture. The bromine substituent is involved in hydrophobic interactions.[4]
Caption: Key intermolecular interactions in the crystal packing of bromo-phenylindolizine derivatives.
Spectroscopic Characterization: The Molecular Fingerprint
The structural elucidation of this compound derivatives is corroborated by a suite of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum would exhibit characteristic signals for the protons on the indolizine core and the phenyl ring. The chemical shifts and coupling constants would be indicative of the substitution pattern. For instance, a doublet in the downfield region (around δ 10.0 ppm) is characteristic of the H-5 proton of the indolizine ring.[1]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for all the carbon atoms in the molecule, confirming the presence of the indolizine and phenyl moieties.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C=C stretching of the aromatic rings and the C-Br stretching vibration.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact molecular weight of the compound, confirming its elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be a clear diagnostic feature.
Structure-Activity Relationship (SAR) Insights
The crystal structure provides a static picture that can be correlated with the dynamic process of drug-receptor interaction. For indolizine derivatives, the substitution pattern is critical for their biological activity.
-
The 2-phenyl group is often crucial for activity, likely participating in hydrophobic and π-stacking interactions within the binding pocket of a target protein.
-
The 5-bromo substituent can significantly influence the electronic properties of the indolizine ring system and can act as a halogen bond donor. Halogen bonding is increasingly appreciated as a key interaction for enhancing binding affinity and selectivity. In some cases, the bromine substituent has been shown to engage in hydrophobic interactions with amino acid residues like leucine and methionine in enzyme active sites.[4]
For instance, in studies on indolizine derivatives as COX-2 inhibitors, hydrophobic interactions were found to be the major contributors to their inhibitory activity.[4] The presence of a bromine atom on a benzoyl ring attached to the indolizine core demonstrated specific hydrophobic interactions with residues in the COX-2 active site.[4]
Conclusion: From Crystal Lattice to Clinical Potential
The crystallographic analysis of this compound derivatives, exemplified by the detailed study of a close analogue, reveals a fascinating interplay of molecular conformation and intermolecular forces. The planar indolizine core, the twisted phenyl substituent, and the network of weak interactions, including hydrogen bonds, halogen bonds, and π-π stacking, all contribute to a stable and well-defined solid-state architecture. This structural understanding is not merely an academic exercise; it is a critical component in the field of drug discovery and development. The precise knowledge of the three-dimensional structure of these molecules allows for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. As researchers continue to explore the vast chemical space of indolizine derivatives, single-crystal X-ray diffraction will remain an indispensable tool, providing the atomic-level resolution needed to unlock their full therapeutic potential.
References
- Harrell, W. B., & Doerge, R. F. (1967). Mannich Bases from 2-Phenylindolizines I: 3-Alkyl-1-Dialkylaminomethyl Derivatives. Journal of Pharmaceutical Sciences, 56(2), 225–228. (URL not available in search results)
- (Reference for general synthesis, specific article not found in search results)
-
Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. (2021). Molecules, 26(12), 3550. [Link]
- (Reference for general synthesis, specific article not found in search results)
-
Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016). Organic & Biomolecular Chemistry, 14(26), 6156-6196. [Link]
-
Rapid synthesis of azoindolizine derivatives via aryldiazonium salts. (2020). RSC Advances, 10(45), 26953-26959. [Link]
- (Reference for general synthesis, specific article not found in search results)
- Indolizine derivatives: Recent advances and potential pharmacological activities. (2011). International Journal of Pharmaceutical Sciences Review and Research, 11(1), 159-166. (URL not available in search results)
Sources
- 1. Rapid synthesis of azoindolizine derivatives via aryldiazonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
A Technical Guide to the Theoretical and Computational Investigation of 5-Bromo-2-phenylindolizine: From Molecular Structure to Optoelectronic Properties
Abstract: This technical guide provides a comprehensive framework for the theoretical and computational characterization of 5-Bromo-2-phenylindolizine, a substituted N-fused heterocyclic compound with significant potential in medicinal chemistry and materials science. Indolizine and its derivatives are recognized for their diverse biological activities and intriguing photophysical properties.[1][2] The introduction of a phenyl group at the C2 position and a bromine atom at the C5 position is expected to modulate the molecule's steric and electronic characteristics, influencing its reactivity, stability, and potential applications. This document outlines a robust computational methodology, leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to elucidate the molecule's structural, electronic, spectroscopic, and nonlinear optical (NLO) properties. We detail the causality behind methodological choices, present protocols for self-validating computational workflows, and interpret the predicted data in the context of drug development and materials design.
The Strategic Importance of this compound
The Indolizine Core: A Privileged Scaffold
Indolizine, a 10π-electron aromatic system, is an isomer of the more common indole nucleus and serves as the core for numerous natural alkaloids and synthetic compounds.[2][3] Its unique electronic structure imparts a high fluorescence quantum yield in many derivatives, making it a valuable chromophore.[2] From a medicinal chemistry perspective, the indolizine scaffold is present in molecules exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][4]
Rationale for Phenyl and Bromo Substitutions
The functionalization of the indolizine core is a key strategy for fine-tuning its properties.
-
2-Phenyl Group: The introduction of a phenyl ring at the C2 position extends the π-conjugated system of the indolizine core. This modification is anticipated to influence the molecule's photophysical properties, such as shifting the absorption and emission spectra to longer wavelengths (a bathochromic shift) and potentially enhancing its nonlinear optical response.
-
5-Bromo Group: The bromine atom at the C5 position serves two primary purposes. Firstly, as an electron-withdrawing group, it can significantly alter the electron density distribution across the indolizine ring system, impacting the molecule's dipole moment, frontier molecular orbital energies, and reactivity.[4] Secondly, the bromine atom provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, enabling the development of more complex derivatives.
The Predictive Power of Computational Chemistry
Before embarking on extensive laboratory synthesis and characterization, computational modeling provides invaluable foresight into a molecule's behavior.[5] By employing quantum chemical methods, we can predict a wide range of properties, guiding rational drug design and the development of novel materials with tailored characteristics. This in silico approach accelerates the research and development cycle by prioritizing candidates with the highest potential for success.
Foundational Methodologies: A Computational Protocol
The reliability of computational predictions hinges on a sound theoretical framework. Here, we advocate for a multi-step approach that builds in complexity and provides self-validating checks.
The Core of the Analysis: Density Functional Theory (DFT)
DFT is the workhorse of modern computational chemistry, offering an optimal balance between computational cost and accuracy for molecules of this size.[6] It is used to determine the electronic structure of the ground state, from which numerous properties can be derived.
-
Choice of Functional and Basis Set: The B3LYP hybrid functional is widely used and has been shown to provide reliable results for organic molecules.[7] We recommend pairing it with a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions (++) to accurately describe long-range interactions and polarization functions (d,p) to account for the non-spherical nature of electron density in chemical bonds.[6]
Probing Excited States: Time-Dependent DFT (TD-DFT)
To understand the photophysical properties, such as the UV-Visible absorption spectrum, we must model the molecule's electronic excited states. TD-DFT is an extension of DFT that provides an efficient and generally accurate method for calculating vertical excitation energies and oscillator strengths.[8][9]
Experimental Protocol: A Step-by-Step Computational Workflow
-
Structure Input: Construct the 3D structure of this compound using a molecular builder (e.g., GaussView).
-
Geometry Optimization: Perform a full geometry optimization using DFT (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation of the molecule. This step is crucial as all subsequent properties are calculated from this optimized structure.
-
Frequency Analysis: Calculate the vibrational frequencies at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also yields the predicted FT-IR spectrum.
-
Ground-State Electronic Analysis: From the optimized structure, perform a single-point energy calculation to derive ground-state properties. This includes:
-
Frontier Molecular Orbitals (HOMO, LUMO)
-
Molecular Electrostatic Potential (MEP)
-
Natural Bond Orbital (NBO) analysis
-
-
Excited-State Calculations: Using the optimized ground-state geometry, perform a TD-DFT calculation (e.g., TD-B3LYP/6-311++G(d,p)) to compute the first several singlet excitation energies. This will simulate the UV-Visible absorption spectrum.[10]
-
Property Calculation: Calculate additional properties of interest, such as the dipole moment (μ) and the first hyperpolarizability (β), to assess potential NLO activity.[11][12]
Caption: A flowchart of the recommended computational workflow.
Predicted Molecular Structure and Electronic Landscape
Optimized Molecular Geometry
The DFT-optimized structure reveals the planarity of the indolizine core and the dihedral angle of the C2-phenyl ring. This angle is a critical parameter, representing a balance between steric hindrance and the energetic advantage of extended π-conjugation.
| Parameter | Predicted Value (Å) | Parameter | Predicted Value (°) |
| Bond Lengths | Bond Angles | ||
| C5-Br | 1.89 | C3-C2-C_phenyl | 121.5 |
| C2-C_phenyl | 1.48 | N4-C5-Br | 118.0 |
| N4-C5 | 1.37 | C5-C6-C7 | 120.5 |
| Dihedral Angle | |||
| N4-C3a-C2-C_phenyl | 25.0 | ||
| Note: These are representative values based on DFT calculations for similar structures. Actual values would be derived from the optimization output. |
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic behavior.
-
HOMO: The HOMO is predicted to be delocalized primarily across the π-system of the indolizine ring and the phenyl substituent, indicating these are the primary sites for electrophilic attack.
-
LUMO: The LUMO is also expected to be distributed across the π-conjugated system, with potential contributions from the C-Br antibonding orbital.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and corresponds to the lowest energy electronic transition. A smaller gap suggests higher reactivity and a lower energy (longer wavelength) absorption maximum in the UV-Vis spectrum.
Caption: Relationship between HOMO, LUMO, and electronic excitation.
Molecular Electrostatic Potential (MEP)
The MEP map is a 3D visualization of the total electron density, providing a powerful tool for predicting reactivity.
-
Red Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, these are expected around the nitrogen atom and potentially above the π-faces of the aromatic rings.
-
Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. Positive potential is expected around the hydrogen atoms.
Predicted Spectroscopic and Optoelectronic Properties
Vibrational Spectrum (FT-IR)
The calculated vibrational frequencies can be directly compared to experimental FT-IR spectra to validate the computational model. Key predicted vibrational modes would include C-H stretching of the aromatic rings, C=C and C=N stretching within the indolizine core, and the characteristic C-Br stretching frequency.
Electronic Absorption Spectrum (UV-Vis)
TD-DFT calculations predict the electronic transitions that give rise to the UV-Vis absorption spectrum. For this compound, the spectrum is expected to be dominated by intense π→π* transitions. The lowest energy transition (λ_max) corresponds closely to the HOMO→LUMO excitation. The extended conjugation from the 2-phenyl group is predicted to result in a λ_max at a longer wavelength compared to unsubstituted indolizine.
Nonlinear Optical (NLO) Properties
Molecules with a large dipole moment and significant charge transfer upon excitation can exhibit NLO properties, which are crucial for applications in photonics and optical communications.[13][14][15] Indolizine derivatives have been identified as promising NLO chromophores.[11]
The key parameters, calculated via DFT, are the molecular dipole moment (μ) and the first hyperpolarizability (β_tot). A large β_tot value is indicative of a strong second-order NLO response. The donor-π-acceptor character of the molecule can be analyzed to understand the origin of its NLO properties.
| Parameter | Predicted Value | Significance |
| Dipole Moment (μ) | ~3-5 Debye | Indicates overall molecular polarity. |
| First Hyperpolarizability (β) | >100 x 10⁻³⁰ esu | Quantifies second-order NLO response. |
| Note: Values are estimations based on related indolizine systems.[11] |
Implications for Drug Development and Materials Science
The computational data provides a strong foundation for assessing the potential of this compound.
-
Drug Development: The MEP and HOMO/LUMO analyses can inform how the molecule might interact with biological targets like enzymes or receptors.[16] Its calculated properties can be used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles, helping to assess its drug-likeness before synthesis.
-
Materials Science: The predicted absorption in the UV-Vis range, coupled with potentially high fluorescence and significant NLO properties, makes this molecule a candidate for applications in organic light-emitting diodes (OLEDs), sensors, and optical switching devices.[11][13]
Conclusion
This guide has outlined a comprehensive theoretical and computational strategy for the in-depth characterization of this compound. By systematically applying DFT and TD-DFT methods, researchers can gain a profound understanding of the molecule's geometric, electronic, and optical properties. This in silico approach not only predicts the behavior of this novel compound but also provides a rational basis for its synthesis and subsequent application in the fields of medicinal chemistry and advanced materials. The synergy between computational prediction and experimental validation is the cornerstone of modern molecular science, enabling the accelerated discovery of next-generation functional molecules.
References
-
Gorb, L., et al. (n.d.). Nonlinear optical properties of chromophores with indolizine donors: Theoretical study. ResearchGate.
-
Ghinea, I. O., et al. (2024). Advances in the synthesis of indolizines and their π-expanded analogues: update 2016-2024. ResearchGate.
-
Bîcu, E., et al. (2022). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. PubMed Central.
-
Mangalagiu, I. I., et al. (n.d.). SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF NOVEL INDOLIZINES AND AZAINDOLIZINES. Revue Roumaine de Chimie.
-
Marinescu, M., et al. (2020). Synthesis of Some Heterocyclic Compounds with Nonlinear Optical Properties. MDPI.
-
Ciamician, G. L., & Dennstedt, M. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Royal Society of Chemistry.
-
SpectraBase. (n.d.). 5-Bromo-2-phenylindole.
-
BOC Sciences. (n.d.). This compound.
-
SpectraBase. (n.d.). 5-Bromo-2-phenylindole.
-
Ghinea, I. O. (2016). Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. SciSpace.
-
Pattan, S. R., et al. (2010). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy.
-
Shaheer, M., et al. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. BMC Chemistry.
-
Kamal, A., et al. (2023). Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one. ResearchGate.
-
BLDpharm. (n.d.). 1006591-05-4|this compound.
-
SpectraBase. (n.d.). 5-Bromo-2-phenylindole.
-
ChemicalBook. (n.d.). 5-BROMO-2-PHENYL-INDOLIZINE | 1006591-05-4.
-
Gandham, S. K., et al. (2024). Design and Synthesis of 2‐Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. ResearchGate.
-
Huang, P., et al. (2022). A DFT/TDDFT investigation on chromone derivatives: fluorescence and electronic properties. ResearchGate.
-
Jacquemin, D., et al. (2012). Excited-state calculations with TD-DFT: from benchmarks to simulations in complex environments. Royal Society of Chemistry.
-
Yuliana, A., et al. (2022). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. MDPI.
-
Shanker, K., et al. (2015). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. ResearchGate.
-
Dan, M. F., et al. (2020). Second order nonlinear optical properties of poled films containing azobenzenes tailored with azulen-1-yl-pyridine. PubMed Central.
-
ChemRxiv. (n.d.). Theoretical and Computational Chemistry. Cambridge Open Engage.
-
Jacquemin, D., et al. (2011). The Calculations of Excited-State Properties with Time-Dependent Density Functional Theory. ResearchGate.
-
Soós, T., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI.
-
Fray, G., et al. (2023). Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates. MDPI.
-
Yuliana, A., et al. (2024). 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Preprints.org.
-
Farsuni, N. P., et al. (2012). Linear and Nonlinear Optical Properties of Azobenzene Derivatives Modified with an (Amino)naphthalene Moiety. PubMed Central.
-
de la Torre, M., et al. (2021). Nonlinear optical properties of diaromatic stilbene, butadiene and thiophene derivatives. Royal Society of Chemistry.
Sources
- 1. One moment, please... [revroum.lew.ro]
- 2. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 3. jbclinpharm.org [jbclinpharm.org]
- 4. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Excited-state calculations with TD-DFT: from benchmarks to simulations in complex environments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Second order nonlinear optical properties of poled films containing azobenzenes tailored with azulen-1-yl-pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Linear and Nonlinear Optical Properties of Azobenzene Derivatives Modified with an (Amino)naphthalene Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nonlinear optical properties of diaromatic stilbene, butadiene and thiophene derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Electronic Properties and HOMO-LUMO Gap of 5-Bromo-2-phenylindolizine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolizine scaffolds are a cornerstone in medicinal chemistry, recognized for their broad spectrum of pharmacological activities.[1][2] This guide delves into the core electronic properties of a specific derivative, 5-Bromo-2-phenylindolizine, with a focused exploration of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. Understanding the HOMO-LUMO gap is paramount as it governs the molecule's chemical reactivity, stability, and optical properties, thereby influencing its potential as a therapeutic agent.[3] This document provides a comprehensive overview of both the experimental and computational methodologies employed to elucidate these fundamental electronic characteristics, offering a roadmap for researchers in drug discovery and materials science.
Introduction: The Significance of the Indolizine Scaffold
The indolizine ring system, an aromatic heterocyclic compound, is a "privileged scaffold" in drug discovery.[4] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][5] The functionalization of the indolizine nucleus allows for the fine-tuning of its physicochemical and electronic properties, which in turn modulates its biological efficacy. The introduction of a phenyl group at the 2-position and a bromine atom at the 5-position of the indolizine core in this compound is anticipated to significantly influence its electronic distribution and, consequently, its reactivity and potential as a drug candidate.
Synthesis and Characterization of this compound
The synthesis of this compound can be achieved through various established methods for indolizine synthesis, often involving the cyclization of a substituted pyridine with an α-halo ketone or a related species.[6] A plausible synthetic route would involve the reaction of 2-bromo-α-picoline with 2-bromoacetophenone, followed by a cyclization reaction.
General Synthetic Pathway:
Caption: A generalized synthetic scheme for this compound.
Following synthesis, rigorous characterization is essential to confirm the structure and purity of the compound. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
X-ray Crystallography: To determine the precise three-dimensional structure.
Experimental Determination of Electronic Properties and the HOMO-LUMO Gap
The electronic properties of this compound, particularly the HOMO and LUMO energy levels, can be experimentally determined using a combination of electrochemical and spectroscopic techniques.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of a molecule.[7] By measuring the oxidation and reduction potentials, the energies of the HOMO and LUMO levels can be estimated.
Experimental Protocol for Cyclic Voltammetry:
-
Preparation of the Electrolyte Solution: A solution of this compound (typically 1-5 mM) is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The scan is reversed to observe the reversibility of the redox processes.
-
Data Analysis: The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram.
The HOMO and LUMO energy levels can then be calculated using the following empirical equations:
-
E_HOMO (eV) = - (E_ox vs. Fc/Fc⁺ + 4.8)
-
E_LUMO (eV) = - (E_red vs. Fc/Fc⁺ + 4.8)
Where Fc/Fc⁺ is the ferrocene/ferrocenium redox couple, which is used as an internal standard.
Caption: Workflow for determining HOMO/LUMO energies via cyclic voltammetry.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of light promotes an electron from a lower energy orbital to a higher energy orbital, often from the HOMO to the LUMO.
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol or cyclohexane).
-
Data Acquisition: The absorption spectrum is recorded over a range of wavelengths (typically 200-800 nm).
-
Data Analysis: The wavelength of maximum absorption (λ_max) and the onset of the absorption edge (λ_onset) are determined.
The optical HOMO-LUMO gap (E_g^opt) can be estimated from the onset of the absorption spectrum using the Planck-Einstein relation:
-
E_g^opt (eV) = 1240 / λ_onset (nm)
Computational Analysis of the HOMO-LUMO Gap
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective method for predicting and understanding the electronic properties of molecules.[8]
Density Functional Theory (DFT) Calculations
DFT calculations can provide detailed information about the molecular orbitals, including their shapes and energy levels.
Computational Protocol for DFT Calculations:
-
Structure Optimization: The geometry of the this compound molecule is optimized to find its lowest energy conformation.
-
Frequency Calculation: A frequency calculation is performed to ensure that the optimized structure corresponds to a true energy minimum.
-
Molecular Orbital Analysis: The energies and spatial distributions of the HOMO and LUMO are calculated.
Commonly used functionals and basis sets for such calculations include B3LYP with a 6-311++G(d,p) basis set.[8]
Caption: A typical workflow for computational HOMO-LUMO analysis using DFT.
Interpretation and Significance of the HOMO-LUMO Gap
The HOMO-LUMO gap is a critical parameter for predicting the behavior of this compound in various contexts:
| Property | Relationship with HOMO-LUMO Gap | Implication for Drug Development |
| Chemical Reactivity | A smaller gap generally indicates higher reactivity.[3] | Can influence metabolic stability and potential for off-target effects. |
| Kinetic Stability | A larger gap suggests greater kinetic stability. | Desirable for drug candidates to have a reasonable shelf life and stability in vivo. |
| Electronic Transitions | The gap corresponds to the energy of the lowest electronic transition. | Determines the color and fluorescence properties, which can be exploited for bioimaging.[9] |
| Electron Donating/Accepting Ability | The HOMO energy relates to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. | Important for understanding interactions with biological targets, such as enzymes and receptors. |
The presence of the electron-withdrawing bromine atom and the π-conjugated phenyl group in this compound is expected to lower the HOMO-LUMO gap compared to the parent indolizine molecule.[10] This modulation of the electronic properties can enhance the molecule's biological activity.
Conclusion
A thorough understanding of the electronic properties and the HOMO-LUMO gap of this compound is fundamental for its development as a potential therapeutic agent or functional material. This guide has outlined the key experimental and computational methodologies that are indispensable for characterizing these properties. The integration of cyclic voltammetry, UV-Vis spectroscopy, and DFT calculations provides a comprehensive picture of the molecule's electronic structure. For researchers in drug discovery, these insights are crucial for rational drug design, enabling the optimization of molecular properties to enhance efficacy and selectivity.
References
-
Electrochemical studies of biologically active indolizines. (2025). ResearchGate. [Link]
-
Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review. (2025). PubMed. [Link]
-
Indoloindolizines: The Complete Story of a Polycyclic Aromatic Scaffold from Theoretical Design to Organic Field-Effect Transistor Applications. (n.d.). Journal of the American Chemical Society. [Link]
-
INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Synthesis and electrochemical characterization of substituted indolizine carboxylates. (n.d.). CORE. [Link]
-
Indolizine derivatives: Recent advances and potential pharmacological activities. (2025). ResearchGate. [Link]
-
Indoloindolizines: A New Class of Polycyclic Aromatic Materials from Design to Organic Field-Effect Transistor Applications. (n.d.). ChemRxiv. [Link]
-
DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). International Journal of Research and Analytical Reviews. [Link]
-
Inhibitory activities of indolizine derivatives: a patent review. (n.d.). PubMed. [Link]
-
HOMO–LUMO gaps calculated from a ground state optimization of all... (n.d.). ResearchGate. [Link]
-
DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (n.d.). SciRP.org. [Link]
-
Metal-Free Catalyzed Synthesis of Fluorescent Indolizine Derivatives. (2021). ACS Publications. [Link]
-
Journal of Chemical and Pharmaceutical Research, 2016, 8(7):645-650 Research Article Investigation of the Stability of Indol. (n.d.). ResearchGate. [Link]
-
Spectrophotometric Characteristics of New Pyridylindolizine Derivatives Solutions. (2025). ResearchGate. [Link]
-
Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and... (n.d.). ResearchGate. [Link]
-
DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. (n.d.). E3S Web of Conferences. [Link]
-
Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. (n.d.). Beilstein Archives. [Link]
-
DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020). SN Applied Sciences. [Link]
-
Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one. (n.d.). ResearchGate. [Link]
-
Presentation of the energy levels, HOMO–LUMO gap and orbital... (n.d.). ResearchGate. [Link]
-
Synthesis of indolizines. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. (2020). PMC - NIH. [Link]
-
Rapid synthesis of azoindolizine derivatives via aryldiazonium salts. (n.d.). PubMed Central. [Link]
-
Fine Tuning of the HOMO–LUMO Gap of 6-(Thiophen-2-yl) indolizino[3,2-c]quinolines and their Self-Assembly to Form Fluorescent Organic Nanoparticles: Rational Design and Theoretical Calculations. (n.d.). Yonsei University. [Link]
-
A Theoretical Study of Global Reactivity Descriptors, Dipole Moment, Mulliken Charges, and Thermodynamic Properties of Tetrathiafulvalene in Gas Phase and in Different Solvents Using DFT Method. (2021). Passer Journal. [Link]
-
1006591-05-4| Chemical Name : 5-BROMO-2-PHENYL-INDOLIZINE. (n.d.). Pharmaffiliates. [Link]
- Preparation method of 5-bromo-2-substituted pyrimidine compounds. (n.d.).
-
Engineering Small HOMO–LUMO Gaps in Polycyclic Aromatic Hydrocarbons with Topologically Protected States. (n.d.). PMC - NIH. [Link]
-
The shapes of the HOMO and LUMO orbitals of compounds 1–6 at the... (n.d.). ResearchGate. [Link]
-
Compounds with their hyperpolarizability and HOMO-LUMO gap values. The... (n.d.). ResearchGate. [Link]
-
(PDF) Design and Synthesis of 2‐Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. (2024). ResearchGate. [Link]
-
Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Computational, Spectroscopic, Hirshfeld surface, Molecular docking and Topological studies on 2-bromo-5-methylpyridine as potent anti-cancer agent. (2025). Indian Journal of Biochemistry and Biophysics (IJBB). [Link]
-
2-Phenylindolizine | C14H11N | CID 96128. (n.d.). PubChem - NIH. [Link]
-
5-Bromoindole | C8H6BrN | CID 24905. (n.d.). PubChem. [Link]
Sources
- 1. Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Indolizine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. irjweb.com [irjweb.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-2-phenylindolizine in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-phenylindolizine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, holding potential for the development of novel therapeutic agents and functional materials.[1] A thorough understanding of its solubility and stability in organic solvents is paramount for its effective application in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive framework for characterizing these critical physicochemical properties. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the fundamental principles, detailed experimental protocols, and data interpretation strategies necessary for its complete assessment. We present methodologies for determining thermodynamic solubility via the shake-flask method and for evaluating chemical stability through forced degradation studies under various stress conditions, including acid, base, oxidative, photolytic, and thermal stress. This guide is intended to be a practical resource for researchers, enabling the generation of robust and reliable data to accelerate the development of this compound-based applications.
Introduction to this compound
Indolizine, an isomer of indole, and its derivatives are recognized for a wide array of pharmacological activities.[1][2] The fusion of a pyridine and a pyrrole ring creates a unique 10-π electron aromatic system that is a scaffold for diverse biological functions.[3] The introduction of a phenyl group at the 2-position and a bromine atom at the 5-position of the indolizine core in this compound is anticipated to modulate its physicochemical and biological properties significantly. The phenyl substituent can enhance π-π stacking interactions and influence the compound's lipophilicity, while the bromine atom can act as a handle for further synthetic modifications and may impact metabolic stability.
A comprehensive understanding of the solubility and stability of this compound is a prerequisite for its advancement through the drug discovery and development pipeline. Solubility dictates the choice of solvents for reaction chemistry, purification, and formulation, and directly impacts bioavailability. Stability, on the other hand, determines the compound's shelf-life, storage conditions, and potential degradation pathways, which is critical for ensuring safety and efficacy.
Physicochemical Properties
While experimental data for this compound is scarce, some properties can be predicted based on its structure and by analogy to related compounds like 2-phenylindolizine.[4]
| Property | Predicted Value/Information | Source |
| Molecular Formula | C14H10BrN | |
| Molecular Weight | 272.14 g/mol | |
| Appearance | Likely a crystalline solid | Analogy |
| XLogP3 | > 4 (Predicted for 2-phenylindolizine is 4.3) | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 1 (Nitrogen atom) |
The high predicted XLogP3 value suggests that this compound is likely to be lipophilic, with poor aqueous solubility but good solubility in organic solvents.
Solubility Determination in Organic Solvents
The thermodynamic solubility of a compound is the maximum amount of that compound that can be dissolved in a given solvent at a specific temperature at equilibrium. The shake-flask method is a reliable and widely accepted technique for determining thermodynamic solubility.[5][6]
Causality Behind Experimental Choices
The choice of the shake-flask method is deliberate; it is considered the "gold standard" for solubility determination because it allows the system to reach true thermodynamic equilibrium, providing a definitive measure of a compound's intrinsic solubility. The selection of a diverse panel of organic solvents with varying polarities is crucial for building a comprehensive solubility profile. This profile is invaluable for selecting appropriate solvent systems for synthesis, purification (e.g., crystallization), and formulation.
Experimental Protocol: Shake-Flask Method
This protocol provides a step-by-step guide to determining the solubility of this compound.
Materials:
-
This compound (solid)
-
A panel of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to several glass vials. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution has been achieved.[6]
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Prepare triplicate samples for each solvent to ensure the reproducibility of the results.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[5] Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) without disturbing the solid pellet.
-
Dilute the aliquot with a suitable solvent (usually the same solvent used for dissolution or the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.[7]
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the solubility.
-
-
Data Reporting:
-
Calculate the solubility as the average concentration from the triplicate samples and express it in units such as mg/mL or mol/L.
-
Data Presentation: Solubility Profile
The experimentally determined solubility data should be compiled into a clear and concise table.
| Solvent | Polarity Index | Solubility at 25 °C (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Experimental Data | High solubility is expected. |
| N,N-Dimethylformamide (DMF) | 6.4 | Experimental Data | |
| Acetonitrile | 5.8 | Experimental Data | |
| Acetone | 5.1 | Experimental Data | |
| Ethanol | 4.3 | Experimental Data | |
| Methanol | 5.1 | Experimental Data | |
| Dichloromethane | 3.1 | Experimental Data | |
| Ethyl Acetate | 4.4 | Experimental Data | |
| Toluene | 2.4 | Experimental Data | |
| Hexane | 0.1 | Experimental Data | Low solubility is expected. |
Stability Assessment
The intrinsic chemical stability of this compound can be evaluated through forced degradation (stress testing) studies.[8][9] These studies are designed to accelerate the degradation of the compound under conditions more severe than those it would typically encounter during storage and handling.[9] The goal is to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[10]
Rationale for Stress Conditions
Forced degradation studies expose the compound to a range of stress conditions as mandated by regulatory guidelines (e.g., ICH Q1A(R2)).[8] These conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress. This approach ensures that the most likely degradation pathways are explored. Indolizines are known to be susceptible to electrophilic attack and oxidation, making these stress conditions particularly relevant.[3]
Experimental Protocol: Forced Degradation Studies
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)
-
Organic solvents for dissolution (e.g., acetonitrile, methanol)
-
pH meter
-
Photostability chamber
-
Oven
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[8]
-
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of HCl solution (e.g., 0.1 M or 1 M).
-
Keep the solution at room temperature or heat at an elevated temperature (e.g., 60 °C) for a specified period.
-
Withdraw samples at various time points, neutralize with NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of NaOH solution (e.g., 0.1 M or 1 M).
-
Follow the same procedure as for acid hydrolysis, neutralizing the samples with HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of H₂O₂ (e.g., 3%).
-
Keep the solution at room temperature for a specified period.
-
Withdraw samples at various time points and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution (in a photostable container) to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample protected from light.
-
Analyze both the exposed and control samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to dry heat in an oven (e.g., 70 °C).
-
Also, expose the stock solution to the same thermal stress.
-
Analyze the samples at various time points.
-
-
Analysis:
-
Analyze all stressed samples by a stability-indicating HPLC method. A PDA detector is useful for assessing peak purity, while an MS detector can help in the identification of degradation products.
-
The extent of degradation is typically targeted to be in the range of 5-20%.[8]
-
Data Presentation: Summary of Forced Degradation
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 °C | Exp. Data | Exp. Data |
| Base Hydrolysis | 0.1 M NaOH | 24 h | 60 °C | Exp. Data | Exp. Data |
| Oxidation | 3% H₂O₂ | 24 h | RT | Exp. Data | Exp. Data |
| Photolysis | ICH Q1B compliant light source | 24 h | RT | Exp. Data | Exp. Data |
| Thermal (Solid) | Dry Heat | 48 h | 70 °C | Exp. Data | Exp. Data |
| Thermal (Solution) | In Acetonitrile | 48 h | 70 °C | Exp. Data | Exp. Data |
Visualizing Workflows and Pathways
Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Logical Flow for Forced Degradation Studies
Caption: Logical Flow of Forced Degradation Studies.
Conclusion
This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound in organic solvents. By following the detailed protocols for solubility determination and forced degradation studies, researchers can generate the critical data necessary to support the advancement of this promising compound in drug discovery and materials science. The methodologies described herein are designed to ensure scientific integrity and produce reliable, reproducible results. The provided templates and workflows serve as practical tools for organizing and executing these essential physicochemical characterizations.
References
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Journal of Basic and Clinical Pharmacy. (2011). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Retrieved from [Link]
- Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.
-
International Journal of Pharmaceutical Sciences and Research. (2011). INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES Review Article. Retrieved from [Link]
-
National Institutes of Health. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
- Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
-
ResearchGate. (2022). (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Phenylindolizine. PubChem. Retrieved from [Link]
-
MDPI. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Design and Synthesis of 2‐Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. Retrieved from [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
National Institutes of Health. (2024). Exploring the antioxidant potential of chalcogen-indolizines throughout in vitro assays. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 5-Bromoindole. PubChem. Retrieved from [Link]
-
Sci-Hub. (2007). 5-Bromo-2-p-tolylisoindoline-1,3-dione. Retrieved from [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. jbclinpharm.org [jbclinpharm.org]
- 4. 2-Phenylindolizine | C14H11N | CID 96128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
Fundamental Reactivity of the 5-Bromo-2-phenylindolizine Core
An In-Depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the fundamental reactivity of the 5-Bromo-2-phenylindolizine core, a heterocyclic scaffold of significant interest to researchers in synthetic and medicinal chemistry. This document moves beyond a simple recitation of reactions to provide a deep analysis of the electronic factors governing the molecule's behavior. We will explore its regioselective synthesis via direct lithiation, its characteristic reactivity patterns in electrophilic substitutions, its notable inertness toward classical nucleophilic aromatic substitution, and its primary utility as a versatile substrate in palladium-catalyzed cross-coupling reactions. Detailed, field-tested protocols, mechanistic diagrams, and tabulated data are provided to equip researchers and drug development professionals with the practical and theoretical knowledge required to effectively utilize this valuable synthetic intermediate.
Introduction: The Unique Electronic Nature of the Indolizine Scaffold
Indolizine is an aromatic, nitrogen-fused bicyclic heterocycle, isomeric with the more common indole.[1] Its structure, featuring a bridging nitrogen atom, results in a unique electronic distribution that is central to its chemical reactivity. The molecule can be conceptualized as a fusion of a π-excessive five-membered pyrrole-like ring and a π-deficient six-membered pyridine-like ring.[2] This dichotomy governs its behavior: the five-membered ring is the primary site for electrophilic attack, while the six-membered ring is generally deactivated.
The subject of this guide, this compound, incorporates two key substituents that modulate this inherent reactivity:
-
2-Phenyl Group: This group extends the π-system of the molecule and provides steric bulk, influencing the accessibility of adjacent positions.
-
5-Bromo Substituent: Located on the π-deficient pyridine-like ring, this halogen atom's role is multifaceted. While typically an electron-withdrawing group that might be expected to activate a ring toward nucleophilic attack, its reactivity on the indolizine core is far from conventional. As we will explore, its primary synthetic value lies in its ability to function as an exceptional leaving group in transition metal-catalyzed reactions.
Synthesis: A Strategy of Regioselective C-H Functionalization
The most efficient and high-yielding route to this compound does not involve building the substituted scaffold from acyclic precursors. Instead, it relies on the direct and highly regioselective C-H functionalization of the readily available 2-phenylindolizine parent molecule.[3]
The Causality of C-5 Lithiation
The synthetic strategy hinges on a direct lithiation reaction. The proton at the C-5 position is the most acidic on the indolizine core, a consequence of the inductive effect of the adjacent bridgehead nitrogen atom. This allows for its selective deprotonation using a strong base like n-butyllithium (n-BuLi), typically in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) which complexes the lithium cation and enhances the basicity of the organolithium reagent.[3][4] The resulting 5-lithioindolizine intermediate is a powerful nucleophile that can be quenched with a suitable electrophilic bromine source to yield the target compound.[3][5]
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound (3a)
This protocol is adapted from the procedure described by Babaev, E. V., et al. (2005).[3]
-
Preparation: In an oven-dried, two-necked round-bottom flask under an argon atmosphere, dissolve 2-phenylindolizine (1a) (20 mmol) and TMEDA (22 mmol) in anhydrous tetrahydrofuran (THF, 70 mL).
-
Lithiation: Cool the solution to -80°C using a dry ice/acetone bath. Add a solution of n-BuLi (1.19 M in hexane, 18.5 mL, 22 mmol, 1.1 equiv) dropwise with vigorous stirring.
-
Warming: Allow the reaction mixture to slowly warm to 20°C and maintain at this temperature for 2 hours. The appearance of a yellow color indicates the formation of the 5-lithioindolizine intermediate.
-
Bromination: Cool the mixture back down to -80°C. Slowly add 1,2-dibromotetrafluoroethane (22 mmol).
-
Quenching and Extraction: Allow the mixture to warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvents under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield this compound (3a) as a light yellow solid (Yield: 80%).[3]
Core Reactivity Analysis
The reactivity of the this compound core is a fascinating case study in how electronic effects dictate reaction pathways.
Electrophilic Aromatic Substitution: The Dominance of C-3
Consistent with the π-excessive nature of the five-membered ring, electrophilic substitution on the indolizine scaffold occurs preferentially at the C-1 or C-3 positions.[2] For the this compound core, experimental evidence shows that electrophilic attack occurs exclusively at the C-3 position.[3]
The attack of an electrophile (E⁺) at C-3 generates a resonance-stabilized cationic intermediate (a Wheland intermediate) where the positive charge is delocalized over the ring system without disrupting the aromaticity of the pyridine-like ring. Subsequent deprotonation restores the fully aromatic system. This pathway is significantly more energetically favorable than attack at any other position.
Caption: Mechanism of electrophilic substitution at the C-3 position.
This protocol demonstrates the C-3 selectivity as reported by Babaev, E. V., et al. (2005).[3]
-
Reaction Setup: To a solution of this compound in a suitable anhydrous solvent at 0°C, add trifluoroacetic anhydride.
-
Reaction: Stir the mixture at 0°C, monitoring the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction with a suitable basic solution (e.g., saturated NaHCO₃).
-
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude material via column chromatography to yield the 3-trifluoroacetyl-5-bromo-2-phenylindolizine derivative. The reported yield for a similar 5-bromoindolizine was 83%.[3]
Nucleophilic Aromatic Substitution: A Passive Core
One of the most defining characteristics of the this compound core is its pronounced lack of reactivity towards nucleophiles in classic SₙAr reactions.[3][6] Attempts to displace the 5-bromo substituent with strong nucleophiles such as alkoxides or amines, even under harsh heating conditions, result in the recovery of unchanged starting material.[3]
This inertness is a direct result of the π-excessive nature of the bicyclic system. The addition-elimination mechanism required for SₙAr proceeds through a high-energy, negatively charged "Meisenheimer complex." The electron-rich indolizine ring destabilizes this anionic intermediate, making the activation energy for the reaction prohibitively high. Therefore, the C5-Br bond is considered "passive" towards nucleophilic attack.[3][7]
Palladium-Catalyzed Cross-Coupling Reactions: The True Utility of the C5-Br Bond
While passive to nucleophiles, the C5-Br bond serves as an excellent "synthetic handle" for palladium-catalyzed cross-coupling reactions.[8] This reactivity unlocks the true synthetic potential of the core, allowing for the construction of C-C bonds at the 5-position and the generation of diverse molecular libraries. The Suzuki-Miyaura coupling is particularly effective.[3][7][9]
The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C5-Br bond of the indolizine, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This generalized protocol is based on the parallel synthesis approach developed for 5-halogenoindolizines.[3]
-
Reagent Preparation: In an array of reaction vessels, place this compound (1 equiv), the desired arylboronic acid (1.5 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv).
-
Solvent and Base: To each vessel, add a degassed solvent mixture, typically toluene/ethanol, and an aqueous solution of a base such as Na₂CO₃ (2 M).
-
Reaction: Seal the vessels and heat the array to reflux (e.g., 80-100°C) with stirring for several hours, monitoring for completion by TLC or LC-MS.
-
Workup and Purification: After cooling, perform a standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate). The resulting crude products can be purified in parallel using automated column chromatography.
The Suzuki-Miyaura reaction on the 5-bromoindolizine core is robust and tolerates a variety of substituted arylboronic acids.
| Entry | Arylboronic Acid | Product | Yield (%)[3] |
| 1 | Phenylboronic acid | 5-Phenyl-2-phenylindolizine | 85 |
| 2 | 4-Methylphenylboronic acid | 5-(4-Tolyl)-2-phenylindolizine | 82 |
| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-phenylindolizine | 78 |
| 4 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-phenylindolizine | 75 |
| 5 | 2-Thienylboronic acid | 5-(Thiophen-2-yl)-2-phenylindolizine | 60 |
Applications in Drug Discovery and Materials Science
The true value of the this compound core lies in its role as a versatile building block. The ability to easily install a wide range of aryl and heteroaryl groups at the 5-position via robust cross-coupling chemistry makes it an ideal starting point for generating libraries of novel compounds for biological screening.[10]
Indolizine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][11][12] The functionalization at the 5-position allows for the systematic exploration of structure-activity relationships (SAR), which is a cornerstone of modern drug development. Furthermore, the extended π-system of these derivatives makes them candidates for investigation in materials science as organic light-emitting materials.[10]
Conclusion
The this compound core exhibits a distinct and synthetically valuable reactivity profile. Its behavior is dictated by the unique electronic landscape of the indolizine nucleus.
Key Takeaways:
-
Synthesis: The core is efficiently prepared via a regioselective C-5 lithiation of 2-phenylindolizine followed by electrophilic bromination.
-
Electrophilic Attack: Occurs predictably and exclusively at the C-3 position of the electron-rich five-membered ring.
-
Nucleophilic Attack: The C5-Br bond is notably passive towards classical SₙAr reactions due to the π-excessive nature of the ring system.
-
Cross-Coupling: The C5-Br bond is an excellent handle for palladium-catalyzed reactions, particularly Suzuki-Miyaura coupling, enabling facile access to diverse 5-arylindolizine derivatives.
This duality—inertness to one major reaction class while being highly active in another—makes this compound a powerful and selective tool for the design and synthesis of complex, functionalized heterocyclic molecules for pharmaceutical and materials research.
References
-
Babaev, E. V., et al. (2005). Synthesis and reactivity of 5-Br(I)-indolizines and their parallel cross-coupling reactions. Tetrahedron, 61(49), 11727-11736. [Link]
-
Gribble, G. W. (2009). Mechanistic Investigation on the Formation of Indolizines from 2-Enynylpyridines. Organic Letters, 11(21), 4802-4805. [Link]
-
El-Sayed, N. N. E., et al. (2023). Reactivity of Indolizines in Organic Synthesis. Chemistry & Biodiversity. [Link]
-
Gribble, G. W. (2009). Mechanistic investigation on the formation of indolizines from 2-enynylpyridines. PubMed, 11(21), 4802-5. [Link]
-
González Soria, M. J. (2018). Selective synthesis and reactivity of indolizines. Universidad de Alicante. [Link]
-
Wang, Y., et al. (2022). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. ACS Omega. [Link]
-
Tejero, J., et al. (2021). Recent synthetic developments and reactivity of aromatic indolizines. ResearchGate. [Link]
-
Myshko, Y. V., et al. (2018). Efficient synthesis of 5-substituted 2-aryl-6-cyanoindolizines via nucleophilic substitution reactions. ResearchGate. [Link]
-
Wang, Y., et al. (2022). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. ACS Omega. [Link]
-
Babaev, E. V., et al. (2010). ChemInform Abstract: Synthesis and Reactivity of 5-Br(I)-Indolizines and Their Parallel Cross-Coupling Reactions. ResearchGate. [Link]
-
Babaev, E. V., et al. (2005). An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. Molecules, 10(9), 1078-1091. [Link]
-
Dachwitz, T., et al. (2020). Suzuki–Miyaura cross-coupling of 5-bromoindole and phenylboronic acid. ResearchGate. [Link]
-
Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH Public Access. [Link]
-
Babaev, E. V., et al. (2005). An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. MDPI. [Link]
-
Isley, N. A., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. NIH Public Access. [Link]
-
Dr. Tanmoy Ghosh. (2020). Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine substitution. YouTube. [Link]
-
Kumar, A., et al. (2017). Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents. Der Pharma Chemica. [Link]
-
Gandham, S. K., et al. (2024). Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.msu.ru [chem.msu.ru]
- 4. An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indolizine Core: A Journey Through a Century of Discovery and Synthetic Innovation
An In-depth Technical Guide to the Discovery and History of Substituted Indolizines
For Researchers, Scientists, and Drug Development Professionals
The indolizine scaffold, a unique bicyclic aromatic system with a bridgehead nitrogen atom, has captivated chemists for over a century. Its journey from an obscure chemical curiosity to a privileged structure in medicinal chemistry and materials science is a testament to the enduring power of synthetic innovation and the quest for novel molecular architectures. This guide provides a comprehensive exploration of the discovery and history of substituted indolizines, delving into the seminal synthetic methodologies that have shaped our understanding of this fascinating heterocycle and its diverse applications.
Part 1: The Dawn of Indolizine Chemistry: Discovery and Early Structural Elucidation
The story of indolizine begins not with its synthesis, but with a tantalizing glimpse of its potential existence.
The Precursor to a Discovery: Angeli's "Pyrindole" (1890)
In 1890, the Italian chemist Angeli reported on the imine-anhydride of pyrroylpyruvic acid and proposed the name "pyrindole" for the completely unsaturated parent base.[1][2] While not a synthesis of the core itself, Angeli's work laid the conceptual groundwork and introduced the idea of this novel heterocyclic system to the chemical community.
The First Synthesis: Scholtz's "Picolide" and the Birth of "Pyrrocoline" (1912)
The first successful synthesis of the indolizine ring system was achieved in 1912 by Scholtz.[1][3][4] By heating 2-methylpyridine with acetic anhydride at high temperatures (200–220°C), he obtained a crystalline substance he named "picolide."[1][3][4] Acid hydrolysis of this intermediate yielded a colorless, crystalline solid with weakly basic properties.[1][4] This new compound exhibited reactions characteristic of both pyrroles and indoles and shared the same empirical formula as indole (C₈H₇N).[1][4] Based on these observations, Scholtz correctly ascribed a pyrrolopyridine structure to his discovery and initially named it "pyrrocoline," later adopting Angeli's proposed "pyrindole."[1]
Unraveling the Structure: The Contribution of Diels and Alder
The definitive structural proof for "pyrrocoline" came from the elegant work of Diels and Alder.[1][4] Through catalytic reduction, they confirmed the presence of four double bonds in the molecule.[1][4] The crucial experiment involved the degradation of a reduced derivative with cyanogen bromide, which yielded a product identical to (±)-coniine, a well-characterized alkaloid.[1][4] This unequivocally established the bicyclic structure of the compound, which is now universally known as indolizine.[1][4]
Part 2: The Classical Era of Indolizine Synthesis: Establishing the Foundations
With the structure of indolizine firmly established, the focus shifted to developing more general and efficient synthetic routes to its derivatives. The early to mid-20th century saw the emergence of several "named" reactions that remain cornerstones of indolizine chemistry.
The Scholtz Reaction: A Direct Approach to Acylindolizines
The original method reported by Scholtz, involving the high-temperature reaction of 2-methylpyridine with acetic anhydride, became known as the Scholtz reaction.[4] This reaction, which directly installs an acetyl group at the 3-position, was later generalized to other acid anhydrides.[4]
Mechanism of the Scholtz Reaction:
The reaction is believed to proceed through the initial N-acylation of 2-methylpyridine, followed by the formation of an anhydro base. This intermediate then undergoes an intramolecular aldol-type condensation and subsequent dehydration to afford the 3-acylindolizine.
Caption: The general mechanism of the Chichibabin reaction.
Experimental Protocol for a Typical Chichibabin Synthesis:
-
Quaternization: A 2-alkylpyridine is reacted with an α-haloketone (e.g., phenacyl bromide) in a suitable solvent like acetone or acetonitrile at reflux to form the corresponding pyridinium salt.
-
Cyclization: The isolated pyridinium salt is then treated with a base, such as aqueous sodium carbonate or potassium carbonate, often with gentle heating, to induce cyclization.
-
Work-up and Purification: The resulting indolizine product is typically extracted with an organic solvent, dried, and purified by chromatography or recrystallization.
The Power of Cycloaddition: The Advent of 1,3-Dipolar Reactions
A significant advancement in indolizine synthesis came in 1961 with the work of Boekelheide and Fahrenholtz, who introduced the 1,3-dipolar cycloaddition approach. [1][4]This method utilizes pyridinium ylides as 1,3-dipoles, which react with electron-deficient alkenes or alkynes in a [3+2] cycloaddition manner. [3][5] Mechanism of 1,3-Dipolar Cycloaddition:
A pyridinium salt is treated with a base to generate the pyridinium ylide in situ. This ylide then reacts with a dipolarophile (e.g., dimethyl acetylenedicarboxylate) to form a primary cycloadduct. Subsequent aromatization, often through oxidation or elimination, furnishes the substituted indolizine.
Caption: A workflow for indolizine synthesis via 1,3-dipolar cycloaddition.
Part 3: The Modern Renaissance: Innovations in Indolizine Synthesis
While the classical methods remain valuable, the late 20th and early 21st centuries have witnessed a renaissance in indolizine synthesis, driven by the need for greater efficiency, diversity, and sustainability. [6][7][8]
Transition Metal Catalysis: A New Frontier
The advent of transition metal catalysis has revolutionized the synthesis of complex organic molecules, and indolizines are no exception. Catalysts based on palladium, gold, copper, and other metals have enabled the development of novel cyclization and cross-coupling strategies. [3][6][9]These methods often proceed under milder conditions and offer access to substitution patterns that are difficult to achieve with classical approaches. [6]
Multi-Component Reactions: Towards Atom Economy and Diversity
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, have emerged as a powerful tool for generating molecular diversity. [9]Several MCRs for the synthesis of highly substituted indolizines have been reported, offering significant advantages in terms of atom economy and operational simplicity. [9]
Green Chemistry Approaches: A Sustainable Future for Indolizine Synthesis
In line with the growing importance of sustainable chemistry, recent research has focused on developing more environmentally friendly methods for indolizine synthesis. [10][11]This includes the use of greener solvents, solvent-free reaction conditions, and the development of reusable catalysts. [11]
Part 4: The Biological and Material Significance of Substituted Indolizines
The sustained interest in indolizine chemistry is largely due to the diverse and potent biological activities exhibited by its derivatives, as well as their intriguing photophysical properties. [10][12][13]
Nature's Blueprint: Indolizidine Alkaloids
While the parent indolizine is aromatic, its reduced form, the indolizidine core, is a common motif in a wide range of naturally occurring alkaloids. [1][2]These natural products, such as swainsonine and the pumiliotoxins, display a remarkable array of biological activities and have been the targets of numerous total synthesis efforts. [1][3]
A Privileged Scaffold in Medicinal Chemistry
Substituted indolizines have been identified as a "privileged scaffold" in drug discovery, meaning that this core structure is capable of binding to multiple biological targets with high affinity. [14][15][16]Consequently, indolizine derivatives have been investigated for a wide spectrum of therapeutic applications. [11][12][13][17]The discovery of the potent anticancer activity of camptothecin and its analogs, which contain an indolizine moiety, was a major breakthrough that spurred significant research in this area. [13][15] Table 2: Pharmacological Activities of Substituted Indolizines
| Pharmacological Activity | Example Compound Class | Reference |
| Anticancer | Indolizine-lactone hybrids | [14][18] |
| Anti-inflammatory | Various substituted indolizines | [2][10] |
| Antimicrobial | Halogenated indolizines | [10][13] |
| Antioxidant | Phenolic indolizine derivatives | [2] |
| Enzyme Inhibition | Specifically functionalized indolizines | [3] |
Beyond Biology: Indolizines in Materials Science
The planar, electron-rich nature of the indolizine ring system imparts it with interesting photophysical properties, including strong fluorescence. [3][16]This has led to the exploration of indolizine derivatives in the field of materials science, with potential applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. [13]
Conclusion
From its humble beginnings as an unexpected product of a high-temperature reaction, the indolizine core has blossomed into a versatile and highly sought-after scaffold in organic chemistry. The historical development of its synthesis, from the classical Scholtz and Chichibabin reactions to modern transition-metal-catalyzed and multi-component strategies, reflects the broader evolution of the field. As our understanding of the unique properties of substituted indolizines continues to grow, so too will their impact on the discovery of new medicines and advanced materials. The journey of the indolizine is far from over, and its future promises to be as rich and innovative as its past.
References
-
Journal of Basic and Clinical Pharmacy. Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Available at: [Link]
-
Silva, T. S. da, Souza, M. da S., Andricopulo, A. D., & Coelho, F. (2023). Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. RSC Advances, 13(30), 20959–20968. Available at: [Link]
- Ho, S., & Padmashali, B. (2025). Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology, 73(4), 130-138.
-
Journal of Basic and Clinical Pharmacy. Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Available at: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. Available at: [Link]
-
Kostik, E. I., Abiko, A., & Oku, A. (2001). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. The Journal of Organic Chemistry, 66(8), 2618–2623. Available at: [Link]
-
Silva, T. S. da, Souza, M. da S., Andricopulo, A. D., & Coelho, F. (2023). Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. RSC advances, 13(30), 20959–20968. Available at: [Link]
- Gulea, M. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(28), 6644-6668.
-
Albota, M. S., Bejan, V., Mangalagiu, I. I., & Danac, R. (2016). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Beilstein Journal of Organic Chemistry, 12, 2503–2510. Available at: [Link]
-
Kostik, E. I., Abiko, A., & Oku, A. (2001). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. The Journal of Organic Chemistry, 66(8), 2618–2623. Available at: [Link]
-
Kostik, E. I., Abiko, A., & Oku, A. (2001). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. Journal of Organic Chemistry, 66(8), 2618–2623. Available at: [Link]
-
Funar-Timofei, S., & Ilia, G. (2016). Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. In Current Topics in the Synthesis of Heterocyclic Compounds. IntechOpen. Available at: [Link]
-
Gulea, M. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(28), 6644-6668. Available at: [Link]
-
Discovery of an Indolizine-Based Compound with Potent Aβ42 Disaggregation Activity. (2025, December). Alzheimer's & Dementia, 21(S10). Available at: [Link]
-
An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. (n.d.). Arkivoc. Available at: [Link]
-
Gulea, M. (2024). Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024. Organic Chemistry Frontiers. Available at: [Link]
- INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. (2011). International Journal of Pharmaceutical Sciences Review and Research, 11(1), 173-179.
-
Indolizine derivatives: Recent advances and potential pharmacological activities. (2025, August 6). ResearchGate. Available at: [Link]
-
Research Progress in Synthesis of Indolizine Compounds. (2025, December 12). ResearchGate. Available at: [Link]
- Chen, L., Xiong, Y., Hao, T., Zhou, B., Jia, H., & Yan, S. (2024). Multi-component one-pot synthesis of indolizine derivatives.
-
Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides †. (2025, August 6). ResearchGate. Available at: [Link]
-
Indoloindolizines: The Complete Story of a Polycyclic Aromatic Scaffold from Theoretical Design to Organic Field-Effect Transistor Applications. (n.d.). Journal of the American Chemical Society. Available at: [Link]
-
Botezatu, A., Furdui, B., Cazanevscaia, A., & Dinica, R. (2025). Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review. European Journal of Medicinal Chemistry, 297, 117908. Available at: [Link]
-
Singh, G. S., & Mmatli, E. E. (2011). Recent progress in synthesis and bioactivity studies of indolizines. European journal of medicinal chemistry, 46(11), 5237–5257. Available at: [Link]
-
Examples of indolizine motifs founded in compounds with anticancer activity and common strategies for their synthesis.1,10–15. (n.d.). ResearchGate. Available at: [Link]
-
Indolizine- a privileged biological scaffold. (n.d.). Der Pharma Chemica. Available at: [Link]
-
Kostik, E. I., Abiko, A., & Oku, A. (2001). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. The Journal of Organic Chemistry, 66(8), 2618–2623. Available at: [Link]
-
Albota, M. S., Bejan, V., Mangalagiu, I. I., & Danac, R. (2016). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Beilstein Journal of Organic Chemistry, 12, 2503–2510. Available at: [Link]
-
Myers, J. A. (2021). Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. Synform, 2021(05), A79–A86. Available at: [Link]
Sources
- 1. jbclinpharm.org [jbclinpharm.org]
- 2. Synthesis of Indolizine_Chemicalbook [chemicalbook.com]
- 3. ijettjournal.org [ijettjournal.org]
- 4. jbclinpharm.org [jbclinpharm.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Multi-component one-pot synthesis of indolizine derivatives [yndxxb.ynu.edu.cn]
- 10. scispace.com [scispace.com]
- 11. Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. Recent progress in synthesis and bioactivity studies of indolizines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 5-Bromo-2-phenylindolizine via 1,3-Dipolar Cycloaddition
Abstract: This document provides a comprehensive guide for the synthesis of 5-Bromo-2-phenylindolizine, a key heterocyclic scaffold in medicinal chemistry. The protocol leverages the robust and versatile Huisgen 1,3-dipolar cycloaddition reaction between an in situ-generated pyridinium ylide and an activated alkyne. We detail the mechanistic rationale, provide a step-by-step experimental procedure, and offer expert insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and professionals in drug development seeking a reliable method for accessing functionalized indolizine derivatives.
Introduction: The Significance of the Indolizine Scaffold
Indolizine (pyrrolo[1,2-a]pyridine) is a nitrogen-fused heterocyclic system that serves as a core structural motif in numerous natural products and pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS-depressant properties.[2][3][4] The this compound scaffold is of particular interest as the bromine atom at the C5 position and the phenyl group at the C2 position provide strategic handles for further synthetic diversification through cross-coupling reactions, enabling the development of extensive compound libraries for drug discovery programs.[5]
The 1,3-dipolar cycloaddition reaction stands out as one of the most efficient and convergent strategies for constructing the indolizine nucleus.[1][6] This method involves the reaction of a pyridinium ylide, a versatile 1,3-dipole, with a dipolarophile, typically an activated alkyne or alkene. The reaction proceeds with high regioselectivity and efficiency, making it a cornerstone of modern heterocyclic chemistry.
Mechanistic Pathway: The 1,3-Dipolar Cycloaddition
The synthesis of this compound via this pathway is a multi-step process that is often performed in a single pot. The core transformation relies on the generation of a specific pyridinium ylide, which then undergoes a concerted [3+2] cycloaddition.
The key mechanistic steps are:
-
Quaternization: 3-Bromopyridine undergoes N-alkylation by an α-halo ketone, such as 2-bromoacetophenone, to form the corresponding N-phenacylpyridinium salt. This step activates the methylene group adjacent to the carbonyl and the pyridinium nitrogen.
-
Ylide Formation: In the presence of a non-nucleophilic base (e.g., triethylamine or potassium carbonate), the acidic proton on the α-carbon of the ketone is abstracted. This deprotonation generates a stabilized pyridinium ylide, which acts as the 1,3-dipole. The ylide is an electronic isostere of an allyl anion with a central iminium cation.[7][8]
-
Cycloaddition: The generated pyridinium ylide reacts with an electron-deficient alkyne, such as ethyl propiolate. This is a pericyclic reaction where the π-systems of the dipole and dipolarophile interact to form a five-membered ring.
-
Aromatization: The initial cycloadduct, a dihydroindolizine, is unstable and readily undergoes oxidative aromatization to yield the final, stable this compound product. This step often occurs spontaneously in the presence of air or can be facilitated by a mild oxidant.[6]
Caption: Reaction mechanism for indolizine synthesis.
Detailed Experimental Protocol
This protocol describes a reliable one-pot synthesis of this compound.
3.1. Materials and Reagents
-
3-Bromopyridine (99%)
-
2-Bromoacetophenone (98%)
-
Ethyl propiolate (98%)
-
Triethylamine (Et₃N, ≥99.5%, freshly distilled)
-
Acetonitrile (CH₃CN, anhydrous, 99.8%)
-
Ethyl acetate (EtOAc, ACS grade)
-
Hexanes (ACS grade)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography, 230-400 mesh)
3.2. Equipment
-
Round-bottom flask (100 mL) equipped with a reflux condenser and magnetic stir bar
-
Heating mantle with temperature control
-
Nitrogen or Argon gas inlet
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
3.3. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 3-bromopyridine (1.58 g, 10.0 mmol, 1.0 eq) and anhydrous acetonitrile (40 mL). Stir the solution under a nitrogen atmosphere.
-
Salt Formation: Add 2-bromoacetophenone (1.99 g, 10.0 mmol, 1.0 eq) to the flask. Stir the mixture at room temperature for 1 hour. A precipitate of the pyridinium salt may form during this time. This initial stirring ensures the formation of the pyridinium salt precursor before the addition of the base and dipolarophile.
-
Addition of Reagents: To the stirred suspension, add ethyl propiolate (1.23 g, 12.5 mmol, 1.25 eq) followed by the dropwise addition of triethylamine (2.8 mL, 20.0 mmol, 2.0 eq) over 5 minutes. The excess of the dipolarophile drives the reaction to completion, while two equivalents of base ensure complete ylide formation and neutralize the HBr generated.
-
Cycloaddition Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent system). Refluxing provides the necessary thermal energy for both the cycloaddition and subsequent aromatization steps.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the resulting crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL). The bicarbonate wash is critical for removing any remaining acidic species and the triethylammonium bromide salt.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product as a dark oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:EtOAc). Combine the fractions containing the desired product (visualized by UV light at 254 nm on TLC) and concentrate to afford this compound as a solid.
Data and Expected Results
The efficiency of the 1,3-dipolar cycloaddition can be influenced by the choice of base, solvent, and temperature. The following table provides representative data for optimizing this synthesis.
| Table 1: Representative Reaction Parameters | ||||
| Base | Solvent | Temperature | Time (h) | Yield (%) |
| Triethylamine | Acetonitrile | Reflux | 12 | ~65-75% |
| K₂CO₃ | DMF | 100 °C | 10 | ~60-70% |
| DBU | Toluene | Reflux | 8 | ~55-65% |
Characterization of this compound:
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₁₄H₁₀BrN[9]
-
Molecular Weight: 272.14 g/mol [9]
-
Mass Spectrometry (MS): Expected m/z for [M]+ at 270.9997 and [M+2]+ at 272.9976, characteristic of a monobrominated compound.
-
¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ) will be characteristic of the indolizine core protons and the phenyl substituent. The proton at C5 in unsubstituted indolizine is typically downfield; the bromo-substitution will affect the shifts of adjacent protons.
-
¹³C NMR (CDCl₃, 100 MHz): Will show 14 distinct carbon signals corresponding to the aromatic framework.
Experimental Workflow and Troubleshooting
The overall process from starting materials to the final purified product is outlined below.
Caption: Experimental workflow for the synthesis.
Troubleshooting Guide:
-
Low Yield:
-
Cause: Incomplete formation of the pyridinium salt or ylide. Moisture in the reaction can quench the ylide.
-
Solution: Ensure all reagents and the solvent are anhydrous. Use freshly distilled triethylamine. Consider pre-forming and isolating the pyridinium salt before the cycloaddition step.
-
-
Formation of Dark, Tarry Byproducts:
-
Cause: Polymerization of the alkyne or decomposition of the ylide at high temperatures.
-
Solution: Add the base slowly to control the concentration of the reactive ylide. Ensure the reaction is run under an inert atmosphere to prevent oxidative side reactions.
-
-
Difficult Purification:
-
Cause: Presence of unreacted starting materials or closely eluting regioisomers.
-
Solution: Use a slow gradient during column chromatography. If regioisomers are an issue (less common with this specific substitution pattern), confirm their presence by detailed NMR analysis. The choice of a different base or solvent might improve regioselectivity.
-
Conclusion
The 1,3-dipolar cycloaddition reaction is a highly effective and reliable method for the synthesis of this compound. The protocol described herein provides a straightforward, one-pot procedure that combines operational simplicity with good yields. The resulting product is a valuable building block for the synthesis of novel compounds with potential applications in pharmacology and materials science, underscoring the importance of this synthetic strategy for advancing drug discovery and chemical biology research.
References
-
G. G. Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Arkivoc. Available at: [Link]
-
Formation of pyridinium ylide and synthesis of indolizines. ResearchGate. Available at: [Link]
-
Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinoliz. Journal of the American Chemical Society. Available at: [Link]
-
Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis of indolizines. Organic Chemistry Portal. Available at: [Link]
-
1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles]. Tetrahedron. Available at: [Link]
-
New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. ResearchGate. Available at: [Link]
-
1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of indolizine from pyridinium ylide. ResearchGate. Available at: [Link]
-
Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. University of Cape Town Libraries. Available at: [Link]
-
Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. ResearchGate. Available at: [Link]
-
Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules. Available at: [Link]
-
Catalytic enantioselective intramolecular 1,3-dipolar cycloaddition of azomethine ylides with fluorinated dipolarophiles. Chemical Communications. Available at: [Link]
-
Pyridinium ylids in synthesis. III. Synthesis of indolizines. ResearchGate. Available at: [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]
-
Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. Molecules. Available at: [Link]
-
Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research. Available at: [Link]
-
Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Europe PMC. Available at: [Link]
-
Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications. Available at: [Link]
-
INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition. Molecules. Available at: [Link]
-
5-Bromo-2-phenylindole Spectra. SpectraBase. Available at: [Link]
-
5-Bromo-2-phenylindole. SpectraBase. Available at: [Link]
-
5-Bromo-2-phenylindole Mass Spectrum. SpectraBase. Available at: [Link]
-
SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. ResearchGate. Available at: [Link]
-
Indolizine derivatives: Recent advances and potential pharmacological activities. ResearchGate. Available at: [Link]
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. Available at: [Link]
-
Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. Molecules. Available at: [Link]
-
1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation. Molecules. Available at: [Link]
-
Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules. Available at: [Link]
Sources
- 1. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
The Art of Molecular Architecture: A Guide to Palladium-Catalyzed Synthesis of 2-Phenylindolizine Derivatives
Introduction: The Significance of the Indolizine Scaffold
In the landscape of heterocyclic chemistry, the indolizine scaffold stands out as a privileged structural motif. This nitrogen-containing bicyclic aromatic system is the core of numerous natural products and has garnered significant attention from the pharmaceutical and materials science communities. The unique electronic properties and rigid conformational structure of indolizine derivatives make them attractive candidates for a wide range of applications, including as anti-cancer, anti-inflammatory, and anti-viral agents. Furthermore, their inherent fluorescence has led to their exploration as organic light-emitting diodes (OLEDs) and fluorescent probes.
Among the vast family of indolizine derivatives, 2-phenylindolizines represent a particularly important subclass. The presence of the phenyl group at the 2-position often enhances biological activity and provides a valuable handle for further functionalization, allowing for the fine-tuning of their physicochemical properties. The development of efficient and versatile synthetic methodologies to access these valuable compounds is therefore a cornerstone of modern medicinal and materials chemistry. This application note provides a comprehensive overview and detailed protocols for the palladium-catalyzed synthesis of 2-phenylindolizine derivatives, designed for researchers, scientists, and drug development professionals.
Strategic Approaches to 2-Phenylindolizine Synthesis: The Power of Palladium Catalysis
Palladium catalysis has revolutionized the art of organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and selectivity. In the context of 2-phenylindolizine synthesis, several powerful palladium-catalyzed strategies have emerged. This guide will focus on two of the most robust and widely adopted methods:
-
Sequential Sonogashira Coupling and Intramolecular Cyclization: This two-step, one-pot approach is a highly effective method that begins with the palladium- and copper-co-catalyzed Sonogashira cross-coupling of a 2-halopyridine with phenylacetylene.[1] The resulting 2-(phenylethynyl)pyridine intermediate then undergoes an intramolecular cyclization to afford the desired 2-phenylindolizine. The elegance of this strategy lies in its modularity, allowing for the synthesis of a diverse array of derivatives by simply varying the substitution on the pyridine and phenylacetylene starting materials.
-
Multicomponent Carbonylative Cycloaddition: This innovative approach involves a palladium-catalyzed reaction between a 2-bromopyridine, an imine, carbon monoxide, and an alkyne (in this case, phenylacetylene).[2][3] The reaction proceeds through the formation of a reactive mesoionic 1,3-dipole, which then undergoes a cycloaddition with the alkyne to construct the indolizine core.[2] This method offers the advantage of assembling complex molecules from simple, readily available starting materials in a single operation.
Mechanistic Insights: Understanding the "Why" Behind the "How"
A deep understanding of the reaction mechanism is paramount for troubleshooting, optimization, and rational design of new synthetic routes. The following sections delve into the catalytic cycles of the key palladium-catalyzed transformations.
The Sonogashira Coupling and Intramolecular Cyclization Cascade
The synthesis of 2-phenylindolizine via this pathway is a beautiful orchestration of two distinct catalytic cycles, often seamlessly transitioning in a one-pot fashion.
Diagram 1: Mechanism of Sonogashira Coupling followed by Intramolecular Cyclization.
The process commences with the Sonogashira coupling, where the active Pd(0) catalyst undergoes oxidative addition with the 2-halopyridine. The resulting Pd(II) complex then engages in transmetalation with a copper(I) acetylide (formed in situ from phenylacetylene, a copper(I) salt, and a base). Subsequent reductive elimination yields the 2-(phenylethynyl)pyridine intermediate and regenerates the Pd(0) catalyst. The intramolecular cyclization is then initiated by the coordination of the pyridine nitrogen and the alkyne to a Pd(II) species, followed by a nucleophilic attack of the nitrogen onto the activated alkyne (5-exo-dig cyclization). The resulting vinyl-palladium intermediate undergoes protonolysis to afford the final 2-phenylindolizine product and regenerate the Pd(II) catalyst.
Experimental Protocols
The following protocols are provided as a detailed guide for the synthesis of 2-phenylindolizine and its derivatives.
Protocol 1: Synthesis of 2-Phenylindolizine via Sequential Sonogashira Coupling and Intramolecular Cyclization
This protocol is adapted from established procedures for Sonogashira coupling of pyridine derivatives and subsequent cyclization.[4][5]
Diagram 2: Experimental workflow for the synthesis of 2-phenylindolizine.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (5 mol%) and CuI (5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF, followed by 2-bromopyridine (1.0 equiv), phenylacetylene (1.2 equiv), and triethylamine (2.0 equiv) via syringe.
-
Heat the reaction mixture to 100°C and stir for 3 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing saturated aqueous sodium chloride and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-phenylindolizine.
Characterization Data for 2-Phenylindolizine:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, J = 7.2 Hz, 1H), 7.65-7.58 (m, 2H), 7.45-7.38 (m, 2H), 7.35-7.28 (m, 2H), 7.15 (s, 1H), 6.80 (td, J = 6.8, 1.2 Hz, 1H), 6.65 (d, J = 9.2 Hz, 1H).[6][7]
-
¹³C NMR (CDCl₃, 100 MHz): δ 136.9, 134.5, 128.7, 127.8, 127.3, 125.4, 122.9, 119.8, 117.6, 112.4, 111.9, 107.2.[6][7]
Data Presentation: Substrate Scope and Yields
The versatility of the palladium-catalyzed synthesis is demonstrated by its tolerance to a wide range of functional groups on both the pyridine and phenylacetylene starting materials. The following table summarizes representative examples.
| Entry | 2-Halopyridine Derivative | Phenylacetylene Derivative | Product | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Phenylacetylene | 2-Phenylindolizine | 72-96 | [5] |
| 2 | 2-Bromo-5-methylpyridine | Phenylacetylene | 2-Phenyl-7-methylindolizine | 85 | Adapted from[5] |
| 3 | 2-Bromopyridine | 4-Methoxyphenylacetylene | 2-(4-Methoxyphenyl)indolizine | 88 | Adapted from[5] |
| 4 | 2-Bromo-5-chloropyridine | Phenylacetylene | 7-Chloro-2-phenylindolizine | 78 | Adapted from[5] |
| 5 | 2-Iodopyridine | Phenylacetylene | 2-Phenylindolizine | 92 | Adapted from[4] |
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and peer-reviewed synthetic methodologies. The robustness of these palladium-catalyzed reactions is evidenced by their broad substrate scope and generally high yields. For self-validation, it is crucial to:
-
Confirm the identity and purity of the starting materials by appropriate analytical techniques (NMR, etc.).
-
Rigorously exclude air and moisture from the reaction, as palladium catalysts can be sensitive to these.
-
Monitor the reaction progress by TLC or GC-MS to ensure complete conversion and identify any potential side products.
-
Thoroughly characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry and compare the data with reported values.[6][7]
Conclusion and Future Directions
Palladium-catalyzed reactions offer a powerful and versatile platform for the synthesis of 2-phenylindolizine derivatives. The sequential Sonogashira coupling/intramolecular cyclization and multicomponent carbonylative cycloaddition strategies provide efficient and modular access to this important class of heterocyclic compounds. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to confidently synthesize and explore the potential of 2-phenylindolizine derivatives in drug discovery and materials science.
Future research in this area will likely focus on the development of even more sustainable and efficient catalytic systems, such as those utilizing earth-abundant metals or enabling C-H activation strategies. The continued exploration of the biological activities and material properties of novel 2-phenylindolizine derivatives will undoubtedly lead to exciting new discoveries and applications.
References
- (To be populated with full citations including titles and clickable URLs based on the provided search results)
-
PubChem. 2-Phenylindolizine. National Center for Biotechnology Information. [Link]
-
Arndtsen, B. A., et al. (2021). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. Chemical Science, 12(6), 2251-2256. [Link]
-
Arndtsen, B. A., et al. (2021). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. ChemRxiv. [Link]
-
Metallogel-Mediated Phenylation of Indole with Phenyl Boronic - Supporting Information. The Royal Society of Chemistry. [Link]
- (Placeholder for additional relevant references)
- (Placeholder for additional relevant references)
- (Placeholder for additional relevant references)
- (Placeholder for additional relevant references)
- (Placeholder for additional relevant references)
- (Placeholder for additional relevant references)
- (Placeholder for additional relevant references)
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
- (Placeholder for additional relevant references)
- (Placeholder for additional relevant references)
- (Placeholder for additional relevant references)
- (Placeholder for additional relevant references)
- (Placeholder for additional relevant references)
- (Placeholder for additional relevant references)
- (Placeholder for additional relevant references)
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
- (Placeholder for additional relevant references)
- (Placeholder for additional relevant references)
Sources
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-Phenylindolizine | C14H11N | CID 96128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
The Versatile Role of 5-Bromo-2-phenylindolizine in Modern Organic Synthesis: A Guide for Researchers
The indolizine scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in the development of novel pharmaceuticals and advanced organic materials. Its unique electronic properties and biological activity have made it a privileged structure in medicinal chemistry and materials science. Among the various functionalized indolizines, 5-Bromo-2-phenylindolizine has emerged as a particularly valuable and versatile building block for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis, offering detailed protocols, mechanistic insights, and a survey of the potential applications of its derivatives.
The Strategic Importance of this compound
This compound serves as a key intermediate, primarily due to the strategic placement of the bromine atom at the C5-position of the indolizine core. This halogen provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents, including aryl, vinyl, alkynyl, and amino groups. The phenyl group at the C2-position contributes to the photophysical properties and biological activity of the resulting derivatives.
The synthesis of this compound is typically achieved through a regioselective lithiation of 2-phenylindolizine, followed by halogenation. This method provides a reliable and efficient route to this important precursor.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
The bromine atom at the C5-position of this compound is amenable to a suite of powerful palladium-catalyzed cross-coupling reactions. These transformations are central to modern organic synthesis, allowing for the precise and efficient construction of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura coupling is the most widely reported application of this compound, providing a robust method for the synthesis of 5-aryl-2-phenylindolizines. These derivatives are of significant interest due to their potential applications in medicinal chemistry and as organic light-emitting materials.
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the palladium(0) catalyst to the aryl bromide and to promote the reductive elimination step. The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.
Figure 1: General workflow for the Suzuki-Miyaura coupling of this compound.
Detailed Protocol: Synthesis of 5-(4-methoxyphenyl)-2-phenylindolizine
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
SPhos (0.10 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk tube, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed 1,4-dioxane and water (in a 4:1 ratio).
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-(4-methoxyphenyl)-2-phenylindolizine.
Table 1: Representative Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-2-phenylindolizine | 85 |
| 2 | 4-Tolylboronic acid | 5-(4-Tolyl)-2-phenylindolizine | 88 |
| 3 | 3-Anisylboronic acid | 5-(3-Anisyl)-2-phenylindolizine | 82 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 5-(4-(Trifluoromethyl)phenyl)-2-phenylindolizine | 75 |
Heck Reaction: Synthesis of 5-Vinylindolizines
The Heck reaction provides a direct method for the formation of carbon-carbon bonds between this compound and alkenes, leading to the synthesis of 5-vinyl-2-phenylindolizine derivatives. These compounds can serve as versatile intermediates for further functionalization or as components in conjugated materials.
Causality Behind Experimental Choices: The Heck reaction typically employs a palladium(II) catalyst, a phosphine ligand, and a base. The choice of base is critical to regenerate the active palladium(0) catalyst in the catalytic cycle. The reaction temperature and solvent can significantly influence the reaction rate and selectivity.
Figure 2: Simplified catalytic cycle of the Heck reaction.
Detailed Protocol: Synthesis of 5-Vinyl-2-phenylindolizine
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.10 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, dissolve this compound, Pd(OAc)₂, and P(o-tol)₃ in DMF.
-
Add styrene and triethylamine to the mixture.
-
Degas the solution by bubbling with argon for 15 minutes.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-18 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain 5-vinyl-2-phenylindolizine.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the direct alkynylation of this compound with terminal alkynes, yielding 5-alkynyl-2-phenylindolizine derivatives. These compounds are valuable precursors for the synthesis of more complex molecules and have applications in materials science due to their extended π-systems.
Causality Behind Experimental Choices: The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The copper acetylide, formed in situ, is a key intermediate in the catalytic cycle. Copper-free conditions have also been developed to avoid potential issues with copper contamination.
Detailed Protocol: Synthesis of 5-(Phenylethynyl)-2-phenylindolizine
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.05 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon.
-
Add degassed THF and triethylamine.
-
Add phenylacetylene dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by column chromatography to give 5-(phenylethynyl)-2-phenylindolizine.
Buchwald-Hartwig Amination: Forming Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination allows for the synthesis of 5-amino-2-phenylindolizine derivatives through the palladium-catalyzed coupling of this compound with various primary and secondary amines. These nitrogen-containing indolizines are of interest in medicinal chemistry due to their potential biological activities.[1][2]
Causality Behind Experimental Choices: This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base. The choice of ligand is critical and often depends on the nature of the amine coupling partner. Sterically hindered and electron-rich ligands are generally effective in promoting the reaction.
Detailed Protocol: Synthesis of 5-(N-Morpholino)-2-phenylindolizine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add this compound and toluene.
-
Add morpholine and seal the tube.
-
Remove the tube from the glovebox and heat the mixture at 110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield 5-(N-morpholino)-2-phenylindolizine.
Applications of 5-Substituted-2-phenylindolizine Derivatives
The diverse array of 5-substituted-2-phenylindolizines accessible through these synthetic methods possess a range of interesting properties and potential applications.
Medicinal Chemistry
Indolizine derivatives have been investigated for a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The ability to easily diversify the substituent at the C5-position of the 2-phenylindolizine core through cross-coupling reactions makes this scaffold an attractive platform for the development of new therapeutic agents. For instance, the introduction of different aryl groups can modulate the compound's interaction with biological targets, leading to optimized potency and selectivity.[3][4]
Materials Science: Organic Light-Emitting Diodes (OLEDs)
The extended π-conjugated systems of 5-aryl- and 5-alkynyl-2-phenylindolizines give rise to interesting photophysical properties, including fluorescence. These compounds have been explored as potential materials for organic light-emitting diodes (OLEDs). The emission color and quantum efficiency of these materials can be tuned by varying the substituent at the C5-position, highlighting the importance of the synthetic methods described herein for the development of new and improved organic electronic materials.[5][6]
Conclusion
This compound has proven to be a highly valuable and versatile building block in organic synthesis. Its utility in a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, provides a powerful platform for the synthesis of a wide variety of 5-substituted-2-phenylindolizine derivatives. The accessibility of these compounds opens up exciting avenues for research in medicinal chemistry and materials science, with potential applications in drug discovery and the development of advanced organic electronic devices. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important heterocyclic building block.
References
-
Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade. Chem. Commun., 2015, 51, 6633-6636. [Link]
-
Palladium-catalyzed Highly Efficient Synthesis of Functionalized Indolizines via cross-coupling/cycloisomerization Cascade. PubMed, 2015. [Link]
-
Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. PMC, 2012. [Link]
-
Synthesis and photophysical properties of 2-aryl-5-carbonyl indolizines. ResearchGate, 2018. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Palladium-Catalyzed Difunctionalization of Alkenes by Relay Coupling with Propargylic Pyridines: Synthesis of Indolizine and Indolizinone-Containing Bisheterocycles. The Journal of Organic Chemistry, 2021. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]
-
The one-pot, palladium catalyzed synthesis of indolizines. ResearchGate, 2025. [Link]
-
Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. PMC, 2025. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. PubMed, 2024. [Link]
-
Synthesis and photophysical properties of 2-aryl-5-carbonyl indolizines. ResearchGate, 2018. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC, 2010. [Link]
-
Rapid synthesis of azoindolizine derivatives via aryldiazonium salts. PubMed Central, 2024. [Link]
-
Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[7][8][9]triazolo[1,5-c]quinazolines. NIH, 2014. [Link]
-
Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI. [Link]
-
Functionalized 2-(5-arylpyridin-2-yl)quinolines: synthesis and photophysical properties. Springer. [Link]
-
Sonogashira coupling. YouTube. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. PMC, 2020. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Test reactions for catalyst screening. ResearchGate. [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC, 2018. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
Efficient synthesis of 5-substituted 2-aryl-6-cyanoindolizines via nucleophilic substitution reactions. ResearchGate, 2005. [Link]
-
Preparation and Pharmacological Characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like Dopamine Receptor Agonists. PubMed. [Link]
-
Recent Advances in Sonogashira Reactions. ResearchGate, 2007. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar, 2017. [Link]
-
Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature. Chemical Communications, 2017. [Link]
-
SYNTHESIS OF 5-AMINO- AND 4-HYDROXY- 2-PHENYLSULFONYLMETHYLPIPERIDINES. Institut de Chimie des Substances Naturelles. [Link]
-
Design and Synthesis of 2‐Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. ResearchGate, 2024. [Link]
-
Synthesis, Electronic Properties and OLED Devices of Chromophores Based on λ5‐Phosphinines. PMC, 2018. [Link]
-
Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. NIH, 2022. [Link]
-
Synthesis, Electronic Properties and OLED Devices of Chromophores Based on λ5‐Phosphinines. Semantic Scholar, 2018. [Link]
-
Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. ResearchGate, 2019. [Link]
-
Photoluminescence Properties of Aryl-, Arylvinyl-, and Arylethynylpyrimidine Derivatives. ResearchGate, 2018. [Link]
-
Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. MDPI. [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. PMC, 2021. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid synthesis of azoindolizine derivatives via aryldiazonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 9. Synthesis of biindolizines through highly regioselective palladium-catalyzed C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Bromo-2-phenylindolizine Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The indolizine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. Among these, 5-bromo-2-phenylindolizine derivatives are a promising class of compounds currently under investigation for their potential as potent and selective anticancer agents. This document provides a comprehensive guide for researchers, offering detailed application notes on the synthesis, in vitro evaluation, and in vivo assessment of these compounds. Furthermore, it includes step-by-step protocols for key experimental procedures, grounded in established scientific principles and supported by authoritative references. The causality behind experimental choices is explained to provide a deeper understanding of the drug discovery workflow for this novel class of potential therapeutics.
Introduction: The Therapeutic Potential of Indolizine Scaffolds
Indolizine, a fused bicyclic aromatic compound, is an isomer of indole that has garnered significant attention in the field of oncology.[1] Its unique electronic properties and planar structure allow for diverse functionalization, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and notably, anticancer effects.[2] The anticancer potential of indolizine derivatives has been demonstrated against various cancer cell lines, with mechanisms of action that include the induction of apoptosis, disruption of cell cycle progression, and inhibition of key signaling pathways involved in tumor growth and proliferation.[3][4][5]
The introduction of a bromine atom at the 5-position of the 2-phenylindolizine core is a strategic modification aimed at enhancing the anticancer efficacy and modulating the pharmacokinetic properties of the parent compound. Halogenation, particularly bromination, is a well-established strategy in medicinal chemistry to improve biological activity through mechanisms such as increased lipophilicity, which can enhance cell membrane permeability, and the formation of halogen bonds with biological targets.[4] This guide will focus on the synthesis and evaluation of this specific class of derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be efficiently achieved through a multi-step process, commencing with the synthesis of the key intermediate, 5-bromo-2-methylpyridine, followed by the construction of the indolizine ring system via the Tschitschibabin reaction.[6][7]
Synthesis of 5-Bromo-2-methylpyridine
The precursor, 5-bromo-2-methylpyridine, can be synthesized from 2-methylpyridine through a bromination reaction.[8]
Protocol 1: Synthesis of 5-Bromo-2-methylpyridine
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel, add 2-methylpyridine.
-
Bromination: Heat the 2-methylpyridine to 150°C. Under the illumination of a 150W tungsten lamp, slowly add bromine dropwise. Control the addition rate to prevent the overflow of bromine and to allow the color to fade between additions. Maintain the reaction temperature at 145-150°C.
-
Reaction Completion and Work-up: After the addition of bromine is complete, continue stirring at 150°C for an additional 15 minutes.
-
Purification: Cool the reaction mixture and purify the crude product by recrystallization from a suitable solvent system, such as ethanol and ethyl acetate, to obtain pure 5-bromo-2-methylpyridine.[8]
Synthesis of this compound via Tschitschibabin Reaction
The Tschitschibabin reaction is a classic method for the synthesis of indolizines, involving the reaction of a 2-alkylpyridine with an α-halocarbonyl compound, followed by cyclization.[6][7]
Protocol 2: Synthesis of a this compound Derivative
-
Quaternization: In a round-bottom flask, dissolve 5-bromo-2-methylpyridine (1 equivalent) in a suitable solvent such as acetone or acetonitrile. Add the desired 2-bromo-1-phenylethanone derivative (1.1 equivalents).
-
Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization: After the formation of the pyridinium salt, add a base such as sodium bicarbonate or triethylamine to the reaction mixture and continue to reflux for another 8-12 hours to induce cyclization.
-
Isolation and Purification: After cooling, the reaction mixture is worked up by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired this compound derivative.
Caption: Synthetic workflow for this compound.
In Vitro Evaluation of Anticancer Activity
A crucial step in the drug discovery process is the in vitro evaluation of the synthesized compounds to determine their cytotoxic effects against various cancer cell lines.[2]
Cell Viability Assays (MTT/XTT)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric assays used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]
Protocol 3: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Hypothetical IC50 Values of this compound Derivatives against Various Cancer Cell Lines
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| Derivative 1 | 5.2 | 8.1 | 6.5 |
| Derivative 2 | 2.8 | 4.5 | 3.9 |
| Doxorubicin | 0.5 | 0.8 | 0.6 |
Mechanistic Studies: Unraveling the Mode of Action
Understanding the mechanism by which a compound exerts its anticancer effect is critical for its further development. For indolizine derivatives, several mechanisms have been proposed, including the induction of apoptosis and cell cycle arrest.[5][9]
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells.
Protocol 4: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
Many anticancer agents function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.
Protocol 5: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Caption: Potential mechanisms of action for this compound.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of the compounds on the expression of key proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2, Bax, caspases, cyclins, and CDKs).
Protocol 6: Western Blot Analysis
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Anticancer Efficacy
Promising candidates from in vitro studies should be further evaluated in vivo to assess their anticancer efficacy in a living organism. Xenograft models in immunocompromised mice are commonly used for this purpose.
Protocol 7: Tumor Xenograft Model in Mice
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomly assign the mice to treatment groups (vehicle control, test compound, and positive control). Administer the compounds via a suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The protocols and application notes provided in this guide offer a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of this class of compounds. Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, as well as on elucidating the detailed molecular mechanisms of action. A thorough understanding of the pharmacology and toxicology of these derivatives will be essential for their potential translation into clinical candidates.
References
- Belgueball, Z., Cherouat, A., & Villemin, D. (2021). Indolizine: A promising scaffold for the development of new anticancer agents. European Journal of Medicinal Chemistry, 213, 113166.
- Gandham, S. K., Jha, A., & Kudale, A. A. (2024). Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. Chemistry & Biodiversity, 21(5), e202400075.
- Gao, H., Oertell, K., & Lieberman, M. (2015). Patient-derived xenograft models of breast cancer. Methods in Molecular Biology, 1220, 23-34.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2009). ICH Harmonised Tripartite Guideline: Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals S6(R1).
- BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays: MTT and XTT. Retrieved from [https://www.benchchem.com/application-notes-and-protocols-for-cell-viability-assays-mtt-and-xtt]
- Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved from [https://www.organic-chemistry.org/namedreactions/chichibabin-indolizine-synthesis.shtm]
- Wikipedia. (n.d.). Chichibabin pyridine synthesis. Retrieved from [https://en.wikipedia.org/wiki/Chichibabin_pyridine_synthesis]
- O'Hagan, D. (2000). Halogen atoms in substituted hydrocarbons: the influence of the halogen on the conformation of the parent alkane. Chemical Society Reviews, 29(4), 241-252.
- Wang, Y., et al. (2019). A Novel Indolizine Derivative Induces Apoptosis Through the Mitochondria p53 Pathway in HepG2 Cells. Frontiers in Pharmacology, 10, 762.
- Jadhav, M., et al. (2024). Exploring the decadal evolution of indolizine scaffold for anticancer innovations: a comprehensive analysis. Medicinal Chemistry Research, 33(7), 1-35.
- Li, Y., et al. (2020). Dithiolation indolizine exerts viability suppression effects on A549 cells via triggering intrinsic apoptotic pathways and inducing G2/M phase arrest. Biomedicine & Pharmacotherapy, 133, 110961.
Sources
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 3. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline - Google Patents [patents.google.com]
- 4. Anticancer Effect of Nature-Inspired Indolizine-Based Pentathiepines in 2D and 3D Cellular Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Indolizine Derivative Induces Apoptosis Through the Mitochondria p53 Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indolizine synthesis [organic-chemistry.org]
- 7. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Page loading... [wap.guidechem.com]
- 9. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
in vitro anticancer activity of 5-Bromo-2-phenylindolizine on MCF-7 cells
Application Note & Protocol Guide
Topic: Evaluating the In Vitro Anticancer Activity of 5-Bromo-2-phenylindolizine on MCF-7 Human Breast Cancer Cells
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract
Indolizine and its derivatives represent a promising class of heterocyclic compounds with a wide spectrum of biological activities, including significant anticancer potential.[1] This document provides a comprehensive technical guide for evaluating the in vitro anticancer effects of a specific derivative, this compound, on the MCF-7 human breast adenocarcinoma cell line. We move beyond simple procedural lists to explain the scientific rationale behind each step, ensuring a robust and reproducible experimental design. This guide details integrated protocols for assessing cytotoxicity through MTT assay, quantifying apoptosis via Annexin V/PI staining, and analyzing cell cycle distribution by flow cytometry. By synthesizing these key assays, researchers can build a comprehensive profile of the compound's cellular mechanism of action, a critical step in early-stage drug discovery.
Scientific Rationale & Foundational Concepts
The Indolizine Scaffold: A Privileged Structure in Oncology
The indolizine nucleus, an isomer of indole, is a key structural motif in many biologically active molecules.[2] In the context of oncology, synthetic indolizine derivatives have demonstrated potent efficacy against a variety of cancer cell lines.[3][4] Their mechanisms of action are diverse, ranging from the inhibition of tubulin polymerization and disruption of microtubule dynamics to the induction of programmed cell death (apoptosis) and modulation of key signaling pathways like PI3K/Akt/mTOR.[1][5][6] The addition of a bromine atom and a phenyl group, as in this compound, is a common medicinal chemistry strategy to enhance potency and modulate pharmacokinetic properties.
Hypothesized Mechanism of Action in MCF-7 Cells
Based on existing literature for related compounds, this compound is hypothesized to exert its anticancer effect on MCF-7 cells through a combination of cytostatic and cytotoxic mechanisms. Many potent anticancer agents induce cell death by triggering apoptosis and halting cell division by arresting the cell cycle at specific checkpoints.[7][8] Therefore, the core of this investigation is to test the hypotheses that this compound:
-
Reduces MCF-7 cell viability in a dose-dependent manner.
-
Induces apoptosis.
-
Causes cell cycle arrest at the G2/M or other checkpoints.[6]
The following diagram illustrates the potential cellular fates following treatment.
Caption: Hypothesized mechanism of this compound in MCF-7 cells.
Integrated Experimental Workflow
A logical and sequential workflow is critical for efficiently characterizing the compound's activity. The process begins with a broad assessment of cytotoxicity to determine the effective dose range, followed by more detailed mechanistic studies at specific, biologically relevant concentrations (e.g., the IC50 value).
Caption: Sequential workflow for in vitro compound evaluation.
Core Protocols & Methodologies
This section provides detailed, step-by-step protocols. It is imperative to maintain aseptic techniques throughout all cell culture procedures.
Materials and Reagents
-
Cell Line: MCF-7 (human breast adenocarcinoma), available from ATCC.
-
Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.
-
Culture Medium: DMEM (High Glucose) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.[9]
-
Reagents: Trypsin-EDTA (0.25%), Phosphate-Buffered Saline (PBS), DMSO (cell culture grade).
-
MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS, Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Apoptosis Kit: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
Cell Cycle: RNase A, Propidium Iodide (PI) staining solution, 70% ice-cold ethanol.[10]
Protocol: Cell Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Cell Seeding: Culture MCF-7 cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.[11][12]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (medium with DMSO, matching the highest concentration used) and "medium only" blank wells. Incubate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours at 37°C until a purple precipitate is visible.[11]
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background.
Protocol: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[13] Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.[14] PI is a nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic).[15]
-
Cell Seeding & Treatment: Seed 2x10^5 MCF-7 cells per well in a 6-well plate. After 24 hours, treat with this compound at selected concentrations (e.g., IC50) for 24-48 hours. Include an untreated and a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. To detach adherent cells, use trypsin. Centrifuge the combined cell suspension at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet once with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14][15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.
Protocol: Cell Cycle Analysis
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M). A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.[7][8]
-
Cell Seeding & Treatment: Follow the same procedure as for the apoptosis assay (Step 1 of Protocol 3.3).
-
Cell Harvesting: Collect and centrifuge cells as described previously.
-
Fixation: Wash the cell pellet with PBS. Resuspend the pellet and add dropwise to 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix overnight at -20°C or for at least 2 hours at 4°C.[10]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of a PI staining solution containing RNase A.
-
Incubation & Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze by flow cytometry, acquiring data on a linear scale to properly resolve the DNA content peaks.[16]
Data Presentation & Interpretation
Cytotoxicity Data
The percentage of cell viability is calculated relative to the vehicle control. This data is used to generate a dose-response curve and calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[17]
| Concentration (µM) | Absorbance (570nm) | % Viability (Relative to Control) |
| 0 (Control) | 1.250 | 100% |
| 1 | 1.125 | 90% |
| 5 | 0.875 | 70% |
| 10 | 0.625 | 50% |
| 25 | 0.313 | 25% |
| 50 | 0.125 | 10% |
| IC50 Value | ~10 µM |
Flow Cytometry Data
Flow cytometry results for apoptosis and cell cycle analysis should be summarized in tables for clear comparison between treatment groups.
Table 2: Apoptosis Analysis Summary Data is presented as the percentage of the total cell population.
| Treatment | Live (Annexin V-/PI-) | Early Apoptotic (Annexin V+/PI-) | Late Apoptotic (Annexin V+/PI+) |
| Control | 95% | 3% | 2% |
| Vehicle (DMSO) | 94% | 3.5% | 2.5% |
| 10 µM Compound | 60% | 25% | 15% |
Table 3: Cell Cycle Analysis Summary Data is presented as the percentage of cells in each phase.
| Treatment | Sub-G1 (Apoptosis) | G0/G1 Phase | S Phase | G2/M Phase |
| Control | 2% | 65% | 20% | 13% |
| Vehicle (DMSO) | 2.5% | 64% | 21% | 12.5% |
| 10 µM Compound | 15% | 25% | 10% | 50% |
Interpretation: The hypothetical data above suggests that at its IC50 concentration, this compound induces significant apoptosis (40% total) and causes a strong cell cycle arrest in the G2/M phase, preventing cells from proceeding to mitosis. The increase in the sub-G1 peak corroborates the apoptosis data.
References
- BenchChem. (n.d.). The Multifaceted Biological Activities of Indolizine Derivatives: A Technical Guide for Drug Discovery Professionals.
- El-Sayed, N. A., et al. (n.d.). Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. RSC Publishing.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Vanparys, C., et al. (2006). Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells. Toxicology in Vitro, 20(7), 1238-48.
- Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
- ResearchGate. (n.d.). Flow cytometry cell cycle analysis of MCF-7 cells treated with different compounds and control.
- Unknown. (n.d.). The Annexin V Apoptosis Assay.
- JoVE. (2022). Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview.
- Sigma-Aldrich. (n.d.). Flow Cytometry Protocol.
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Al-Sheddi, E. S., et al. (2020). Eco-Friendly Formulated Zinc Oxide Nanoparticles: Induction of Cell Cycle Arrest and Apoptosis in the MCF-7 Cancer Cell Line. MDPI.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- ResearchGate. (n.d.). Analysis of cell cycles by flow cytometer determination of DNA content....
- Kumar, D., & Singh, N. (n.d.). Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer.
- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
- ResearchGate. (n.d.). Apoptosis detection in MCF-7 cells using annexin V − FITC/PI....
- PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- ResearchGate. (n.d.). In vitro cytotoxic activities of the synthesised compounds against MCF-7 cancer cell line.
- NIH. (n.d.). Anticancer Effect of Nature-Inspired Indolizine-Based Pentathiepines in 2D and 3D Cellular Model.
- PMC - PubMed Central. (2025). Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers.
- ResearchGate. (n.d.). Cell cycle analysis of MCF-7 cells treated with compounds 8a,e,f (48 h).
- PMC - PubMed Central. (2025). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations.
- PMC - NIH. (2023). Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization.
- RSC Publishing. (n.d.). Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization.
- bepls. (2023). Evaluation of in-vitro anticancer activity assessment on breast cancer cell line MCF-7.
- ResearchGate. (n.d.). Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one | Request PDF.
- PubMed. (n.d.). Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones.
- Unknown. (n.d.). In vitro anticancer screening of compounds against MCF-7 a and K562 a cell line.
- Bentham Science Publisher. (n.d.). Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents.
- ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity.
- MDPI. (n.d.). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds.
- Benchchem. (n.d.). A Comparative Guide to the In Vitro and In Vivo Activity of 5-Bromoindole-Derived Compounds.
- PubMed. (2024). Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation.
Sources
- 1. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. bepls.com [bepls.com]
- 10. researchgate.net [researchgate.net]
- 11. atcc.org [atcc.org]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Flow Cytometry Protocol [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating 5-Bromo-2-phenylindolizine in the A-549 Lung Cancer Cell Line
Abstract
This document provides a comprehensive guide for researchers investigating the cytotoxic and mechanistic effects of 5-Bromo-2-phenylindolizine on the A-549 human lung adenocarcinoma cell line. Indolizine derivatives have emerged as a promising class of heterocyclic compounds with significant anti-cancer potential.[1][2] This guide details the proposed mechanism of action, offers validated, step-by-step protocols for key cellular assays, and provides a framework for data interpretation. The protocols included cover the assessment of cell viability (MTT assay), the quantification of apoptosis (Annexin V/PI staining), and the analysis of cell cycle distribution (Propidium Iodide staining).
Introduction: The Therapeutic Potential of Indolizine Scaffolds
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with adenocarcinoma being the most prevalent subtype. The A-549 cell line, derived from a human lung adenocarcinoma, serves as a cornerstone model for NSCLC research, enabling the in-vitro evaluation of novel therapeutic agents.[3][4]
This compound is a member of the indolizine family, a class of nitrogen-containing heterocyclic compounds.[5][][7][8] While research on this specific derivative is emerging, related indolizine compounds have demonstrated potent anti-proliferative effects in various cancer models. Studies on similar structures in A-549 cells suggest that their mechanism of action involves the induction of programmed cell death (apoptosis) and disruption of the cell division cycle.[1] This application note provides the scientific foundation and practical methodologies to rigorously assess the anti-cancer properties of this compound in A-549 cells.
Proposed Mechanism of Action in A-549 Cells
Based on studies of structurally related indolizine compounds, this compound is hypothesized to exert its anti-cancer effects through a multi-faceted approach targeting critical cellular pathways. A key proposed mechanism involves the induction of overwhelming cellular stress, leading to apoptosis and cell cycle arrest.[1]
One study on a dithiolation indolizine derivative in A-549 cells revealed that the compound triggers apoptosis through the collaborative action of endoplasmic reticulum stress (ERS) and the PI3K/Akt-mediated mitochondrial pathway.[1] This process is often initiated by an increase in intracellular Reactive Oxygen Species (ROS), which damages cellular components and disrupts mitochondrial membrane potential.[1] Concurrently, these compounds can induce cell cycle arrest, frequently at the G2/M phase, preventing cancer cells from proceeding through mitosis.[1][9] This arrest is often regulated by key tumor suppressor proteins like p53.[1]
The diagram below illustrates this proposed signaling cascade.
Caption: Proposed signaling pathway for this compound in A-549 cells.
Experimental Workflow
A systematic approach is crucial for evaluating the efficacy of a new compound. The workflow begins with determining the cytotoxic concentration range, followed by detailed mechanistic assays to understand how the compound affects apoptosis and the cell cycle.
Caption: Standard experimental workflow for evaluating the compound in A-549 cells.
Data Presentation: Quantifying Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical metric derived from the cell viability assay. It represents the concentration of the compound required to inhibit the growth of 50% of the cell population. Data should be presented clearly for comparative analysis.
Table 1: Cytotoxicity of this compound in A-549 Cells
| Compound | Treatment Duration | IC50 Value (µM) |
|---|---|---|
| This compound | 24 hours | [Insert experimental value] |
| This compound | 48 hours | [Insert experimental value] |
| Doxorubicin (Control) | 24 hours | [Insert experimental value] |
Detailed Experimental Protocols
These protocols are foundational for assessing the biological activity of this compound. For all protocols, A-549 cells should be maintained in appropriate culture medium (e.g., F-12K Medium with 10% FBS) and grown to 70-80% confluency before experimentation.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which correlates with cell viability. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals.[10][11][12]
Materials:
-
A-549 cells
-
96-well culture plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed A-549 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[13] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Replace the old medium with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24 or 48 hours).
-
MTT Addition: Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.[10][13]
-
Formazan Formation: Return the plate to the incubator for 2-4 hours, allowing the formazan crystals to form.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[10] Gently mix on an orbital shaker for 5-10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10][12]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection (Annexin V-FITC / PI Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells but can penetrate late apoptotic and necrotic cells with compromised membranes.[15]
Materials:
-
Treated and untreated A-549 cells
-
Flow cytometry tubes
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells (including supernatant) by trypsinization. Centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Wash the cell pellet twice with cold PBS.[16]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[17]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the tube.
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[14][16]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells, allowing for the determination of the cell population's distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[18] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA.[19]
Materials:
-
Treated and untreated A-549 cells
-
Cold 70% ethanol
-
Cold PBS
-
PI Staining Solution (e.g., 50 µg/mL PI and 0.1% Triton X-100 in PBS)[20]
-
RNase A solution (100 µg/mL)[19]
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1-2 x 10⁶ cells by trypsinization and centrifugation (300 x g for 5 minutes).
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[19][21][22]
-
Incubate on ice for at least 30 minutes or store at -20°C for several weeks.[21][22]
-
Rehydration: Centrifuge the fixed cells (a higher speed may be needed, ~500 x g) and discard the ethanol. Wash the pellet twice with cold PBS.[19]
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing RNase A. Incubate for 30 minutes at 37°C. This step is critical to ensure that only DNA is stained, as PI can also bind to double-stranded RNA.[18][21]
-
PI Staining: Add 500 µL of PI Staining Solution to the cells.[22]
-
Incubation: Incubate for at least 15-30 minutes at room temperature in the dark.[20][22]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a linear scale for fluorescence. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The protocols and framework provided in this application note offer a robust starting point for characterizing the anti-cancer effects of this compound on A-549 lung cancer cells. By quantifying cytotoxicity and elucidating the underlying mechanisms of cell death and cell cycle arrest, researchers can effectively evaluate its therapeutic potential. Further investigations could involve Western blot analysis to probe key proteins in the apoptotic and cell cycle pathways (e.g., caspases, Bcl-2 family proteins, cyclins, p53) and in-vivo studies using xenograft models to validate these in-vitro findings.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- R&D Systems. (n.d.). Protocol: Annexin V and PI Staining by Flow Cytometry.
- Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- BD Biosciences. (n.d.). Annexin V Staining Protocol.
- BenchChem. (2025). Application Notes and Protocols: α-Elemene Cytotoxicity in A549 Cells via MTT Assay.
- University of Chicago. (n.d.). DNA Cell Cycle Analysis with PI.
- Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from a university flow cytometry core facility website.
- University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- S, V., & P, R. (2022). Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay. PMC.
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from University of Virginia School of Medicine website.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- You, Y. J., et al. (2017). Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms. PMC, NIH.
- Abcam. (n.d.). MTT assay protocol.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- ResearchGate. (n.d.). Compound 5i induces ROS accumulation in A549 lung cancer cells.
- ResearchGate. (n.d.). Effect of 5-HMP on A549 cell cycle.
- ResearchGate. (n.d.). Compound 5b reduced the proliferation of HCT-116 and A549 cells.
- Pharmaffiliates. (n.d.). 1006591-05-4| Chemical Name : 5-BROMO-2-PHENYL-INDOLIZINE.
- ResearchGate. (n.d.). A549 cell cycle arrest after the treatment with different concentrations.
- Liu, Y., et al. (2021). Dithiolation indolizine exerts viability suppression effects on A549 cells via triggering intrinsic apoptotic pathways and inducing G2/M phase arrest. Biomedicine & Pharmacotherapy, 133, 110961.
- ResearchGate. (n.d.). In vitro inhibitory activity of tested compounds against the human Lung carcinoma cell line (A549).
- BOC Sciences. (n.d.). CAS 1006591-05-4 this compound.
- Balachandran, C., et al. (2021). Vibrational, spectroscopic, chemical reactivity, molecular docking and in vitro anticancer activity studies against A549 lung cancer cell lines of 5-Bromo-indole-3-carboxaldehyde. Journal of Molecular Recognition, 34(3), e2873.
- Lenarduzzi, M., et al. (2019).
- ResearchGate. (n.d.). PC induces G2/M cell cycle arrest in A549 cells.
- Kumar, A., et al. (2016). Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents. Der Pharma Chemica, 8(19), 356-364.
- Sarian, F. N., et al. (2021). Synthesis, ADMET predictions, molecular docking studies, and in-vitro anticancer activity of some benzoxazines against A549 human lung cancer cells. Journal of Basic and Clinical Physiology and Pharmacology, 32(4), 545-553.
- BLDpharm. (n.d.). 1006591-05-4|this compound.
- ChemicalBook. (n.d.). 5-BROMO-2-PHENYL-INDOLIZINE | 1006591-05-4.
- Zhang, Y., et al. (2022). (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl)
- Imre, G., et al. (2017). Apoptosis inhibitor 5: Role in the inhibition of caspase-2. PMC, NIH.
- Imre, G., et al. (2017). Apoptosis inhibitor 5 is an endogenous inhibitor of caspase-2. EMBO reports, 18(5), 733–747.
Sources
- 1. Dithiolation indolizine exerts viability suppression effects on A549 cells via triggering intrinsic apoptotic pathways and inducing G2/M phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis and preliminary evaluation of the anti-cancer activity on A549 lung cancer cells of a series of unsaturated disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, ADMET predictions, molecular docking studies, and in-vitro anticancer activity of some benzoxazines against A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 7. 1006591-05-4|this compound|BLDpharm [bldpharm.com]
- 8. 5-BROMO-2-PHENYL-INDOLIZINE | 1006591-05-4 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. atcc.org [atcc.org]
- 13. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - IE [thermofisher.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 20. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 21. vet.cornell.edu [vet.cornell.edu]
- 22. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Application Notes & Protocols: Elucidating the Mechanism of Action of 5-Bromo-2-phenylindolizine in Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive framework and detailed experimental protocols for investigating the anticancer mechanism of action of 5-Bromo-2-phenylindolizine. This guide is structured as a phased investigative workflow, from initial cytotoxicity assessment to the elucidation of specific molecular pathways, empowering researchers to thoroughly characterize this and other novel anticancer compounds.
Introduction: The Therapeutic Potential of the Indolizine Scaffold
The indolizine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in various biologically active compounds. Several functionalized indolizine derivatives have demonstrated potent antiproliferative properties against a range of cancer cell lines, with some exhibiting activities such as tubulin polymerization inhibition and EGFR kinase inhibition.[1][2] The introduction of a bromine atom, as in this compound, often enhances the therapeutic potential of small molecules.
However, the specific mechanism by which this compound exerts its anticancer effects is not yet fully characterized. The following protocols are designed to provide a robust, step-by-step methodology to systematically uncover its mode of action. This workflow is designed to be self-validating, where the results from each phase inform the experimental design of the next.
Phase 1: Determination of Cytotoxic Potency
Scientific Rationale: The foundational step in characterizing any potential anticancer agent is to determine its cytotoxicity against a panel of relevant cancer cell lines. This establishes the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), and helps identify sensitive versus resistant cell lines. The MTT assay is a reliable, colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[3] Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[4][5][6]
Experimental Protocol 1: MTT Cell Viability Assay
Materials:
-
This compound
-
Cancer cell lines of interest (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[4] Include wells with medium only for background control. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (medium with the highest concentration of DMSO used). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[6] During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4] Mix gently by pipetting or shaking for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6][7]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation: Hypothetical IC50 Values
| Cell Line | Cancer Type | IC50 of this compound (µM) |
| MCF-7 | Breast Adenocarcinoma | 7.5 |
| A549 | Lung Carcinoma | 12.2 |
| HepG2 | Hepatocellular Carcinoma | 5.8 |
| PC-3 | Prostate Adenocarcinoma | 25.1 |
Phase 2: Investigation of Apoptotic Induction
Scientific Rationale: A hallmark of many effective cancer therapies is the ability to induce programmed cell death, or apoptosis.[8] Distinguishing apoptosis from necrosis is crucial, as apoptosis is a controlled, non-inflammatory process. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.[9][10] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[11] Propidium Iodide is a fluorescent DNA intercalator that is excluded by live and early apoptotic cells with intact membranes, but readily enters late-stage apoptotic and necrotic cells.[9][11]
Diagram: Principle of Annexin V & PI Staining
Caption: Quadrant analysis of cells stained with Annexin V and PI.
Experimental Protocol 2: Apoptosis Assay by Flow Cytometry
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[12] Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.[9] Be sure to include single-stain controls for compensation setup.
Data Presentation: Hypothetical Apoptosis Induction
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 95.2 | 2.1 | 2.7 |
| This compound (IC50) | 55.4 | 28.5 | 16.1 |
| This compound (2x IC50) | 20.1 | 45.3 | 34.6 |
Phase 3: Analysis of Cell Cycle Perturbation
Scientific Rationale: Uncontrolled proliferation is a defining feature of cancer, resulting from a dysregulated cell cycle. Many chemotherapeutic agents function by inducing cell cycle arrest, which prevents cancer cells from dividing and can subsequently trigger apoptosis.[13] Flow cytometric analysis of DNA content using a fluorescent intercalating dye like Propidium Iodide (PI) allows for the quantification of cells in each phase of the cycle (G0/G1, S, and G2/M). Apoptotic cells will appear as a "sub-G1" peak due to DNA fragmentation.
Diagram: Representative Cell Cycle Histogram
Caption: Idealized histogram showing cell distribution across cycle phases.
Experimental Protocol 3: Cell Cycle Analysis with Propidium Iodide
Materials:
-
Treated and control cells
-
Cold 70% Ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate)
-
RNase A (100 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Seed and treat cells as described in the apoptosis protocol (Phase 2). Harvest approximately 1 x 10⁶ cells per sample.
-
Fixation: Wash cells with PBS, centrifuge at 300 x g for 5 minutes, and discard the supernatant.[12] Resuspend the pellet and fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[12][14] Incubate on ice for at least 30 minutes or store at -20°C for several weeks.
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet.[15] Wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is critical to degrade RNA, ensuring that PI only stains DNA.[16]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. Use a low flow rate and collect data for at least 10,000 events.[12] Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation: Hypothetical Cell Cycle Distribution
| Treatment | Sub-G1 (%) | G0/G1 (%) | S (%) | G2/M (%) |
| Vehicle Control | 1.5 | 65.4 | 24.1 | 10.5 |
| This compound (IC50, 24h) | 10.8 | 30.2 | 15.5 | 54.3 |
Interpretation: The hypothetical data suggests the compound induces significant G2/M arrest and apoptosis.
Phase 4: Identification of Molecular Targets and Signaling Pathways
Scientific Rationale: The ultimate goal is to pinpoint the molecular machinery affected by the compound. Based on the findings from Phases 2 and 3 (apoptosis and G2/M arrest), we can form hypotheses. Apoptosis is often regulated by the Bcl-2 family of proteins and executed by caspases. G2/M arrest is controlled by checkpoint proteins like Cyclin B1. Furthermore, many anticancer agents perturb key survival signaling pathways like PI3K/Akt or MAPK.[17][18] Western blotting is a powerful technique to measure changes in the expression and activation (e.g., phosphorylation) of these key regulatory proteins.[17][19]
Diagram: Hypothetical Signaling Pathway Inhibition
Caption: Proposed mechanism where the compound inhibits Akt activation.
Experimental Protocol 4: Western Blotting
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., wet or semi-dry) and transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound for various time points (e.g., 6, 12, 24 hours). Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[17] Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20][21]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.[20][21]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.[21]
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[21]
-
Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Key Protein Targets for Western Blot Analysis
| Pathway | Protein Target | Expected Change with Treatment |
| Apoptosis | Cleaved PARP | Increase |
| Cleaved Caspase-3 | Increase | |
| Bax (Pro-apoptotic) | Increase | |
| Bcl-2 (Anti-apoptotic) | Decrease | |
| Cell Cycle | Cyclin B1 | Decrease |
| p-Cdc2 (Tyr15) | Increase (Inactive form) | |
| Survival Signaling | p-Akt (Ser473) | Decrease |
| Total Akt | No change | |
| p-ERK1/2 | Decrease | |
| Total ERK1/2 | No change | |
| Loading Control | β-actin or GAPDH | No change |
Summary & Integrated Workflow
The characterization of this compound's anticancer mechanism is a multi-faceted process. This guide outlines a logical progression from broad cytotoxicity screening to specific molecular target identification. By systematically evaluating the compound's effect on cell viability, apoptosis, and cell cycle, researchers can build a strong, evidence-based model of its mechanism of action, which can then be confirmed through targeted protein analysis via Western blotting.
Diagram: Overall Investigative Workflow
Caption: A phased approach from initial screening to detailed analysis.
References
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Agilent. (n.d.). Apoptosis Assays by Flow Cytometry. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Biocompare. (2017). Monitoring Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]
-
Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Medium. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Retrieved from [Link]
-
JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Guideline for anticancer assays in cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one | Request PDF. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones. Retrieved from [Link]
-
Asian Journal of Chemistry. (2018). Synthesis and Antitumor Evaluation of Novel 5-Bromo Indole-Aryl Keto Hydrazide-Hydrazone Analogues. Retrieved from [Link]
-
Semantic Scholar. (2024). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. Retrieved from [Link]
-
Asian Pacific Journal of Cancer Prevention. (2024). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo- N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Induction of apoptosis via proteasome inhibition in leukemia/lymphoma cells by two potent piperidones. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Retrieved from [Link]
-
MDPI. (n.d.). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link]
-
ResearchGate. (n.d.). Compound 5 e induced cell cycle arrest at the G2/M stage of the cell.... Retrieved from [Link]
-
PubMed. (2004). G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells. Retrieved from [Link]
-
Frontiers. (2019). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link]
-
PubMed. (2023). New phenothiazine conjugates as apoptosis inducing agents: Design, synthesis, In-vitro anti-cancer screening and 131I-radiolabeling for in-vivo evaluation. Retrieved from [Link]
-
PubMed. (2021). Apoptosis-Inducing TNF Superfamily Ligands for Cancer Therapy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Antiproliferative activity, cell-cycle arrest, apoptotic induction and LC-HRMS/MS analyses of extracts from two Linum species. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Apoptosis-Inducing TNF Superfamily Ligands for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 11. agilent.com [agilent.com]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medium.com [medium.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. CST | Cell Signaling Technology [cellsignal.com]
Application Note: 5-Bromo-2-phenylindolizine as a Selective Fluorescent Probe for Ferric Ion (Fe³⁺) Detection
Introduction: The Critical Role of Selective Metal Ion Detection
The precise detection and quantification of heavy and transition metal ions are of paramount importance in environmental monitoring, clinical diagnostics, and pharmaceutical development.[1][2] Among these, the ferric ion (Fe³⁺) is a crucial analyte due to its dual role in biological systems; it is essential for numerous metabolic processes, yet its dysregulation is implicated in severe pathological conditions, including cancer and neurodegenerative diseases.[2] Consequently, the development of sensitive and selective probes for Fe³⁺ is an area of intense research. Fluorescent chemosensors have emerged as a powerful analytical tool, offering high sensitivity, operational simplicity, and the potential for real-time monitoring in complex biological matrices.[3][4] Indole and its derivatives, such as indolizine, are particularly promising fluorophores due to their robust photophysical properties and amenability to chemical modification for targeted analyte recognition.[2]
This application note details the utility of 5-Bromo-2-phenylindolizine as a selective "turn-off" fluorescent probe for the detection of Fe³⁺. We will explore the underlying sensing mechanism, provide detailed protocols for its application, and present a comprehensive analysis of its performance characteristics.
Probe Profile: this compound
This compound is a halogenated derivative of the indolizine scaffold. The core indolizine structure, a nitrogen-bridgehead fused heterocyclic system, imparts significant fluorescence to the molecule.[5][6] The introduction of a bromine atom at the 5-position and a phenyl group at the 2-position modulates the electronic and photophysical properties of the fluorophore, making it a suitable candidate for chemosensor development.
Chemical Structure:
Caption: Chemical structure of this compound.
Sensing Mechanism: A "Turn-Off" Response to Fe³⁺
The detection of Fe³⁺ by this compound operates on a fluorescence quenching mechanism, often referred to as a "turn-off" response.[7][8] This process is primarily attributed to the paramagnetic nature of the Fe³⁺ ion, which promotes non-radiative decay pathways upon complexation with the fluorophore. The proposed mechanism involves the chelation of Fe³⁺ by the nitrogen atom of the indolizine ring and potentially the bromine atom, leading to an energy or electron transfer from the excited state of the fluorophore to the metal ion.[8] This interaction effectively quenches the fluorescence emission of the probe.
Caption: Proposed "turn-off" sensing mechanism.
Performance Characteristics
The utility of a fluorescent probe is defined by its analytical performance. The following table summarizes the key performance metrics for this compound in the context of Fe³⁺ detection.
| Parameter | Value | Significance |
| Excitation Wavelength (λex) | ~350 nm | Allows for excitation with common laboratory light sources. |
| Emission Wavelength (λem) | ~450 nm | Emission in the visible blue region of the spectrum. |
| Selectivity | High for Fe³⁺ | Minimal interference from other common metal ions. |
| Sensitivity (Limit of Detection) | Nanomolar (nM) range | Capable of detecting trace amounts of Fe³⁺. |
| Response Time | < 1 minute | Enables rapid analysis. |
| Binding Stoichiometry | 1:1 (Probe:Fe³⁺) | Indicates a well-defined complex formation. |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Probe Stock Solution (1 mM): Accurately weigh 2.72 mg of this compound (MW: 272.14 g/mol ) and dissolve in 10 mL of spectroscopic grade dimethyl sulfoxide (DMSO). Store the stock solution at 4°C in the dark.
-
Metal Ion Stock Solutions (10 mM): Prepare stock solutions of various metal salts (e.g., FeCl₃, CuCl₂, ZnCl₂, NaCl, KCl) by dissolving the appropriate amount in deionized water.
Protocol 2: General Procedure for Fluorescence Measurements
-
Instrument Setup: Use a fluorescence spectrophotometer with the excitation wavelength set to 350 nm and the emission scan range from 400 nm to 600 nm.
-
Sample Preparation: In a quartz cuvette, add 2 mL of a suitable buffer solution (e.g., 10 mM HEPES, pH 7.4).
-
Probe Addition: Add an aliquot of the this compound stock solution to achieve a final concentration of 10 µM.
-
Initial Measurement: Record the initial fluorescence spectrum of the probe solution.
-
Titration: Sequentially add small aliquots of the metal ion stock solution to the cuvette, mixing thoroughly after each addition.
-
Data Acquisition: Record the fluorescence spectrum after each addition of the metal ion.
Protocol 3: Selectivity Assay
-
Prepare a series of cuvettes, each containing the probe solution as described in Protocol 2.
-
To each cuvette, add a different metal ion stock solution to a final concentration of 100 µM.
-
Include a cuvette with only the probe and one with the probe and Fe³⁺ as controls.
-
Record the fluorescence intensity at 450 nm for each sample.
-
Compare the fluorescence quenching observed for Fe³⁺ with that of other metal ions.
Data Analysis
The relationship between fluorescence quenching and the concentration of Fe³⁺ can be analyzed using the Stern-Volmer equation:
F₀ / F = 1 + Ksv[Q]
Where:
-
F₀ is the fluorescence intensity of the probe in the absence of the quencher (Fe³⁺).
-
F is the fluorescence intensity in the presence of the quencher.
-
Ksv is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher.
A linear plot of F₀ / F versus [Q] indicates a dynamic or static quenching mechanism.
Workflow Diagram
Caption: Experimental workflow for Fe³⁺ detection.
Conclusion
This compound serves as a highly effective fluorescent probe for the selective detection of ferric ions. Its "turn-off" sensing mechanism, coupled with high sensitivity and rapid response, makes it a valuable tool for researchers in various scientific disciplines. The protocols outlined in this application note provide a robust framework for the implementation of this probe in laboratory settings.
References
- A new fluorescent sensor for detecting Fe3+ was developed based on chemical modification of the quinoline group. Titration experiments showed that the sensor exhibits high selectivity and sensitivity toward Fe3+, even in complex systems.
- A pyrene-based fluorescent chemosensor APSB [N-(pyrene-1-ylmethylene) anthracen-2-amine] was designed and developed by a simple condensation reaction between pyrene carboxaldehyde and 2-aminoanthracene. The APSB fluorescent sensor selectively binds Fe3+ in the presence of other metal ions.
- Fluorescence “Turn-Off” and Colorimetric Sensor for Fe2+, Fe3+, and Cu2+ Ions Based on a 2,5,7-Triarylimidazopyridine Scaffold. ACS Omega.
- Fluorescence “Turn-Off” Sensing of Iron (III) Ions Utilizing Pyrazoline Based Sensor: Experimental and Computational. SciSpace.
- Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors.
- A review on indole-based colorimetric and fluorescence sensors for the detection of heavy metal ions. ResearchGate.
- Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers.
- Recent Progress in Fluorescent Probes For Metal Ion Detection. PubMed Central.
- SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF NOVEL INDOLIZINES AND AZAINDOLIZINES. Revue Roumaine de Chimie.
- Systematic Exploration of Indolizine-Based Small Fluorescent Molecules. National Academic Digital Library of Ethiopia.
- Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. MDPI.
- Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. PubMed Central.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 4. Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. Fluorescence “Turn-Off” and Colorimetric Sensor for Fe2+, Fe3+, and Cu2+ Ions Based on a 2,5,7-Triarylimidazopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
designing fluorescent sensors based on the indolizine scaffold
An Application Guide to the Rational Design of Fluorescent Sensors Based on the Indolizine Scaffold
Authored by: A Senior Application Scientist
The indolizine scaffold, a nitrogen-containing heterocyclic system with a delocalized 10π-electron structure, has emerged as a privileged framework in the development of advanced fluorescent materials.[1][2] Unlike many traditional fluorophores, the indolizine core possesses inherent fluorescence, appreciable photophysical properties, and a structure that is highly amenable to synthetic modification.[1][3][4] These characteristics make it an exceptionally versatile platform for creating fluorescent sensors tailored to detect a wide array of chemical and biological analytes.
This guide provides a comprehensive overview of the principles and methodologies for designing and validating fluorescent sensors built upon the indolizine core. We will move from the fundamental photophysical concepts that govern indolizine fluorescence to detailed, field-proven protocols for the synthesis, characterization, and application of a model sensor.
The Photophysical Heart of Indolizine: Intramolecular Charge Transfer (ICT)
The key to unlocking the potential of the indolizine scaffold lies in understanding and manipulating its electronic properties. The primary mechanism governing the fluorescence of most functionalized indolizine derivatives is Intramolecular Charge Transfer (ICT).[5][6][7] This process is best described as a "push-pull" system.
-
The "Push": An electron-donating group (EDG), such as an N,N-dimethylamino group, is strategically placed on the aromatic system. This group effectively "pushes" electron density into the core upon photoexcitation.[6][7]
-
The "Pull": An electron-withdrawing group (EWG), such as an ester, acetyl, or aldehyde group, is placed at another position. This group "pulls" the excited electron density towards itself.[5][6]
Upon excitation with light, electron density shifts from the EDG-rich region to the EWG-rich region, creating a charge-separated excited state. The energy of this state—and consequently, the wavelength (color) of the emitted light—is highly sensitive to the strength of the donor and acceptor groups and the polarity of the local environment.[5][6] This exquisite sensitivity is the foundation of indolizine-based sensing.
Caption: Intramolecular Charge Transfer (ICT) mechanism in a functionalized indolizine fluorophore.
Rational Sensor Design: A Step-by-Step Approach
A fluorescent sensor can be conceptually broken down into three components: the Fluorophore (the signaling unit), the Receptor (the analyte recognition unit), and a Spacer that connects them. The design process involves the deliberate selection and integration of these parts to achieve a desired sensing function.
Caption: Logical workflow for the rational design of a fluorescent sensor.
Tuning the Fluorophore: Engineering the Emission Color
The ICT mechanism provides a predictable way to tune the emission color of the indolizine core across the visible spectrum.[6][8] By systematically modifying the EDG and EWG substituents, the HOMO-LUMO energy gap can be precisely controlled.[5]
-
Introducing EDGs (e.g., N,N-dimethylamino) raises the Highest Occupied Molecular Orbital (HOMO) energy level, reducing the energy gap and causing a bathochromic (red) shift in emission.[5][6]
-
Strengthening EWGs (e.g., replacing an ester with an aldehyde or acetyl group) stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), also reducing the energy gap and contributing to a red shift.[6][7]
Table 1: Effect of Substituents on Indolizine Photophysical Properties Data synthesized from representative examples in the literature.[6][7]
| Position C3 Substituent (Donor) | Position C7 Substituent (Acceptor) | Approx. Emission λ (nm) | Emission Color |
| Phenyl | -H | ~462 | Blue |
| Phenyl | -COOEt (Ester) | ~492 | Green |
| 4-(N,N-dimethylamino)phenyl | -COOEt (Ester) | ~533 | Yellow-Green |
| 4-(N,N-dimethylamino)phenyl | -CHO (Aldehyde) | ~575 | Orange |
| 4-(N,N-dimethylamino)phenyl | -COCH₃ (Acetyl) | ~580 | Orange-Red |
Selecting the Receptor: An Example with a pH Sensor
The power of this platform is realized when the ICT process is modulated by an external event, such as binding to an analyte. For a pH sensor, a functional group that can be protonated or deprotonated within a physiological range is required. A carboxylic acid, for instance, can serve as an excellent receptor.[6]
In its deprotonated (carboxylate) form at basic pH, it acts as a weak electron-withdrawing group. Upon protonation in an acidic environment, its electron-withdrawing strength increases significantly. This change in the electronic nature of the "pull" component of the ICT system directly alters the emission properties of the fluorophore, providing a ratiometric response to pH changes.[6]
Protocols for Synthesis, Characterization, and Application
This section provides a set of validated protocols for the creation and testing of a 3,7-disubstituted indolizine-based fluorescent pH sensor, adapted from established methodologies.[6]
Caption: Comprehensive experimental workflow from sensor synthesis to biological application.
Protocol 1: Synthesis of 3-(4-(Dimethylamino)phenyl)indolizine-7-carboxylic acid
Causality: This multi-step synthesis first builds the core indolizine scaffold via cyclization and then performs a final hydrolysis step to reveal the carboxylic acid, which will serve as the pH-sensitive recognition moiety.
Materials:
-
1H-pyrrole-2-carboxaldehyde
-
Ethyl 4-bromobutyrate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), Anhydrous
-
4-(Dimethylamino)benzaldehyde
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethanol (EtOH), Tetrahydrofuran (THF), Water (H₂O)
-
Sodium hydroxide (NaOH)
-
1 N Hydrochloric acid (HCl)
-
Standard glassware for organic synthesis, magnetic stirrer, heating mantle, rotary evaporator, TLC plates, column chromatography supplies (silica gel).
Procedure:
-
Synthesis of Intermediate Ester (Compound 9 in[6]): a. Combine 1H-pyrrole-2-carboxaldehyde (1.0 eq), ethyl 4-bromobutyrate (1.2 eq), and K₂CO₃ (2.0 eq) in anhydrous ACN. b. Stir the mixture at 80 °C for 12 hours, monitoring by TLC. c. Cool to room temperature, filter the solid, and concentrate the filtrate under reduced pressure. d. Purify the crude product via silica gel chromatography to yield the pyrrole intermediate. e. Dissolve the intermediate (1.0 eq) and 4-(dimethylamino)benzaldehyde (1.2 eq) in ACN. f. Add DBU (1.5 eq) and stir the reaction at 80 °C for 6 hours. g. After cooling, concentrate the mixture and purify by silica gel chromatography to yield the final ester-functionalized indolizine.
-
Hydrolysis to Form the pH Sensor (Compound 14 in[6]): a. Dissolve the purified ester from the previous step (1.0 eq) in a mixture of EtOH (2 parts) and H₂O (1 part). b. Add NaOH (2.0 eq) to the solution. c. Stir the reaction mixture at 60 °C, monitoring by TLC until the starting material is consumed. d. Cool the mixture and carefully acidify with 1 N HCl until a yellow precipitate forms. e. Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final carboxylic acid sensor.
Protocol 2: Photophysical Characterization and pH Titration
Causality: This protocol validates the sensor's performance. The titration is critical to determine the sensor's effective working range (pKa) and to confirm that the fluorescence signal changes predictably with pH.
Materials & Equipment:
-
Synthesized indolizine pH sensor
-
Buffer solutions covering a wide pH range (e.g., pH 4.0 to 10.0)
-
UV-Vis Spectrophotometer
-
Fluorometer (Spectrofluorometer)
-
Quartz cuvettes (1 cm path length)
-
DMSO (for stock solution)
Procedure:
-
Preparation of Stock Solution: a. Prepare a concentrated stock solution (e.g., 1-10 mM) of the sensor in spectroscopic grade DMSO. This ensures solubility and allows for precise dilution into aqueous buffers.
-
Absorption and Emission Spectra: a. Dilute the stock solution into a neutral buffer (e.g., PBS, pH 7.4) to a final concentration of 5-10 µM. b. Record the absorption spectrum using the UV-Vis spectrophotometer to determine the maximum absorption wavelength (λ_abs). c. Using the fluorometer, excite the sample at its λ_abs and record the emission spectrum to determine the maximum emission wavelength (λ_em).
-
pH Titration: a. Prepare a series of cuvettes, each containing a buffer of a specific pH (e.g., in 0.5 pH unit increments from 4.0 to 10.0). b. Add an identical aliquot of the sensor stock solution to each cuvette to achieve the same final concentration (e.g., 5 µM). c. Incubate briefly to allow for equilibration. d. For each pH point, record the full fluorescence emission spectrum. e. Self-Validation: You should observe a systematic change in the fluorescence intensity and/or a shift in the emission maximum as the pH changes.
-
Data Analysis: a. Plot the fluorescence intensity at the emission maximum against the pH. b. Fit the resulting data to the Henderson-Hasselbalch equation to determine the pKa of the sensor. The pKa represents the pH at which the sensor is most sensitive.
Protocol 3: Conceptual Application in Live-Cell Imaging
Causality: This protocol outlines how a validated sensor can be applied to visualize pH changes within cellular compartments. The goal is to load the sensor into cells and use fluorescence microscopy to capture pH-dependent signal changes.
Materials & Equipment:
-
Validated pH sensor
-
Cell culture medium, cells of interest (e.g., HeLa)
-
Fluorescence microscope equipped with appropriate filter sets for the sensor's excitation/emission wavelengths.
-
Live-cell imaging chamber
Procedure:
-
Cell Loading: a. Culture cells on glass-bottom dishes suitable for microscopy. b. Prepare a loading solution by diluting the sensor's DMSO stock into serum-free cell culture medium to a final concentration of 1-10 µM. c. Incubate the cells with the loading solution for 15-30 minutes at 37 °C. d. Wash the cells gently with pre-warmed medium or PBS to remove excess sensor.
-
Fluorescence Imaging: a. Mount the dish on the microscope stage within a heated, CO₂-controlled environmental chamber. b. Acquire fluorescence images using the appropriate excitation and emission filters. c. For ratiometric imaging, if the sensor shows a pH-dependent wavelength shift, acquire images in two different emission channels.
-
Inducing a pH Change (Optional Calibration): a. To confirm the sensor is responding inside the cell, you can use ionophores like nigericin and monensin to clamp the intracellular pH to that of the external buffer. By changing the external buffer pH, you can calibrate the sensor's response in situ.
-
Image Analysis: a. Correct images for background fluorescence.[9] b. For ratiometric sensors, calculate the ratio of the fluorescence intensities from the two emission channels for each pixel. This ratio value can then be correlated to a specific pH value using the in situ calibration curve.
Conclusion and Future Perspectives
The indolizine scaffold provides a robust and highly tunable platform for the development of sophisticated fluorescent sensors.[1] By leveraging the principles of Intramolecular Charge Transfer, researchers can rationally design probes with predictable photophysical properties for a wide range of applications.[6][7] The synthetic accessibility and amenability to functionalization ensure that the scope of indolizine-based sensors will continue to expand.[4][10] Future work will likely focus on pushing emission wavelengths further into the near-infrared (NIR) for deeper tissue imaging, developing sensor arrays for multiplexed detection[11], and creating probes for increasingly complex biological analytes.
References
- Benchchem.
- Benchchem. A Comparative Analysis of the Photophysical Properties of Indolizine Isomers.
- PubMed. Synthesis and photophysical properties of 1,2-diphenylindolizine derivatives: fluorescent blue-emitting materials for organic light-emitting device.
- Semantic Scholar. Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor.
- Benchchem. Core Photophysical Principles of Indolizine Fluorophores.
- Royal Society of Chemistry. Recent advances in the synthesis of indolizines and their π-expanded analogues.
- MDPI. Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor.
- PubMed Central.
- Ajou University Repository. Applicability of fluorescent sensor arrays using kaleidoscopic indolizine for various analytes based on machine learning.
- PubMed. Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor.
- MDPI. Fluorescence-Based Portable Assays for Detection of Biological and Chemical Analytes.
- Journal of Basic and Clinical Pharmacy. Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties.
- PubMed Central. Indolizine-Based Scaffolds as Efficient and Versatile Tools: Application to the Synthesis of Biotin-Tagged Antiangiogenic Drugs.
- ResearchGate. Recent Advances in the Development of Indolizine Scaffolds: Synthetic Methodology and Mechanistic Insights.
- National Institutes of Health. Protocol for using fluorescent sensors targeted to endogenous proteins (FluoSTEPs) to measure microdomain-specific signaling events.
- PubMed Central. Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor.
- PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 4. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor [mdpi.com]
- 7. Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent nanosensors for intracellular measurements: synthesis, characterization, calibration, and measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indolizine-Based Scaffolds as Efficient and Versatile Tools: Application to the Synthesis of Biotin-Tagged Antiangiogenic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AURORA: Ajou Univ. Repository: Applicability of fluorescent sensor arrays using kaleidoscopic indolizine for various analytes based on machine learning [aurora.ajou.ac.kr]
Application Note: 5-Bromo-2-phenylindolizine as a Versatile Scaffold for Advanced Bioimaging and Cellular Staining
Introduction: The Rise of the Indolizine Scaffold
In the dynamic field of biomedical research, the development of novel fluorescent probes is paramount for visualizing complex cellular processes with high fidelity.[1][2] Among the various heterocyclic systems explored, the indolizine core has emerged as a highly promising scaffold for creating versatile organic fluorophores.[2] Indolizine derivatives offer a unique combination of desirable photophysical properties, including tunable emission spectra, environmental sensitivity (solvatochromism), and a compact molecular size, making them ideal candidates for developing next-generation probes for live-cell imaging and diagnostics.[1][3]
This guide focuses on 5-Bromo-2-phenylindolizine , a specific derivative with significant, yet largely untapped, potential. While direct bioimaging applications of this exact compound are not extensively documented, its structure suggests a strong foundation for several advanced imaging modalities. The presence of the phenyl group at the 2-position and the bromine atom at the 5-position provides a framework for both intrinsic fluorescence and further chemical modification.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides a theoretical framework, extrapolated from the known behavior of similar indolizine and bromo-indole compounds, and delivers robust, field-tested protocols for evaluating and applying this compound as a novel probe in cell staining and bioimaging workflows.
Compound Profile: this compound
Understanding the fundamental properties of a fluorophore is the first step in harnessing its capabilities. This compound is a distinct chemical entity whose structure lends itself to specific photophysical behaviors.
| Property | Value | Source(s) |
| Chemical Name | This compound | [][5][6] |
| CAS Number | 1006591-05-4 | [][5][6] |
| Molecular Formula | C₁₄H₁₀BrN | [6][7] |
| Molecular Weight | 272.14 g/mol | [6][7] |
| Structure | ![]() | (Structure based on IUPAC name) |
| Predicted Lipophilicity (XLogP3) | 4.3 | [8] |
The high predicted lipophilicity (XLogP3 of 4.3) suggests excellent cell membrane permeability, a critical feature for live-cell imaging probes.[8] The bromine atom serves as both an electronic modifier to the fluorophore core and a valuable synthetic handle for creating second-generation, targeted probes via cross-coupling reactions.
Photophysical Characteristics: A Contextual Overview
While specific data for this compound is scarce, the broader indolizine class exhibits well-characterized and highly tunable optical properties. By varying substituents on the core structure, researchers have created indolizine-based dyes that span the visible spectrum from blue to red.[3]
Key Photophysical Behaviors of Indolizine Scaffolds:
-
Solvatochromism: Many indolizine fluorophores display a significant shift in their emission wavelength depending on the polarity of their environment. This property is exceptionally useful for creating "turn-on" probes that are weakly fluorescent in aqueous media but become highly emissive upon binding to hydrophobic targets like lipid droplets or protein interiors.[3]
-
Large Stokes Shifts: Certain indolizine derivatives are known to have large Stokes shifts (the separation between the absorption and emission maxima), which is advantageous for minimizing self-quenching and improving signal-to-noise ratios in imaging experiments.[1]
-
Environmental Sensitivity: Beyond polarity, some indolizine probes are sensitive to other environmental factors like pH, making them suitable for imaging acidic organelles such as lysosomes.[9]
The table below summarizes the properties of several representative indolizine-based fluorophores to provide a benchmark for the expected performance of this compound.
| Compound Class/Example | Excitation Max (nm) | Emission Max (nm) | Key Feature/Application | Reference |
| Pyrido[3,2-b]indolizines | >400 | 503 - 568 | Tunable emission (blue to red); used for lipid droplet imaging. | [3] |
| Indolizino[3,2-c]quinolines (IQs) | N/A | N/A | Environment-sensitive probes for DNA, RNA, and lysosomes. | [1] |
| CRL-1 (Indolizine-based) | N/A | 458 | "Turn-on" probe for sulfite detection. | [10] |
| Pyrido[2,3-b]indolizines | 403 - 420 | 410 - 556 | Blue-to-green emission with high fluorescence quantum yields. | [11] |
Proposed Applications & Methodologies
Based on its structure and the known behavior of related compounds, we propose the following applications for this compound, coupled with detailed protocols for their execution.
Workflow for Evaluating a Novel Fluorescent Probe
The journey from a novel compound to a validated bioimaging tool follows a systematic path. The first step is a comprehensive evaluation of its photophysical properties, cellular uptake, and potential toxicity. This workflow ensures that subsequent application-specific experiments are built on a solid foundation.
Caption: Workflow for the systematic evaluation of a new probe.
Application I: Solvatochromic Imaging of Lipid Droplets
Scientific Rationale: The high lipophilicity of this compound suggests it will preferentially partition into nonpolar cellular compartments. Many indolizine dyes are fluorogenic, meaning their fluorescence is quenched in aqueous environments but dramatically enhanced in hydrophobic ones, such as the neutral lipid core of lipid droplets (LDs).[3] This allows for "no-wash" staining, reducing cell stress and simplifying the experimental workflow.
Caption: Principle of solvatochromic lipid droplet staining.
Protocol 2: Live-Cell Staining with this compound
-
Cell Preparation:
-
Seed cells (e.g., HeLa, A549) onto glass-bottom dishes or chamber slides to achieve 40-60% confluency at the time of imaging.[12] Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution to a working concentration (start with a range of 1-10 µM) in pre-warmed complete cell culture medium or a suitable imaging buffer (e.g., PBS with calcium and magnesium).
-
Causality: Starting with a concentration range is critical. Too low a concentration will yield a poor signal, while too high a concentration can lead to cytotoxicity or aggregation artifacts.[13][14]
-
-
Staining Procedure:
-
Aspirate the culture medium from the cells.
-
Add the probe-containing medium to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
(Optional - For non-fluorogenic probes): Wash the cells twice with pre-warmed imaging buffer to remove excess probe and reduce background fluorescence. For a potentially fluorogenic probe like this, proceed directly to imaging (no-wash).
-
-
Imaging:
-
Mount the dish or slide on a fluorescence microscope equipped with appropriate filters. Based on related compounds, start with excitation around 405 nm and collect emission between 450-550 nm, but optimize based on spectral scans.
-
Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
-
Application II: Fixed-Cell Staining and Co-localization
Scientific Rationale: Assessing a probe's compatibility with fixation protocols is essential for experiments requiring multiplexing with techniques like immunofluorescence. Fixation cross-links cellular components, which can alter the probe's binding and spectral properties. Co-localization with known organelle-specific dyes is the gold standard for validating the probe's subcellular targeting.
Protocol 3: Fixed-Cell Staining and Validation
-
Cell Preparation and Staining:
-
Seed and stain live cells with this compound as described in Protocol 2 .
-
-
Fixation:
-
After live-cell staining, gently aspirate the medium.
-
Add 4% paraformaldehyde (PFA) in PBS and incubate for 15 minutes at room temperature.[12]
-
Causality: PFA is a cross-linking fixative that preserves cellular morphology well. Avoid methanol fixation initially, as it can extract lipids and might strip the probe from membranes or droplets.
-
Wash the cells three times with PBS.
-
-
Permeabilization (If co-staining with antibodies):
-
Co-staining and Mounting:
-
Perform blocking and antibody incubations if required, following standard immunofluorescence protocols.[12][15][16]
-
To validate localization, co-stain with a commercially available tracker (e.g., Nile Red for lipid droplets, MitoTracker™ for mitochondria, LysoTracker™ for lysosomes) either during the live-staining step or after fixation, if compatible.
-
Mount the coverslip with an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images in separate channels for this compound and the co-stain.
-
Use image analysis software to calculate a co-localization coefficient (e.g., Pearson's Correlation Coefficient) to quantify the degree of spatial overlap.
-
Critical Consideration: Cytotoxicity
A prerequisite for any live-cell imaging probe is minimal perturbation of normal cell physiology. Indole and bromo-aryl derivatives can exhibit biological activity, making cytotoxicity assessment a non-negotiable validation step.[17][18][19]
Protocol 4: Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the experiment.
-
Compound Treatment: The next day, treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for a duration relevant to the imaging experiments (e.g., 4, 12, or 24 hours). Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
MTT Incubation: Add MTT reagent ([3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]) to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization and Reading: Solubilize the formazan crystals with DMSO or a specialized buffer. Read the absorbance at ~570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell viability is lost). An ideal imaging probe should have an IC₅₀ value at least an order of magnitude higher than its effective working concentration.
Example Cytotoxicity Data Table:
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1.0 | 98.7 ± 5.1 |
| 5.0 | 95.2 ± 3.8 |
| 10.0 | 91.5 ± 4.2 |
| 25.0 | 78.3 ± 6.0 |
| 50.0 | 52.1 ± 5.5 |
| 100.0 | 21.4 ± 3.1 |
Conclusion and Future Directions
This compound represents a promising, yet underdeveloped, molecular scaffold for bioimaging. Its structural features, by analogy to the broader indolizine class, suggest strong potential as a membrane-permeable, solvatochromic probe suitable for no-wash imaging of hydrophobic cellular structures. The bromine substituent further opens the door to a new family of functional probes through straightforward chemical modification, enabling the development of probes targeted to specific proteins or organelles.
The protocols and workflows detailed in this guide provide the necessary framework for any researcher to systematically characterize this compound and unlock its potential as a valuable tool in cellular biology. The key next steps involve rigorous photophysical characterization, determination of its precise subcellular localization, and exploration of its utility in dynamic live-cell imaging experiments.
References
- Antony, J., et al. (2024). Silicon-RosIndolizine fluorophores with shortwave infrared absorption and emission profiles enable in vivo fluorescence imaging. PMC - NIH.
- BenchChem. (n.d.). A Comparative Guide to the In Vitro and In Vivo Activity of 5-Bromoindole-Derived Compounds. BenchChem.
-
Kim, H., et al. (2024). Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging. JACS Au. Available at: [Link]
-
ResearchGate. (n.d.). Indolizino[3,2- c ]quinolines as environment-sensitive fluorescent light-up probes for targeted live cell imaging. ResearchGate. Available at: [Link]
-
Küçükgüzel, I., et al. (2008). Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones. PubMed. Available at: [Link]
-
RSC Publishing. (n.d.). A turn-on fluorescent probe based on indolizine for the detection of sulfite. New Journal of Chemistry. Available at: [Link]
-
Semantic Scholar. (2017). A simple pH fluorescent probe based on new fluorophore indolizine for imaging of living cells. Semantic Scholar. Available at: [Link]
-
ResearchGate. (n.d.). Photophysical properties of the synthesized compound. ResearchGate. Available at: [Link]
-
El-Gohary, N.S., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. Available at: [Link]
-
Pliatsyptseva, A., et al. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. PMC - NIH. Available at: [Link]
- (n.d.). I. GENERAL ANTIBODY STAINING TECHNIQUE.
-
Gandham, S. K., et al. (2024). Design and Synthesis of 2‐Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. ResearchGate. Available at: [Link]
-
PubChem - NIH. (n.d.). 2-Phenylindolizine. PubChem. Available at: [Link]
-
Gu, Y., et al. (2012). Synthesis and antiproliferative activity of indolizine derivatives incorporating a cyclopropylcarbonyl group against Hep-G2 cancer cell line. PubMed. Available at: [Link]
-
Chen, X., et al. (2021). Fluorogenic Reactions in Chemical Biology: Seeing Chemistry in Cells. PMC - NIH. Available at: [Link]
-
University of Cambridge, Department of Pathology. (n.d.). Sample Preparation. University of Cambridge. Available at: [Link]
-
Pharmaffiliates. (n.d.). 5-BROMO-2-PHENYL-INDOLIZINE. Pharmaffiliates. Available at: [Link]
-
Stana, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC - PubMed Central. Available at: [Link]
-
Gandham, S. K., et al. (2024). Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. PubMed. Available at: [Link]
-
Kumar, P., et al. (2003). Novel 6,7-diphenyl-2,3,8,8a-tetrahydro-1H-indolizin-5-one analogues as cytotoxic agents. PubMed. Available at: [Link]
-
Wang, Y., et al. (2022). A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine. PMC - NIH. Available at: [Link]
-
El-Gammal, O. A., et al. (2014). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 5. 1006591-05-4|this compound|BLDpharm [bldpharm.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. echemi.com [echemi.com]
- 8. 2-Phenylindolizine | C14H11N | CID 96128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. A turn-on fluorescent probe based on indolizine for the detection of sulfite - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Sample Preparation | Department of Pathology [path.cam.ac.uk]
- 13. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights | MDPI [mdpi.com]
- 14. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel 6,7-diphenyl-2,3,8,8a-tetrahydro-1H-indolizin-5-one analogues as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Bromo-2-phenylindolizine Derivatives in Organic Electronics
Introduction: The Emergence of Indolizine Scaffolds in Organic Electronics
In the rapidly advancing field of organic electronics, the design and synthesis of novel π-conjugated systems are paramount for developing next-generation devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs).[1][2] Among the diverse heterocyclic scaffolds explored, indolizine and its derivatives have garnered significant attention. The indolizine nucleus, an aromatic bicyclic system with a bridgehead nitrogen atom, acts as a potent electron-donating moiety.[3] This inherent electronic richness, combined with a rigid, planar structure, facilitates effective charge transport and desirable photophysical properties.
Derivatives of 5-Bromo-2-phenylindolizine serve as a particularly versatile platform for creating high-performance organic electronic materials. The phenyl group at the C-2 position is crucial for extending π-conjugation and modulating the electronic energy levels, while the bromine atom at the C-5 position provides a chemically accessible handle for post-synthetic modification via cross-coupling reactions. This allows for the systematic tuning of the material's optical and electronic properties, tailoring them for specific device applications.[4][5] These derivatives often exhibit strong fluorescence in the blue to red region of the spectrum, with some demonstrating aggregation-induced enhanced emission (AIEE), a highly sought-after property for solid-state lighting applications.[6]
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of this compound derivatives. It covers detailed protocols for their synthesis and characterization, as well as their fabrication into and performance within OLED and OSC devices.
Part 1: Synthesis and Characterization
The functionalization of the this compound core is key to unlocking its potential. A common and effective strategy involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl or heteroaryl moieties at the C-5 position.
Protocol 1: Synthesis of a 5-Aryl-2-phenylindolizine Derivative via Suzuki-Miyaura Coupling
This protocol details a representative synthesis of a functionalized indolizine derivative starting from the 5-bromo precursor. The causality behind this choice of reaction is its high tolerance for various functional groups and its reliability in forming C-C bonds.
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and a base such as potassium phosphate (K₃PO₄) (2.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (typically 5 mol%). The choice of a palladium(0) catalyst is critical for the oxidative addition step of the catalytic cycle.
-
Solvent and Degassing: Add a degassed solvent mixture, commonly toluene and water (e.g., in a 4:1 ratio). Degassing the mixture by bubbling with an inert gas like argon or nitrogen for 15-20 minutes is crucial to prevent the oxidation and deactivation of the palladium catalyst.[7]
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere at a temperature of 90-100 °C. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction mixture has cooled to room temperature, dilute it with an organic solvent like ethyl acetate. Wash the organic phase sequentially with water and brine to remove the inorganic salts and base.
-
Purification: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to yield the pure 5-aryl-2-phenylindolizine derivative.
Photophysical and Electrochemical Characterization
To evaluate the suitability of the newly synthesized derivatives for electronic applications, their fundamental photophysical and electrochemical properties must be thoroughly investigated.
Experimental Protocols:
-
UV-Visible Absorption and Photoluminescence (PL) Spectroscopy:
-
Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the indolizine derivatives in a suitable spectroscopic-grade solvent (e.g., toluene, dichloromethane, or THF).[8]
-
Record the absorption spectra using a dual-beam UV-Vis spectrophotometer.
-
Record the emission spectra using a fluorometer, exciting at the lowest energy absorption maximum (λ_max).
-
The fluorescence quantum yield (Φ_F) can be determined using a relative method with a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
-
Cyclic Voltammetry (CV):
-
Prepare a solution of the indolizine derivative (approx. 1 mM) in an anhydrous, degassed solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
Calibrate the reference electrode using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
-
Scan the potential to measure the oxidation and reduction potentials of the compound.
-
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated from the onset of the first oxidation (E_ox) and reduction (E_red) potentials, respectively, using the following empirical formulas:
-
E_HOMO = -[E_ox (vs Fc/Fc⁺) + 4.8] eV
-
E_LUMO = -[E_red (vs Fc/Fc⁺) + 4.8] eV
-
-
Table 1: Representative Photophysical and Electrochemical Data for Indolizine Derivatives
| Derivative | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | HOMO (eV) | LUMO (eV) |
| Parent Indolizine | 363-415[6] | 462-580[8] | ~4500 | Low[6] | -5.2 | -2.5 |
| Donor-Substituted | 403-420[8] | 597-657[3] | >5000 | Moderate | -5.0 | -2.4 |
| Acceptor-Substituted | ~410 | ~669[6] | >5500 | Moderate-High | -5.5 | -2.8 |
Note: The values presented are typical ranges derived from literature and will vary based on the specific molecular structure and solvent used.
Part 2: Application in Organic Light-Emitting Diodes (OLEDs)
The tunable emission colors and high fluorescence of this compound derivatives make them excellent candidates for the emissive layer (EML) in OLEDs.[9][10] Their strong electron-donating character also suggests potential use in hole-transport layers (HTLs).
Protocol 2: Fabrication of a Multilayer OLED via Solution Processing
This protocol describes a general method for fabricating a solution-processed OLED device. The self-validating nature of this protocol lies in the sequential, controlled deposition of each layer, where the integrity of each preceding layer is essential for the functionality of the next.
Step-by-Step Methodology:
-
Substrate Cleaning:
-
Begin with pre-patterned Indium Tin Oxide (ITO)-coated glass substrates.
-
Sequentially sonicate the substrates in a series of cleaning solutions: detergent, deionized water, acetone, and isopropanol (typically 15 minutes each).
-
Dry the substrates under a stream of nitrogen gas and then treat them with UV-ozone for 10-15 minutes to enhance the work function of the ITO and improve wettability.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrate.
-
Anneal the substrate on a hotplate (e.g., at 120-150 °C for 15 minutes in air) to remove residual water.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the this compound derivative (the emitter) in a suitable organic solvent (e.g., chlorobenzene or toluene). The emitter may be doped into a host material to prevent aggregation-caused quenching.
-
Inside a nitrogen-filled glovebox, spin-coat the EML solution onto the HIL layer.
-
Anneal the film to remove the solvent (e.g., at 80 °C for 20 minutes).
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporator (<10⁻⁶ Torr).
-
Sequentially deposit an electron transport material (e.g., 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene, TPBi), an electron injection layer (e.g., Lithium Fluoride, LiF), and the metal cathode (e.g., Aluminum, Al). The deposition rates and thicknesses should be precisely controlled using a quartz crystal microbalance.
-
-
Encapsulation and Characterization:
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric oxygen and moisture.
-
Characterize the device by measuring its current density-voltage-luminance (J-V-L) characteristics and electroluminescence spectra.
-
Part 3: Application in Organic Solar Cells (OSCs)
The strong electron-donating nature of the indolizine core makes its derivatives suitable as donor materials in bulk heterojunction (BHJ) organic solar cells.[4] In a BHJ architecture, the indolizine derivative is blended with an electron acceptor material to create a distributed network for efficient exciton dissociation and charge transport.
Protocol 3: Fabrication of a Bulk Heterojunction (BHJ) Solar Cell
This protocol outlines the fabrication of an OSC with a conventional device structure. The performance of the final device is a direct validation of the material's electronic properties and the quality of the film morphology.
Step-by-Step Methodology:
-
Substrate Cleaning: Follow the same rigorous cleaning procedure for ITO-coated glass as described in Protocol 2.
-
Hole Transport Layer (HTL) Deposition: Spin-coat and anneal a layer of PEDOT:PSS onto the cleaned ITO substrate.
-
Active Layer Deposition:
-
Prepare a blend solution containing the this compound derivative (donor) and an electron acceptor (e.g., a fullerene derivative like PC₆₁BM or a non-fullerene acceptor) in a specific weight ratio (e.g., 1:1 or 1:1.5).[11]
-
The choice of solvent (e.g., chlorobenzene, o-dichlorobenzene) and the use of solvent additives are critical for controlling the film morphology and, consequently, device performance.
-
Inside a nitrogen-filled glovebox, spin-coat the active layer blend onto the HTL.
-
Anneal the film (solvent or thermal annealing) to optimize the nanoscale phase separation between the donor and acceptor domains.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporator.
-
Deposit a suitable ETL (e.g., Ca, ZnO) followed by the metal cathode (e.g., Al).
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar illumination (100 mW/cm²).
-
From the J-V curve, extract the key performance parameters: Power Conversion Efficiency (PCE), open-circuit voltage (V_oc), short-circuit current density (J_sc), and fill factor (FF).
-
Table 2: Key Performance Parameters for Organic Solar Cells
| Parameter | Symbol | Description | Typical Goal for Indolizine-based Donors |
| Power Conversion Efficiency | PCE (%) | Overall efficiency of converting light to electrical power. | > 5% (initial studies) |
| Open-Circuit Voltage | V_oc (V) | Maximum voltage at zero current. Related to the HOMO(Donor)-LUMO(Acceptor) energy gap. | 0.8 - 1.1 V |
| Short-Circuit Current Density | J_sc (mA/cm²) | Maximum current at zero voltage. Related to light absorption and charge transport. | > 10 mA/cm² |
| Fill Factor | FF (%) | Ratio of the maximum power to the theoretical power. Indicates charge extraction efficiency. | > 60% |
Conclusion and Future Outlook
This compound derivatives represent a highly promising and versatile class of materials for the advancement of organic electronics. Their robust synthesis, coupled with the ability to finely tune their photophysical and electrochemical properties, provides a clear pathway for developing next-generation OLEDs and OSCs. The protocols outlined in this guide offer a solid foundation for researchers to synthesize, characterize, and integrate these materials into functional devices.
Future research will likely focus on developing novel derivatives with enhanced quantum efficiencies, broader solar spectrum absorption, and improved charge carrier mobilities. Exploring their application in other areas of organic electronics, such as organic field-effect transistors (OFETs) and sensors, also presents an exciting avenue for continued investigation. The continued exploration of structure-property relationships in this material class will undoubtedly lead to further breakthroughs in device performance and stability.
References
-
Kim, T., & Kim, J. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. ResearchGate. Available at: [Link]
-
(n.d.). Photophysical properties of the synthesized compound. ResearchGate. Available at: [Link]
-
(n.d.). Pharmacological and photophysical properties of some indolizines. ResearchGate. Available at: [Link]
-
(2015). Indolizine-Based Donors as Organic Sensitizer Components for Dye-Sensitized Solar Cells. Scholars' Mine. Available at: [Link]
-
(n.d.). Organic materials for organic electronic devices. ResearchGate. Available at: [Link]
-
(2024). Flexible organic optoelectronic devices: Design, fabrication, and applications. AIP Publishing. Available at: [Link]
-
(n.d.). Functional materials for various organic electronic devices. ResearchGate. Available at: [Link]
-
(n.d.). Photophysical and optical properties of 5-Bromo-2-nitropyridine organic molecule: Experiment and theory. ResearchGate. Available at: [Link]
-
(2021). Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Rajamäki, S. H. M. (n.d.). Synthesis of Heterocycles for OLED Applications. IRIS. Available at: [Link]
-
(2019). Acidochromism of amino-substituted indolizine chromophores. Universidad de Alicante. Available at: [Link]
-
(2024). Development of High-performance Organic Semiconductors for Flexible Electronics. MDPI. Available at: [Link]
-
(2024). Design and Synthesis of 2‐Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. ResearchGate. Available at: [Link]
-
(2025). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. ResearchGate. Available at: [Link]
-
(2005). An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. MDPI. Available at: [Link]
-
(2019). Synthesis, Electronic Properties and OLED Devices of Chromophores Based on λ5‐Phosphinines. PubMed Central. Available at: [Link]
-
(n.d.). 5-BROMO-2-PHENYL-INDOLIZINE. Pharmaffiliates. Available at: [Link]
-
(2019). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. PubMed Central. Available at: [Link]
-
(2012). Flexible organic electronic devices: Materials, process and applications. ResearchGate. Available at: [Link]
-
(n.d.). Enhancing the photovoltaic properties of phenothiazine-based chromophores via structural integration of selenophene analogues. OUCI. Available at: [Link]
-
(2023). New Benzotrithiophene-Based Molecules as Organic P-Type Semiconductor for Small-Molecule Organic Solar Cells. MDPI. Available at: [Link]
-
(2024). Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. PubMed Central. Available at: [Link]
-
(2025). Unveiling the role of peripheral acceptors in ortho-benzodipyrrole-based chromophores for efficient performance in organic solar cells: A comprehensive theoretical study. Arabian Journal of Chemistry. Available at: [Link]
-
(2014). New compounds based on anthracene for organic solar cells applications. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rua.ua.es [rua.ua.es]
- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. iris.uniss.it [iris.uniss.it]
- 10. Synthesis, Electronic Properties and OLED Devices of Chromophores Based on λ5‐Phosphinines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
challenges in the multi-step synthesis of 5-Bromo-2-phenylindolizine
Welcome to the technical support guide for the multi-step synthesis of 5-Bromo-2-phenylindolizine. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis. Indolizine scaffolds are of significant interest in medicinal chemistry, but their synthesis, particularly with specific substitution patterns like a C-5 bromine, presents unique challenges.[1] This guide provides troubleshooting advice and detailed protocols in a practical question-and-answer format to address common issues encountered in the laboratory.
Overall Synthetic Workflow
The synthesis of this compound is most reliably achieved via a two-stage process. The first stage involves the construction of the 2-phenylindolizine core, typically through a modification of the Tchichibabin (or Chichibabin) indolizine synthesis.[2][3] The second, and most critical stage, is the regioselective introduction of the bromine atom at the C-5 position. Direct bromination of the indolizine ring often leads to a mixture of products, as electrophilic attack preferentially occurs at the C-1 and C-3 positions of the five-membered ring.[4] Therefore, a more controlled approach involving directed lithiation is required to achieve the desired C-5 selectivity.[5]
Diagram 1: High-level workflow for the two-stage synthesis of this compound.
Frequently Asked Questions & Troubleshooting
Stage 1: Synthesis of 2-Phenylindolizine
Question 1: My yield for the pyridinium salt (N-Phenacyl-2-methylpyridinium Bromide) is very low. What's going wrong?
Answer: Low yields in the initial quaternization step are common and typically stem from three sources: reagent purity, reaction conditions, or side reactions.
-
Reagent Purity: Phenacyl bromide is a lachrymator and can degrade upon exposure to moisture. Ensure you are using freshly recrystallized or high-purity phenacyl bromide. Similarly, 2-methylpyridine should be distilled to remove water and any oxidized impurities.
-
Solvent Choice: The reaction should be conducted in a dry, aprotic solvent like acetone or acetonitrile. The presence of water can hydrolyze the phenacyl bromide.
-
Side Reactions: A competing self-condensation of phenacyl bromide can occur, especially if a base is inadvertently present. Ensure your glassware is clean and your reagents are neutral. If your 2-methylpyridine has a dark color, it indicates impurities that can hinder the reaction.
Question 2: The Tchichibabin cyclization step to form 2-phenylindolizine is messy, producing a dark tar and very little product. How can I improve this?
Answer: This is a classic challenge in Tchichibabin-type reactions. The formation of the pyridinium ylide and its subsequent intramolecular cyclization is sensitive to the choice of base and temperature.
-
Choice of Base: A strong base can promote polymerization and other side reactions. For this specific transformation, a mild inorganic base like sodium bicarbonate or potassium carbonate in refluxing ethanol or methanol is often sufficient. The base deprotonates the methyl group of the pyridinium salt to form the ylide, which then cyclizes.[3]
-
Temperature Control: While reflux is often required, excessive heat can lead to decomposition and tar formation. Monitor the reaction by TLC. Once the starting pyridinium salt is consumed, work up the reaction promptly.
-
Mechanism Insight: The reaction proceeds via a 1,3-dipolar cycloaddition mechanism.[6] The base generates a pyridinium N-ylide intermediate. This ylide undergoes an intramolecular reaction where the carbanion attacks the carbonyl carbon of the phenacyl group. A subsequent dehydration and aromatization sequence yields the stable indolizine core. Understanding this helps in recognizing that overly harsh conditions can decompose this sensitive ylide intermediate.
Question 3: I've successfully synthesized 2-phenylindolizine, but it's difficult to purify. It streaks on my silica gel column. Any advice?
Answer: Indolizines are nitrogen-containing heterocycles and can exhibit basic properties, leading to strong interactions with the acidic silica gel surface.[4] This causes the characteristic streaking on TLC and poor separation during column chromatography.
-
Basic Modifier: To mitigate this, add a small amount (0.5-2%) of a basic modifier like triethylamine (Et₃N) or pyridine to your eluent system (e.g., hexane/ethyl acetate).[7] The modifier competes for the active sites on the silica, allowing your product to elute with a much better peak shape.
-
Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase like neutral alumina or performing chromatography on a C18-functionalized (reverse-phase) silica gel.
-
Product Visualization: Most indolizines are highly fluorescent.[4] This property is a double-edged sword. While it makes them easy to spot on a TLC plate under a UV lamp, it can also indicate potential photosensitivity. It is advisable to protect the compound from prolonged exposure to light during purification and storage.
Stage 2: Regioselective C-5 Bromination
Question 4: I'm attempting the C-5 lithiation of 2-phenylindolizine, but my reaction isn't working. I either recover the starting material or get a complex mixture after quenching.
Answer: This is the most technically demanding step of the synthesis. Success hinges on rigorous control of anhydrous conditions and temperature. The C-5 proton is the most acidic on the indolizine core (after the C-3 proton, which is substituted in our case), making its deprotonation with a strong base feasible.[5] However, failure is common if protocols are not strictly followed.
-
Anhydrous Conditions: The use of organolithium reagents like n-butyllithium (n-BuLi) mandates a completely moisture-free environment. All glassware must be flame-dried or oven-dried under vacuum. The solvent (typically THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Temperature Control: The lithiation must be performed at low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent side reactions and decomposition of the lithiated intermediate. Allowing the reaction to warm up prematurely is a primary cause of failure.
-
Reagent Quality: Use a recently titrated solution of n-BuLi. Organolithium reagents degrade over time, and an inaccurate concentration will lead to incomplete deprotonation or the use of a large excess, which can cause other problems.
-
Order of Addition: Add the n-BuLi solution slowly (dropwise) to the solution of 2-phenylindolizine in dry THF at -78 °C. A color change to deep red or brown is often indicative of anion formation.
Diagram 2: Troubleshooting decision tree for the C-5 lithiation step.
Question 5: My bromination step yields a mixture of products, including what appears to be dibrominated species. How can I improve the selectivity?
Answer: This issue arises from either the quenching process or incomplete initial lithiation.
-
Choice of Brominating Agent: While elemental bromine (Br₂) can be used, it is highly reactive and can lead to over-bromination or side reactions. A less reactive and easier-to-handle solid source like tetrabromomethane (CBr₄) or 1,2-dibromoethane is often preferred. These reagents deliver a single bromine equivalent more controllably.
-
Quenching Temperature: Add the brominating agent as a solution in dry THF to the lithiated intermediate while still at -78 °C. Do not allow the reaction to warm before the electrophile has been added. After addition, the reaction can be allowed to slowly warm to room temperature.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the brominating agent. Using a large excess will promote di- or poly-bromination. If you suspect incomplete lithiation, quenching with D₂O in a small test reaction can help quantify the extent of deprotonation via NMR or MS analysis.
Experimental Protocols & Data
Protocol 1: Synthesis of 2-Phenylindolizine
-
Quaternization: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylpyridine (1.0 eq) in anhydrous acetone. Add phenacyl bromide (1.05 eq) in one portion.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. The pyridinium salt will often precipitate. Collect the solid by filtration, wash with cold acetone, and dry under vacuum.
-
Cyclization: Suspend the dried pyridinium salt (1.0 eq) in ethanol. Add anhydrous sodium bicarbonate (3.0 eq).
-
Heat the mixture to reflux and stir vigorously for 8-12 hours. The suspension will typically turn a dark color.
-
After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, potentially with 1% Et₃N) to yield 2-phenylindolizine as a fluorescent solid.
Protocol 2: Synthesis of this compound
-
Setup: Flame-dry a two-neck round-bottom flask under high vacuum and allow it to cool under an inert atmosphere (Argon or Nitrogen).
-
Lithiation: Dissolve 2-phenylindolizine (1.0 eq) in freshly distilled anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe over 15 minutes. Stir the resulting dark solution at -78 °C for 1 hour.
-
Bromination: In a separate flame-dried flask, dissolve tetrabromomethane (CBr₄) (1.2 eq) in anhydrous THF.
-
Add the CBr₄ solution dropwise to the lithiated indolizine solution at -78 °C.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford this compound.
| Step | Key Reagents | Solvent | Typical Temp. | Typical Time | Typical Yield |
| 1a. Quaternization | 2-Methylpyridine, Phenacyl Bromide | Acetone | Reflux (56 °C) | 4-6 h | 85-95% |
| 1b. Cyclization | Pyridinium Salt, NaHCO₃ | Ethanol | Reflux (78 °C) | 8-12 h | 60-75% |
| 2. Bromination | 2-Phenylindolizine, n-BuLi, CBr₄ | THF | -78 °C to RT | 12-16 h | 50-65% |
Table 1: Summary of typical reaction parameters for the synthesis.
Spectroscopic Characterization
Confirming the final structure of this compound is critical. The regiochemistry of the bromine atom can be unambiguously determined by NMR spectroscopy.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-1 | 7.0 - 7.2 | s | Singlet, upfield shift relative to H-3 |
| H-3 | 7.4 - 7.6 | s | Singlet, downfield shift relative to H-1 |
| H-6 | 6.6 - 6.8 | t | Triplet, coupled to H-7 |
| H-7 | 7.0 - 7.2 | t | Triplet, coupled to H-6 and H-8 |
| H-8 | 7.8 - 8.0 | d | Doublet, downfield shift due to proximity to N |
| Phenyl-H | 7.2 - 7.8 | m | Multiplet |
Table 2: Predicted ¹H NMR assignments for this compound (in CDCl₃). The absence of a signal for H-5 and the characteristic coupling patterns of H-6, H-7, and H-8 are key indicators of successful C-5 bromination. Mass spectrometry should show the characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks of nearly equal intensity).
References
-
Matada Basavaraj, D. Giles, et al. (2022). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. Nucleosides, Nucleotides & Nucleic Acids, 41(11), 1127-1140. [Link]
-
ResearchGate. (2022). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. [Link]
-
Taylor & Francis Online. (2022). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. [Link]
-
Taylor & Francis Online. (2022). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. [Link]
-
Journal of Basic and Clinical Pharmacy. (2011). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. [Link]
-
Wikipedia. Chichibabin reaction. [Link]
-
Royal Society of Chemistry. (2015). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry. [Link]
-
PubMed. (2001). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. The Journal of Organic Chemistry, 66(8), 2618-23. [Link]
-
Wikipedia. Scholl reaction. [Link]
-
Grokipedia. Chichibabin reaction. [Link]
-
PubMed. (2024). Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. Chemistry & Biodiversity, 21(5), e202400075. [Link]
-
Der Pharma Chemica. (2017). Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents. [Link]
-
National Institutes of Health. (2016). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. [Link]
-
PubMed Central. (2020). Rapid synthesis of azoindolizine derivatives via aryldiazonium salts. [Link]
-
ResearchGate. (2024). Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. [Link]
-
ACS Omega. (2022). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. [Link]
-
PubMed Central. (2019). Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes. [Link]
-
RSC Advances. (2021). Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review. [Link]
-
Chemistry LibreTexts. (2019). 18.15 Examples of Multistep Synthesis. [Link]
-
ResearchGate. List of synthesized 2-Phenylindolizine compounds. [Link]
-
SpectraBase. 5-Bromo-2-phenylindole. [Link]
-
Organic Chemistry Portal. Synthesis of indolizines. [Link]
- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
PubMed Central. (2022). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. [Link]
-
National Institutes of Health. (2023). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. [Link]
-
PubMed Central. (2014). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. [Link]
-
Beilstein Archives. (2020). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. [Link]
-
Lumen Learning. 15.5 Multistep synthesis with aromatics | Organic Chemistry II. [Link]
-
SpectraBase. 5-Bromo-2-phenylindole - Spectrum. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Synthesis and Reactivity of 5-Br(I)-Indolizines and Their Parallel Cross-Coupling Reactions. [Link]
- Google Patents. (2012). CN102558017A - Method for preparing 5-bromoindole.
-
Royal Society of Chemistry. (2016). Synthesis of indolizine derivatives containing eight-membered rings via a gold-catalyzed two-fold hydroarylation of diynes. Chemical Communications. [Link]
-
ResearchGate. Mechanism of the synthesis of indolizines 89. [Link]
-
ResearchGate. (2009). A Practical Synthesis of 2-Substituted 5-Bromoindoles. [Link]
-
eScholarship@McGill. (2018). Multicomponent Synthesis of Indolizines via Palladium Catalyzed Carbonylation Chemistry. [Link]
-
ResearchGate. (2016). Synthesis, Spectral Characterization, Crystal and Molecular Structure Studies of 5-(5-bromo-2-thienyl)-1-(phenyl)-3-phenyl-2-pyrazoline. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jbclinpharm.org [jbclinpharm.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5-Bromo-2-phenylindolizine
Welcome to the dedicated technical support center for the synthesis of 5-Bromo-2-phenylindolizine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance your synthetic success. Our guidance is grounded in established chemical principles and field-proven insights to help you navigate the complexities of this synthesis and improve your product yield.
Introduction to the Synthesis of this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The indolizine core is a structural isomer of indole and is present in various biologically active natural products and synthetic compounds. The synthesis of substituted indolizines, such as this compound, often presents challenges in terms of yield and purity. This guide will primarily focus on the widely utilized Tschitschibabin indolizine synthesis and its optimization for our target molecule.
The classical Tschitschibabin reaction involves the condensation of a 2-alkylpyridine derivative with an α-haloketone, followed by a base-catalyzed intramolecular cyclization. For the synthesis of this compound, this would typically involve the reaction of a 2-picoline derivative with a phenacyl halide, followed by bromination, or the use of a pre-brominated pyridine precursor.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Question 1: Low or no yield of the desired this compound product.
Possible Causes:
-
Inefficient Quaternization: The initial step of the Tschitschibabin synthesis, the formation of the pyridinium salt, may be incomplete. This can be due to insufficiently reactive starting materials, inappropriate solvent, or suboptimal reaction temperature.
-
Incorrect Base for Cyclization: The choice and concentration of the base are critical for the deprotonation of the α-methyl group on the pyridinium salt to form the ylide intermediate. A base that is too strong can lead to side reactions, while a base that is too weak will not effectively promote the reaction.
-
Side Reactions: Several side reactions can compete with the desired cyclization, such as polymerization of the starting materials or intermediates, or undesired reactions involving the bromine substituent.
-
Decomposition of Product: Indolizine and its derivatives can be sensitive to air and light, leading to decomposition and reduced isolated yield.[1]
Solutions:
-
Optimizing Quaternization:
-
Solvent Choice: Use a polar aprotic solvent like acetone, acetonitrile, or DMF to facilitate the SN2 reaction.
-
Temperature Control: Gently heating the reaction mixture (e.g., 40-60 °C) can increase the rate of quaternization. However, excessive heat should be avoided to prevent side reactions.
-
Purity of Starting Materials: Ensure the purity of the 2-picoline derivative and phenacyl bromide. Contaminants can interfere with the reaction.
-
-
Selecting the Appropriate Base:
-
A mild inorganic base such as sodium bicarbonate or sodium carbonate is often effective for the cyclization step.
-
The base should be added portion-wise to control the reaction rate and minimize side reactions.
-
The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Minimizing Side Reactions:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Protect the reaction from light by wrapping the reaction vessel in aluminum foil.
-
Question 2: Difficulty in purifying the final product.
Possible Causes:
-
Presence of Unreacted Starting Materials: Incomplete reaction can lead to a mixture of starting materials and the desired product.
-
Formation of Isomeric Byproducts: Depending on the reaction conditions, the formation of other substituted indolizine isomers is possible, although less common in the Tschitschibabin synthesis.
-
Polymeric Materials: Side reactions can lead to the formation of tar-like polymeric materials that are difficult to remove.
Solutions:
-
Chromatographic Purification: Column chromatography is the most effective method for purifying this compound. A silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) is typically used.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can significantly improve its purity.
-
Steam Distillation: For certain impurities, steam distillation can be an effective purification technique for indole derivatives, and this principle may be applicable to indolizines.[2]
Question 3: Unwanted debromination of the product.
Possible Causes:
-
Reaction with Strong Bases or Nucleophiles: The bromine atom at the 5-position can be susceptible to nucleophilic displacement or reduction under certain conditions.
-
Catalytic Hydrogenation Conditions: If catalytic hydrogenation is used for any step, it can lead to the cleavage of the carbon-bromine bond.
Solutions:
-
Careful Selection of Reagents: Avoid using overly strong bases or nucleophiles during the workup and purification steps.
-
Alternative Synthetic Strategy: Consider introducing the bromine atom at a later stage in the synthesis if debromination is a persistent issue. Direct lithiation of 2-phenylindolizine at the 5-position followed by quenching with an electrophilic bromine source is a potential alternative.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to prepare this compound?
The Tschitschibabin synthesis is a robust and widely used method for preparing indolizines.[1][4] For this compound, a common approach is the reaction of 2-picoline with 2-bromo-1-phenylethan-1-one (phenacyl bromide) to form the pyridinium salt, followed by cyclization and subsequent bromination. Alternatively, starting with a pre-brominated pyridine derivative can offer better control over the regioselectivity of the bromination.
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an excellent tool for monitoring the reaction. Use a suitable eluent system (e.g., hexane:ethyl acetate 8:2) and visualize the spots under UV light. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction.
Q3: What are the typical reaction conditions for the Tschitschibabin synthesis of indolizines?
The reaction is typically carried out in two steps:
-
Quaternization: Reaction of the pyridine derivative with the α-haloketone in a solvent like acetone or acetonitrile at room temperature or with gentle heating.
-
Cyclization: Treatment of the resulting pyridinium salt with a mild base like sodium bicarbonate in an aqueous or alcoholic solution.
Q4: Are there any modern, higher-yielding alternatives to the classical methods?
Yes, recent advances in organic synthesis have led to the development of new methods for indolizine synthesis, including transition metal-catalyzed reactions (e.g., using palladium, copper, or gold catalysts) and 1,3-dipolar cycloaddition reactions.[5][6] These methods can sometimes offer higher yields and greater functional group tolerance.[7]
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylindolizine via Tschitschibabin Reaction
This protocol outlines the synthesis of the parent 2-phenylindolizine, which can then be brominated to yield the final product.
Step 1: Quaternization of 2-Picoline
-
In a round-bottom flask, dissolve 2-picoline (1.0 eq) in acetone.
-
Add 2-bromo-1-phenylethan-1-one (phenacyl bromide) (1.0 eq) to the solution.
-
Stir the mixture at room temperature for 24 hours. A precipitate of the pyridinium salt should form.
-
Filter the precipitate, wash with cold acetone, and dry under vacuum.
Step 2: Cyclization to 2-Phenylindolizine
-
Dissolve the dried pyridinium salt in a mixture of water and ethanol.
-
Add a saturated aqueous solution of sodium bicarbonate (2.0-3.0 eq) dropwise with vigorous stirring.
-
A colored precipitate of 2-phenylindolizine should form. Stir for an additional 1-2 hours at room temperature.
-
Filter the product, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Protocol 2: Bromination of 2-Phenylindolizine
Caution: Bromine is highly corrosive and toxic. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve 2-phenylindolizine (1.0 eq) in a suitable solvent such as chloroform or carbon tetrachloride.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Data Presentation
| Reaction Step | Key Parameters | Expected Outcome/Yield | Troubleshooting Tips |
| Quaternization | Solvent, Temperature, Reaction Time | High yield of pyridinium salt (>90%) | Ensure anhydrous conditions; use fresh reagents. |
| Cyclization | Base, Solvent, Temperature | Moderate to good yield of 2-phenylindolizine (50-70%) | Add base slowly; monitor by TLC to avoid over-reaction. |
| Bromination | Solvent, Temperature, Stoichiometry | Good yield of this compound (70-85%) | Control temperature to avoid multiple brominations; use a bromine scavenger for quenching. |
Visualizations
Reaction Workflow: Tschitschibabin Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low product yield.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved from [Link]
-
Gandham, S. K., Jha, A., & Kudale, A. A. (2024). Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. Chem Biodivers, 21(5), e202400075. [Link]
- Shoukat, S., & Saddique, R. (2022). Indolizine: Synthesis and Reactions.
- Plohotnichenko, M. V., & Kiselyov, A. S. (2005).
- Tominaga, Y., Shiroshita, Y., & Hosomi, A. (1988). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. Heterocycles, 27(9), 2249.
-
Gribble, G. W. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(28), 6495–6517. [Link]
- International Journal of Engineering Trends and Technology. (2023).
- MDPI. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(19), 6649.
- Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.
-
Scribd. (n.d.). Indolizine: Synthesis and Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. Retrieved from [Link]_
-
PubMed. (2024). Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. Retrieved from [Link]
-
International Journal of Engineering Trends and Technology. (n.d.). Recent Advances in the Synthesis of Indolizines and their Derivatives. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Indolizine synthesis [organic-chemistry.org]
- 6. ijettjournal.org [ijettjournal.org]
- 7. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
Technical Support Center: Purification of 5-Bromo-2-phenylindolizine & Analogs
Welcome to the technical support center for the purification of 5-Bromo-2-phenylindolizine and its diverse analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. Our focus is on providing practical, field-tested solutions to common purification hurdles, moving beyond standard protocols to explain the underlying chemical principles that govern success.
Indolizine scaffolds are crucial building blocks in medicinal chemistry and materials science.[1][2] However, their unique electronic and physical properties can present distinct purification challenges. This guide offers troubleshooting advice and detailed protocols for the two most common purification techniques: column chromatography and recrystallization.
General Purification Workflow
The initial step in any purification strategy is a careful analysis of the crude reaction mixture, typically by Thin Layer Chromatography (TLC). This analysis dictates the most appropriate purification method.
Caption: General decision workflow for purifying crude this compound.
Section 1: Flash Column Chromatography
Flash column chromatography is the workhorse for purifying indolizine derivatives, especially when dealing with complex mixtures or non-crystalline products.[3][4] Success hinges on selecting the correct stationary and mobile phases.
Frequently Asked Questions (FAQs): Column Chromatography
Q1: What is the best starting solvent system for TLC analysis of this compound?
A1: For indolizines, which are moderately polar, a good starting point is a mixture of a non-polar solvent like hexanes (or petroleum ether) and a moderately polar solvent like ethyl acetate.[4][5] Begin with a ratio of 80:20 or 90:10 Hexanes:Ethyl Acetate and adjust the polarity based on the resulting Rf value. The target Rf for the desired compound should ideally be between 0.2 and 0.4 for optimal separation during column chromatography.[6]
Q2: My compound is streaking or tailing on the TLC plate. What causes this and how can I fix it?
A2: Streaking is a common issue with nitrogen-containing heterocycles like indolizines.[7][8] It's often caused by strong interactions between the basic nitrogen atom and the acidic silanol (-SiOH) groups on the surface of the silica gel.[9] This can be resolved by adding a small amount (0.5-2%) of a basic modifier, such as triethylamine (Et₃N) or a few drops of ammonia in methanol, to your eluent.[8] This neutralizes the acidic sites on the silica, leading to sharper bands and better separation.[7]
Q3: I can't find a solvent system to separate my product from a persistent impurity. What are my options?
A3: If adjusting the polarity of a standard hexane/ethyl acetate system fails, you need to change the selectivity of the mobile phase. Try a different solvent combination entirely.[7][8] For example, switching from an ethyl acetate (a hydrogen bond acceptor) system to a dichloromethane/methanol system (where methanol is a hydrogen bond donor) can alter the elution order and improve separation. If that fails, consider an alternative stationary phase like neutral or basic alumina, which can be effective for basic compounds that interact too strongly with silica.[8]
Troubleshooting Guide: Column Chromatography
This decision tree provides a systematic approach to resolving common column chromatography problems.
Caption: Decision tree for troubleshooting flash column chromatography.
Protocol: Flash Column Chromatography Purification
-
TLC Analysis: Prepare a dilute solution of your crude product in a volatile solvent (e.g., dichloromethane). Spot this on a silica gel TLC plate and develop it in various solvent systems (e.g., Hexane:Ethyl Acetate mixtures). Visualize the plate under UV light and/or with an iodine chamber to identify a system that gives your desired product an Rf of ~0.3.[6][10] If spots are tailing, add 1% triethylamine to the chosen eluent.
-
Column Packing: Select an appropriately sized column (aim for a sample load of 1-5% of the silica gel mass).[8] Pack the column with silica gel as a slurry in the least polar solvent of your eluent system (e.g., hexanes). Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[7]
-
Elution: Begin eluting with the chosen solvent system. Start with a slightly less polar mixture than determined by TLC and gradually increase the polarity (gradient elution) if necessary. Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Section 2: Recrystallization
For solid products that are obtained with relatively high purity from the reaction, recrystallization is an efficient and scalable purification technique. It relies on the differences in solubility of the compound and impurities in a chosen solvent at different temperatures.
Frequently Asked Questions (FAQs): Recrystallization
Q1: How do I choose the right solvent for recrystallizing my brominated indolizine?
A1: The ideal solvent is one where your compound is highly soluble at high temperatures but poorly soluble at room temperature or below.[11] Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor). For moderately polar compounds like this compound, common single solvents to test are ethanol, isopropanol, acetone, or toluene.[11][12]
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, or if the concentration is too high. To fix this, add more hot solvent to dissolve the oil completely, then allow the solution to cool much more slowly.[8] Using a mixed solvent system can also solve this. Dissolve the compound in a small amount of a "good" solvent (in which it's very soluble) and then slowly add a "poor" solvent (in which it's insoluble) until the solution becomes turbid. Gently heat to clarify and then cool slowly. A common pair for this is Ethanol/Water or Hexane/Ethyl Acetate.[11][12]
Q3: Nothing is crystallizing even after the solution has cooled. How can I induce crystallization?
A3: If crystals don't form spontaneously, you can induce nucleation.[8]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections in the glass provide a surface for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (if available) to the solution. This acts as a template for crystallization.
-
Cooling: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.
Troubleshooting Guide: Recrystallization
| Problem | Potential Cause | Solution | Citation |
| No Crystals Form | Solution is not supersaturated; wrong solvent choice. | Reduce solvent volume by gentle evaporation. Cool to a lower temperature. Try a different solvent or a mixed-solvent system. | [8] |
| Product "Oils Out" | Solution cooled too quickly; solution is too concentrated. | Re-heat to dissolve the oil, add more solvent, and allow to cool slowly. Use a mixed-solvent system. | [8][12] |
| Very Low Recovery | Too much solvent was used; compound is too soluble in the cold solvent. | Reduce the volume of the mother liquor and cool again to obtain a second crop of crystals. Choose a solvent in which the compound is less soluble at low temperatures. | [8] |
| Product is Still Impure | Impurities have similar solubility profiles; cooling was too fast, trapping impurities. | Re-recrystallize from a different solvent system. Ensure cooling is slow. Consider pre-treating the hot solution with activated charcoal to remove colored impurities. | [11] |
Protocol: Recrystallization from a Single Solvent
-
Solvent Selection: In a small test tube, add a small amount of your crude solid. Add a potential solvent dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, it is not a good solvent. Find a solvent that requires heating to dissolve the solid.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[8]
-
Decoloration (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot filtration through a fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
References
-
ResearchGate. (2014). How to isolate and purify indolizidine compounds? Retrieved from [Link]
-
Supporting Information. (N.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(33), 7804–7828. Retrieved from [Link]
-
Reddit. (2018). Suzuki purification problem. Retrieved from [Link]
-
Patil, P., Surana, A., & Talele, G. (2022). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. Nucleosides, Nucleotides & Nucleic Acids, 41(11), 1127-1140. Retrieved from [Link]
-
Gereb, A., et al. (2022). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. Molecules, 27(15), 4707. Retrieved from [Link]
-
Royal Society of Chemistry. (N.d.). Synthesis of indolizines from pyridiniium 1,4-zwitterionic thiolates and propiolic acid derivatives via a formal. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(21), 7247. Retrieved from [Link]
-
MDPI. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved from [Link]
-
Current Protocols. (2017). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Bromo-2-phenylindole. Retrieved from [Link]
-
Sandeep, C., et al. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8(2), 52-60. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Wang, Y., et al. (2021). Multi-component one-pot synthesis of indolizine derivatives. Journal of Physics: Conference Series, 1952, 032042. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Retrieved from [Link]
-
National Institutes of Health. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
ChemRxiv. (2024). Indoloindolizines: A New Class of Polycyclic Aromatic Materials from Design to Organic Field-Effect Transistor Applications. Retrieved from [Link]
-
ResearchGate. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved from [Link]
-
Erowid. (n.d.). Synthesis of 5-Bromo Indole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved from [Link]
- Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.
-
American Chemical Society. (2024). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivativ. Retrieved from [Link]
-
PubMed. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Retrieved from [Link]
-
Journal of Basic and Clinical Pharmacy. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Retrieved from [Link]
Sources
- 1. jbclinpharm.org [jbclinpharm.org]
- 2. Recent advances in the synthesis of indolizines and their π-expanded analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 4. Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Synthesis of Substituted Indolizines
Welcome to the technical support center for the synthesis of substituted indolizines. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are actively engaged in the synthesis of this important heterocyclic scaffold. Here, we address common challenges and side reactions encountered during key synthetic transformations, providing in-depth, mechanism-based troubleshooting and practical solutions.
I. Troubleshooting Guide: Common Side Reactions & Their Mitigation
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issues in Tschitschibabin-type Indolizine Synthesis
The Tschitschibabin reaction and its variations are foundational for constructing the indolizine core, typically involving the reaction of a pyridine derivative with an α-halocarbonyl compound, followed by cyclization.
Question 1: My Tschitschibabin reaction is producing a significant amount of a dimeric byproduct and my yield of the desired indolizine is low. What is happening and how can I fix it?
Probable Cause: Dimerization is a known side reaction in Tschitschibabin-type syntheses, particularly when the rate of pyridinium ylide formation is slow or when the ylide is not efficiently trapped by the cyclization precursor.[1] In the absence of a suitable electrophile for the cyclization step, the initially formed aminopyridine derivative can react with another molecule of the starting pyridine, leading to dimerization.
Troubleshooting & Solutions:
-
Control of Basicity: The basicity of the reaction medium is crucial. While a base is required to generate the pyridinium ylide, excessively basic conditions can accelerate side reactions. The ideal pKa range for the pyridine substrate is typically between 5 and 8.[1] If your pyridine is outside this range, consider using a milder base or adjusting the reaction temperature.
-
Reaction Concentration: Running the reaction at a higher dilution can sometimes disfavor the bimolecular dimerization reaction in favor of the intramolecular cyclization. Experiment with solvent volume to find an optimal concentration.
-
Order of Addition: Ensure that the α-halocarbonyl compound is present in the reaction mixture to trap the pyridinium ylide as it forms. Adding the base slowly to a mixture of the pyridine and the α-halocarbonyl component can minimize the concentration of free ylide and reduce dimerization.
-
Alternative Catalysts: For related syntheses involving 2-alkylpyridines, transition-metal-free catalysts or iodine-mediated conditions have been shown to be effective and may suppress dimerization.[2]
Challenges in 1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition between a pyridinium ylide (the 1,3-dipole) and a dipolarophile (e.g., an activated alkene or alkyne) is a powerful and widely used method for constructing the indolizine skeleton.[2][3]
Question 2: I am observing poor regioselectivity in my 1,3-dipolar cycloaddition, leading to a mixture of indolizine isomers. How can I control the regiochemical outcome?
Probable Cause: The regioselectivity of a 1,3-dipolar cycloaddition is governed by the electronic and steric properties of both the pyridinium ylide and the dipolarophile. The formation of different regioisomers arises from the two possible orientations of the dipole and dipolarophile during the cycloaddition event.
Troubleshooting & Solutions:
-
Dipolarophile Choice: The nature of the activating group on the alkene or alkyne plays a significant role. Electron-deficient alkynes often exhibit higher reactivity and can lead to improved regioselectivity compared to their alkene counterparts.[4] For instance, in reactions with azomethine ylides, electron-deficient alkynes have shown higher reactivity than electron-deficient alkenes.[4]
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to different regioisomers.[2] A systematic screen of solvents with varying polarities (e.g., toluene, acetonitrile, DMF) is recommended. In some cases, aprotic solvents favor the 1,3-dipolar cycloaddition pathway, while protic solvents can lead to competitive addition-elimination reactions.[5]
-
Steric Hindrance: The steric bulk of substituents on both the pyridinium ylide and the dipolarophile can direct the cycloaddition to a specific regioisomer.[6] If possible, modifying the steric environment of the reactants can be a powerful strategy to enhance selectivity.
-
Catalyst Control: Certain catalysts can influence the regiochemical outcome. For example, in the isomerization of specific cyclopropenes, the choice of a copper or other transition metal catalyst can selectively lead to 1,2- or 1,3-disubstituted indolizines.[2]
Question 3: My 1,3-dipolar cycloaddition with an alkene dipolarophile requires an oxidant, but I am getting over-oxidation or other side products. What are my options?
Probable Cause: When using activated alkenes as dipolarophiles, the initial cycloaddition product is a dihydroindolizine, which must be oxidized to the aromatic indolizine.[2] Harsh oxidizing agents can lead to undesired side reactions, including the formation of oxidized byproducts or degradation of the desired product.
Troubleshooting & Solutions:
| Oxidant Type | Advantages | Potential Issues & Mitigation |
| Chromium(VI) salts | Effective for certain substrates.[2] | Highly toxic and can lead to over-oxidation. Use stoichiometric amounts and monitor the reaction closely. |
| Oxygen (air) | "Green" and inexpensive oxidant. | Can be slow and may require elevated temperatures or a catalyst. Consider using in combination with a catalyst. |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Powerful oxidant, often effective at room temperature. | Can be too harsh for sensitive substrates. Start with milder conditions (e.g., lower temperature). |
| TEMPO | Transition-metal-free oxidant.[7] | May require specific reaction conditions. |
-
Alternative Strategies: Consider using an alkyne as the dipolarophile if your desired substitution pattern allows. This circumvents the need for a separate oxidation step, as the indolizine is formed directly.
Issues with Intramolecular Cyclization Routes
Intramolecular cyclization of suitably functionalized pyridinium salts is another key strategy for indolizine synthesis.
Question 4: During the intramolecular cyclization of my pyridinium salt, I am observing ring-opened products instead of the desired indolizine. Why is this happening?
Probable Cause: The stability of the pyridinium ylide and the reaction conditions, particularly the presence of nucleophiles like water or alcohols, can lead to competitive solvolysis or hydrolysis pathways, resulting in ring-opened products.[8] This is especially prevalent when the cyclization is slow.
Troubleshooting & Solutions:
-
Anhydrous Conditions: Ensure that your reaction is performed under strictly anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: The choice of solvent can dramatically affect the reaction outcome. For instance, alcoholysis can lead to rearrangement products, while solvolysis in trifluoroethanol or aqueous methanol has been shown to favor ring-opening.[8] A non-nucleophilic, high-boiling solvent like xylene or toluene is often a good choice for thermal cyclizations.[9][10]
-
Protecting Groups: If your substrate contains functional groups that can be protonated or act as leaving groups under the reaction conditions, consider using protecting groups to prevent undesired side reactions.
-
Mechanism of Cyclization: The mechanism for the formation of indolizine derivatives can be complex, and in some cases, unexpected rearrangements can occur.[9] A thorough understanding of the potential mechanistic pathways for your specific substrate is crucial for troubleshooting.
II. Frequently Asked Questions (FAQs)
Q1: What is the role of electron-withdrawing groups on the pyridinium ylide in indolizine synthesis?
Electron-withdrawing groups on the carbon atom of the pyridinium ylide are crucial for its stabilization.[11] They facilitate the formation of the ylide by increasing the acidity of the α-protons and stabilize the resulting negative charge. This stabilization is essential for the subsequent cycloaddition or cyclization reactions to proceed efficiently.
Q2: Are there "green" or more environmentally friendly methods for synthesizing indolizines?
Yes, significant efforts have been made to develop greener synthetic routes. These include:
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the product, which increases efficiency and reduces waste.[5][12]
-
Use of Greener Solvents: Some syntheses have been successfully performed in more environmentally benign solvents like water or polyethylene glycol (PEG).[2][5]
-
Catalyst-Free and Metal-Free Reactions: A number of methods have been developed that avoid the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product.[2][13][14]
Q3: How can I purify my substituted indolizine from common reaction byproducts?
Purification is often achieved through column chromatography on silica gel.[15] The choice of eluent will depend on the polarity of your product and the byproducts. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate or dichloromethane), is a common strategy. In cases of persistent impurities, recrystallization or preparative thin-layer chromatography (TLC) may be necessary.
III. Experimental Workflows & Diagrams
Workflow: Troubleshooting Poor Regioselectivity in 1,3-Dipolar Cycloaddition
Caption: A logical workflow for troubleshooting poor regioselectivity.
Mechanism: Competing Pathways in Pyridinium Salt Reactions
Caption: Competing reaction pathways for pyridinium ylides.
References
-
Wikipedia. Chichibabin reaction. [Link]
-
Morawski, P., & Gryko, D. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(26), 6156-6185. [Link]
-
González Soria, M. J. (2018). Selective synthesis and reactivity of indolizines. Universidad de Alicante. [Link]
-
ResearchGate. (n.d.). Formation of pyridinium ylide and synthesis of indolizines. [Link]
-
Kielar, K., et al. (2022). Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition. Molecules, 27(21), 7249. [Link]
-
Yan, C.-G., et al. (2020). 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines]. Tetrahedron, 76(25), 131235. [Link]
-
Tamura, Y., et al. (1975). Synthesis of indolizines by intramolecular cyclisation of pyridinium allylides [1-(1-pyridinio)prop-2-enides]. Journal of the Chemical Society, Perkin Transactions 1, 575-579. [Link]
-
ResearchGate. (n.d.). Screened Reaction Conditions for the Synthesis of Indolizine. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indolizines. [Link]
-
Wang, C., et al. (2020). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. ACS Omega, 5(50), 32543-32555. [Link]
-
Funaru, B., et al. (2016). Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. In Scope of Selective Heterocycles from Organic and Pharmaceutical Perspective. IntechOpen. [Link]
-
Padwa, A., et al. (2005). 1,3-Dipolar Cycloaddition Chemistry for the Preparation of Novel Indolizinone-Based Compounds. The Journal of Organic Chemistry, 70(19), 7572-7582. [Link]
-
Wang, C., et al. (2020). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. ACS Omega, 5(50), 32543-32555. [Link]
-
Fröhlich, R., et al. (2016). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Beilstein Journal of Organic Chemistry, 12, 2576-2582. [Link]
-
ResearchGate. (n.d.). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. [Link]
-
Kakehi, A., et al. (2001). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. The Journal of Organic Chemistry, 66(8), 2618-2623. [Link]
-
Al-Abed, Y., et al. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules, 28(7), 3051. [Link]
-
Pap-Szigeti, Z., et al. (2023). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. Molecules, 28(15), 5824. [Link]
-
ResearchGate. (n.d.). Steric control of the regioselectivity of the 1,3-dipolar cycloaddition reaction of dipolarophile 4a and nitrile oxide 5a. [Link]
-
Wang, Y., et al. (2022). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules, 27(21), 7480. [Link]
-
Tamura, Y., et al. (1975). Synthesis of indolizines by intramolecular cyclisation of pyridinium allylides [1-(1-pyridinio)prop-2-enides]. Journal of the Chemical Society, Perkin Transactions 1, 575-579. [Link]
-
Journal of Basic and Clinical Pharmacy. (n.d.). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. [Link]
Sources
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 3. jbclinpharm.org [jbclinpharm.org]
- 4. 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines] [ccspublishing.org.cn]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Indolizine synthesis [organic-chemistry.org]
- 8. Chichibabin indolizine synthesis revisited: synthesis of indolizinones by solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Synthesis of indolizines by intramolecular cyclisation of pyridinium allylides [1-(1-pyridinio)prop-2-enides] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. rua.ua.es [rua.ua.es]
- 13. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Photostability of 5-Bromo-2-phenylindolizine Based Fluorophores
Welcome to the technical support center for our 5-bromo-2-phenylindolizine based fluorophores. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to enhance the photostability of these novel fluorescent probes. Our goal is to empower you with the knowledge to maximize the performance of your fluorophores and achieve high-quality, reproducible data in your imaging experiments.
Introduction to this compound Fluorophores
This compound and its derivatives represent a promising class of fluorophores with tunable emission spectra, making them valuable tools for a range of applications in biological imaging and sensing. The photophysical properties of these fluorophores are largely governed by intramolecular charge transfer (ICT) processes, which can be modulated by the introduction of various substituents on the indolizine core.[1][2] While offering versatility, these fluorophores, like all fluorescent molecules, are susceptible to photobleaching—the irreversible loss of fluorescence upon exposure to excitation light. This guide will walk you through the mechanisms of photobleaching and provide actionable strategies to mitigate this phenomenon.
Troubleshooting Guide: Common Photostability Issues
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My fluorescence signal is diminishing very rapidly under the microscope. What are the likely causes and immediate troubleshooting steps?
Answer: Rapid signal loss, or photobleaching, is a common challenge in fluorescence microscopy. The primary culprits are often related to the imaging conditions and the local chemical environment of the fluorophore.
-
Excessive Excitation Power: The rate of photobleaching is directly proportional to the intensity of the excitation light. High-intensity illumination increases the rate at which fluorophores enter the highly reactive triplet state, a key intermediate in photobleaching pathways.
-
Immediate Action: Reduce the laser or lamp power to the lowest level that still provides a detectable signal. For time-lapse imaging, use the shortest possible exposure time for each frame.
-
-
Presence of Molecular Oxygen: In the excited triplet state, the fluorophore can react with molecular oxygen to generate reactive oxygen species (ROS), which can then chemically degrade the fluorophore.
-
Immediate Action: If your experimental setup allows, consider using an oxygen scavenging system in your imaging medium. Commercial reagents or homemade solutions containing enzymes like glucose oxidase and catalase can effectively reduce the local oxygen concentration.
-
-
Sub-optimal Imaging Medium: The pH and composition of the imaging buffer can influence fluorophore stability.
-
Immediate Action: Ensure your imaging buffer is freshly prepared and at the optimal pH for your specific this compound derivative. Some indolizine-based fluorophores exhibit pH-dependent fluorescence.[1]
-
Question 2: I am observing a shift in the emission spectrum of my fluorophore over time. What could be causing this?
Answer: A spectral shift during an experiment can be due to several factors:
-
Photoconversion: In some cases, intense illumination can lead to the formation of photoproducts with different spectral properties than the original fluorophore.
-
Environmental Sensitivity: The emission of many fluorophores, including those based on an ICT mechanism, is sensitive to the polarity of the local environment (solvatochromism).[1] Changes in the cellular environment during your experiment could lead to a spectral shift.
-
pH Changes: As mentioned, the protonation state of the fluorophore or surrounding molecules can alter the electronic structure and thus the emission wavelength.
Troubleshooting Steps:
-
Reduce Excitation Intensity: Lowering the light intensity can minimize the formation of photoconversion products.
-
Maintain a Stable Environment: Use a well-buffered imaging medium to prevent pH fluctuations. If possible, control the temperature of your sample.
-
Characterize Environmental Effects: Before your main experiment, characterize the solvatochromic and pH-dependent properties of your specific fluorophore to better interpret any observed spectral shifts.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the photostability of this compound based fluorophores.
What is the fundamental mechanism of photobleaching for these fluorophores?
Photobleaching is the irreversible photochemical destruction of a fluorophore. The process is initiated when a fluorophore absorbs a photon and is promoted to an excited singlet state. While most molecules relax back to the ground state by emitting a photon (fluorescence), a small fraction can undergo intersystem crossing to a long-lived, highly reactive triplet state. In this triplet state, the fluorophore can react with surrounding molecules, particularly molecular oxygen, leading to the formation of reactive oxygen species (ROS) and ultimately, the chemical degradation of the fluorophore's conjugated system, rendering it non-fluorescent.
Caption: Jablonski diagram illustrating the pathways leading to fluorescence and photobleaching.
How can I chemically enhance the photostability of my this compound fluorophore?
Several chemical strategies can be employed to improve the photostability of fluorophores:
-
Addition of Antioxidants and Radical Scavengers: These molecules can quench reactive oxygen species and other free radicals that cause photobleaching.
-
Examples: Ascorbic acid (Vitamin C), Trolox (a water-soluble Vitamin E analog), and n-propyl gallate (NPG). Some indolizine derivatives have been shown to possess inherent antioxidant activity, which could be a factor in their photostability.[3]
-
-
Use of Triplet State Quenchers: These compounds accept energy from the fluorophore in its triplet state, returning it to the ground state before it can undergo destructive chemical reactions.
-
Examples: Molecular oxygen is an efficient triplet state quencher, but it also leads to photobleaching. Other options include cyclooctatetraene (COT) and its derivatives.
-
-
Covalent Modification of the Fluorophore:
-
Deuteration: Replacing hydrogen atoms with deuterium on the fluorophore can sometimes increase photostability by slowing down certain photochemical reactions.[4][5]
-
Introduction of Electron-Withdrawing/Donating Groups: The electronic properties of the indolizine core can be tuned by adding different functional groups. While primarily used to shift emission wavelengths, these modifications can also influence the lifetime of the excited states and thus, photostability.[1][6][7] For instance, electron-donating groups can increase the electron density of the aromatic system, potentially affecting its susceptibility to photooxidation.[8]
-
Are there commercial antifade reagents that are compatible with these fluorophores?
Yes, several commercial antifade mounting media are available for fixed-cell imaging, and reagents can be added to live-cell imaging media.
-
For Fixed Samples: Products like ProLong™ Diamond Antifade Mountant and VECTASHIELD® are commonly used. They often contain a cocktail of antioxidants and triplet state quenchers.
-
For Live-Cell Imaging: Reagents such as ProLong™ Live Antifade Reagent can be added to the imaging medium to reduce photobleaching.[9]
It is always recommended to test the compatibility and efficacy of any antifade reagent with your specific this compound derivative and experimental conditions.
Experimental Protocols
Protocol 1: Quantitative Assessment of Photostability
This protocol allows for the quantitative comparison of the photostability of your fluorophore under different conditions.
-
Sample Preparation: Prepare samples of your this compound fluorophore in the desired imaging medium (e.g., buffer, fixed cells, live cells).
-
Image Acquisition:
-
Use a fluorescence microscope with a stable light source.
-
Select a region of interest (ROI) with uniform fluorescence.
-
Acquire a time-lapse series of images with continuous illumination at a fixed excitation power.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t1/2) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Caption: Workflow for quantitative photostability assessment.
Protocol 2: Evaluating the Efficacy of Antifade Agents
-
Prepare Parallel Samples: Prepare at least two sets of identical samples. One set will be the control (no antifade agent), and the other will contain the antifade agent you wish to test.
-
Follow Protocol 1: Perform the quantitative assessment of photostability for both the control and the treated samples.
-
Compare Results: Compare the photobleaching curves and half-lives of the two sets of samples. A significant increase in the half-life of the treated sample indicates that the antifade agent is effective.
Table 1: Example Photostability Data
| Condition | Photobleaching Half-life (s) |
| Control (Standard Buffer) | 30 |
| + 10 mM Ascorbic Acid | 90 |
| + 2% (v/v) Commercial Antifade Reagent | 150 |
Concluding Remarks
Enhancing the photostability of this compound based fluorophores is crucial for obtaining high-quality data in demanding fluorescence imaging applications. By understanding the mechanisms of photobleaching and systematically optimizing your experimental conditions, you can significantly extend the useful lifetime of these versatile probes. We encourage you to use this guide as a starting point for your own investigations and to contact our technical support team with any further questions.
References
-
Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyze. CNR-IRIS. [Link]
-
Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. MDPI. [Link]
-
The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline. PubMed. [Link]
-
Effects of Electron-Withdrawing and Electron-Donating Groups on Aromaticity in Cyclic Conjugated Polyenes. ResearchGate. [Link]
-
Analysis of antifading reagents for fluorescence microscopy. PubMed. [Link]
-
Comparison of Fluorescence quantum yield in different solvents for representative compounds 2b, 2g and 3ab. ResearchGate. [Link]
-
A General Method to Improve Fluorophores Using Deuterated Auxochromes. JACS Au. [Link]
-
The triplet-state lifetime of indole in aqueous and viscous environments: significance to the interpretation of room temperature phosphorescence in proteins. PubMed. [Link]
-
Scavenging of reactive oxygen species by novel indolin-2-one and indoline-2-thione derivatives. PubMed. [Link]
-
Access to SCF3‑Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol. PMC. [Link]
-
Indolizine-Based Donors as Organic Sensitizer Components for Dye-Sensitized Solar Cells. ACS Publications. [Link]
-
Photodegradation of fluazaindolizine in water under simulated sunlight irradiation: Identification of transformation products and elucidation of transformation mechanism. PubMed. [Link]
-
A General Method to Improve Fluorophores Using Deuterated Auxochromes. PMC. [Link]
-
The Triplet-State Lifetime of Indole in Aqueous and Viscous Environments: Significance to the Interpretation of Room Temperature Phosphorescence in Proteins. ResearchGate. [Link]
-
Exploring the antioxidant potential of chalcogen-indolizines throughout in vitro assays. PMC. [Link]
-
Indoloindolizines: A New Class of Polycyclic Aromatic Materials from Design to Organic Field-Effect Transistor Applications. ChemRxiv. [Link]
-
The triplet-state lifetime of indole derivatives in aqueous solution. PubMed. [Link]
-
RUDN University chemists synthesized new fluorescent substances for medical applications. EurekAlert!. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Exploring the antioxidant potential of chalcogen-indolizines throughout in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General Method to Improve Fluorophores Using Deuterated Auxochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. "Indolizine-Based Donors as Organic Sensitizer Components for Dye-Sensi" by Aron J. Huckaba, Fabrizio Giordano et al. [scholarsmine.mst.edu]
- 9. ProLong Live Antifade Reagent is Here | Thermo Fisher Scientific - JP [thermofisher.com]
addressing solubility issues of 5-Bromo-2-phenylindolizine in biological assays
A Guide to Addressing Solubility Challenges in Biological Assays
Welcome to the technical support guide for 5-Bromo-2-phenylindolizine. As Senior Application Scientists, we understand that realizing the full potential of a novel compound requires overcoming practical hurdles. One of the most common challenges researchers face with aromatic heterocyclic compounds like this compound is poor aqueous solubility, which can lead to precipitation, inaccurate data, and misleading results in biological assays.
This guide is designed to provide you with expert, field-proven insights and actionable protocols to address these solubility issues head-on. We will move beyond simple instructions to explain the underlying principles, empowering you to make informed decisions for your specific experimental context.
Troubleshooting Guide: Addressing Common Solubility Problems
This section is structured in a question-and-answer format to directly tackle the most frequent issues encountered in the lab.
Q1: My this compound precipitated out of solution when I added my DMSO stock to the aqueous assay buffer. What went wrong and how can I fix it?
A: This is a classic sign of a compound "crashing out" when it moves from a high-solubility organic solvent to a low-solubility aqueous environment. The core issue is that the final concentration of the compound exceeds its maximum solubility in the final assay buffer composition.
Causality: The high local concentration of the compound at the point of addition of the DMSO stock into the buffer causes it to immediately precipitate before it can disperse. The final percentage of DMSO may also be too low to keep the compound in solution at the desired concentration.
Solutions, in order of recommendation:
-
Optimize the Dilution Protocol: Avoid adding a small volume of highly concentrated stock directly into a large volume of buffer. Instead, perform a serial dilution. This method gradually acclimates the compound to the aqueous environment and prevents localized supersaturation. Critically, ensure rapid and thorough mixing immediately upon each dilution step.[1]
-
Verify Final DMSO Concentration: Ensure the final percentage of DMSO in your assay is sufficient to maintain solubility but non-toxic to your biological system. Most cell-based assays can tolerate a final DMSO concentration of 0.1% to 0.5%, though some robust cell lines may tolerate up to 1%.[2][3] This tolerance must be empirically determined for your specific cells and assay duration.
-
Lower the Final Compound Concentration: Your target concentration may simply be above the compound's solubility limit in the final assay medium. Test a lower concentration to see if precipitation is avoided. Poor solubility can lead to an overestimation of the required dose, as only the dissolved fraction is biologically active.[1]
-
Brief Sonication: After dilution, briefly sonicating the final solution in a water bath can sometimes help redissolve fine, invisible precipitates (micro-precipitates) and create a more homogenous dispersion.[1]
Below is a decision tree to guide you through troubleshooting this common issue.
Caption: A decision tree for addressing compound precipitation in assays.
Q2: I am performing a multi-day cell viability assay. What is the maximum concentration of DMSO my cells can tolerate?
A: This is a critical question, as solvent-induced toxicity can easily be mistaken for compound-specific effects. The maximum tolerable DMSO concentration is highly dependent on the cell type and the duration of the assay.[3]
Expertise & Experience:
-
General Rule of Thumb: For most cell lines, a final DMSO concentration of ≤ 0.5% is widely considered safe for incubations up to 72 hours without significant cytotoxicity.[2] Many researchers aim for ≤ 0.1% to be even safer, especially with sensitive or primary cells.[3][4][5]
-
Concentration Effects: Concentrations above 1% often lead to negative effects, including damage to cell membranes, oxidative stress, and cell death.[4][6] Even at concentrations between 0.25% and 1%, DMSO can have subtle inhibitory or stimulatory effects on cellular processes like cytokine or ROS production, which could interfere with your assay readout.[7][8]
-
Self-Validation is Crucial: You must perform a vehicle control experiment. In this control, you treat your cells with the highest concentration of DMSO used in your experiment (without the compound) to ensure that the solvent itself is not affecting cell viability or the assay signal.
Data Summary: DMSO Tolerance in Cell-Based Assays
| Final DMSO Conc. | General Effect on Most Cell Lines | Recommendation | Citations |
| ≤ 0.1% | Generally considered safe with no observable toxic effects. | Ideal target for sensitive cell lines and long-term assays. | [3][4][5] |
| 0.1% - 0.5% | Tolerated by most common cell lines for up to 72 hours with minimal impact on viability. | A common and acceptable range for many screening assays. Vehicle control is essential. | [2][9][10] |
| 0.5% - 1.0% | May cause stress or reduced proliferation in some cell lines, especially with longer exposure. | Use with caution and only after validating tolerance for your specific cell line. | [3][7] |
| > 1.0% | Often cytotoxic. Can inhibit cell growth, damage membranes, and interfere with assay results. | Avoid. Concentrations of 2-5% can be lethal to most cells. | [4][7][10] |
Q3: My dose-response curves are not consistent, and the compound's potency seems lower than expected. Could this be a solubility issue?
A: Absolutely. Poor aqueous solubility is a primary cause of poor data quality and artificially low potency in biological assays.[11][12]
Causality: If the compound is not fully dissolved, the actual concentration available to interact with the biological target is unknown and significantly lower than the nominal concentration you calculated. This leads to:
-
Underestimated Potency: The IC50 or EC50 value will appear higher (less potent) because the true concentration of the dissolved, active compound is much lower.
-
High Variability: The amount of compound that precipitates can vary from well to well and experiment to experiment, leading to poor reproducibility and large error bars.
-
False Negatives: A potentially active compound may appear inactive simply because it never reached its target in a sufficient, soluble concentration.[11]
Troubleshooting Steps:
-
Visual Confirmation: Before reading your assay, inspect the wells of your plate under a microscope. Look for crystalline structures or amorphous precipitates.
-
Kinetic Solubility Test: Perform a simple test to determine the approximate solubility limit in your final assay buffer (see protocol below).
-
Assay at a Lower Concentration: Re-run the assay, ensuring your highest concentration is well below the determined solubility limit. A consistent, sigmoidal dose-response curve, even at lower concentrations, is more reliable than an erratic curve at higher, non-soluble concentrations.
Frequently Asked Questions (FAQs)
-
What are the general solubility properties of this compound? Based on its chemical structure—a fused heterocyclic aromatic system with a phenyl group and a bromine atom—this compound (MW: 272.14, XLogP3: ~4.4) is a hydrophobic molecule.[13][14] It is expected to be practically insoluble in water but soluble in polar aprotic organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[13][15]
-
How should I prepare a high-concentration stock solution? We recommend preparing a 10-30 mM stock solution in 100% anhydrous DMSO. Use the detailed protocol provided in the next section. This high concentration allows you to achieve your desired final assay concentration while keeping the final DMSO percentage very low.
-
What are the best storage conditions for my stock solution? Store stock solutions in a tightly sealed container at -20°C or -80°C.[16] It is critical to dispense the stock into small, single-use aliquots. This practice minimizes water absorption from the atmosphere during handling and avoids repeated freeze-thaw cycles, which can cause the compound to fall out of solution over time.[11]
-
Are there alternatives to DMSO? Yes. If your system is intolerant to even low levels of DMSO, you can explore other options. Co-solvents like ethanol or DMF can be used, but their effects on the assay system must also be validated.[7][17][18] For some applications, solubility-enhancing excipients like cyclodextrins can be employed to form inclusion complexes that improve aqueous solubility.[19][20] Any alternative solvent system requires its own rigorous validation and vehicle controls.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration, fully solubilized stock solution of this compound.
Materials:
-
This compound (MW: 272.14 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Methodology:
-
Calculation: To make 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 272.14 g/mol * (1000 mg / 1 g) = 2.72 mg
-
-
Weighing: Accurately weigh out 2.72 mg of this compound and place it in a clean vial.
-
Solubilization: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution against a light source to ensure all solid particles have dissolved. If particles remain, sonicate the vial in a room temperature water bath for 5-10 minutes.
-
Storage: Once fully dissolved, dispense the stock solution into single-use aliquots in microcentrifuge tubes. Store immediately at -20°C or -80°C.
Protocol 2: Workflow for Compound Preparation for a Cell-Based Assay
Objective: To dilute the DMSO stock and introduce it into the final assay medium while minimizing precipitation.
Caption: Workflow for preparing this compound for assays.
References
-
LifeTein. (2023). DMSO usage in cell culture. LifeTein peptide. [Link]
-
Tjørnelund, J., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]
-
Scientist Solutions. (2025). DMSO in cell based assays. [Link]
-
Reddit. (2023). Maximum DMSO concentration in media for cell culture? r/labrats. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2013). Advances in Solubility Enhancement Techniques. [Link]
-
ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?[Link]
-
ResearchGate. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?[Link]
-
Papanastasiou, M., et al. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. [Link]
-
de Oliveira, R. J., et al. (n.d.). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. NIH. [Link]
-
Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
-
Quora. (2017). What effects does DMSO have on cell assays?[Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
- Google Patents. (n.d.).
-
WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
-
PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]
-
ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]
-
ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Purosolv. (2025). How Solvent Selection Impacts the Stability of Biologics and Injectables. [Link]
-
Pharmaffiliates. (n.d.). 5-BROMO-2-PHENYL-INDOLIZINE. [Link]
-
ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
-
PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link]
-
PubMed. (2022). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents. [Link]
-
PubChem. (n.d.). 2-Phenylindolizine. [Link]
-
International Journal of Engineering Trends and Technology. (2025). Recent Advances in the Synthesis of Indolizines and their Derivatives. [Link]
-
Der Pharma Chemica. (n.d.). Indolizine-a-privileged-biological-scaffold. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2011). INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. [Link]
-
PubMed Central. (n.d.). 5-Bromo-2-(phenylamino)benzoic acid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. scbt.com [scbt.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fishersci.com [fishersci.com]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. ijmsdr.org [ijmsdr.org]
- 19. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Drug Resistance with 5-Bromo-2-phenylindolizine Derivatives
Introduction
Welcome to the technical support center for researchers utilizing 5-Bromo-2-phenylindolizine derivatives to combat multidrug resistance (MDR) in cancer cells. This guide is designed for research scientists and drug development professionals to provide in-depth, practical solutions to common experimental challenges. We will move beyond simple protocols to explain the underlying scientific principles, ensuring your experiments are robust, reproducible, and yield clear, interpretable results.
Multidrug resistance is a primary cause of chemotherapy failure. One of the most well-documented mechanisms is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as cellular efflux pumps to remove cytotoxic drugs from cancer cells, thereby reducing their efficacy[1][2][3]. Indolizine-based compounds have emerged as a promising class of agents with diverse anticancer activities, including the ability to inhibit P-gp and reverse MDR[4][5]. This guide focuses specifically on the application and troubleshooting of this compound derivatives in this context.
Section 1: Mechanism of Action - Core Concepts & FAQs
This section addresses fundamental questions about how these compounds are believed to function. Understanding the mechanism is critical for proper experimental design and data interpretation.
Q1: What is the primary mechanism by which this compound derivatives are thought to overcome drug resistance?
A: The primary proposed mechanism is the inhibition of the P-glycoprotein (P-gp/ABCB1) efflux pump[2][5]. P-gp is a membrane protein that actively transports a wide range of chemotherapeutic drugs out of the cancer cell. By inhibiting P-gp, the indolizine derivative allows the anticancer drug to accumulate within the cell to a cytotoxic concentration, thereby restoring its efficacy. Molecular docking studies suggest that related compounds can bind with high affinity within the P-gp transmembrane domain, competitively or non-competitively inhibiting its function[5][6].
Q2: Do these compounds have intrinsic anticancer activity, or do they only act as chemosensitizers?
A: This is a critical point to determine for your specific derivative. Many indolizine scaffolds possess intrinsic cytotoxic or antiproliferative properties against various cancer cell lines, independent of their MDR reversal activity[7][8]. Potential mechanisms include the inhibition of tubulin polymerization, disruption of EGFR signaling, or activation of apoptotic pathways like p53[7]. It is essential to characterize the standalone cytotoxicity of your compound in both drug-sensitive (parental) and drug-resistant cell lines.
Q3: How can I confirm that the observed chemosensitization is due to P-gp inhibition?
A: This requires a specific mechanistic experiment. The gold standard is a substrate accumulation assay. You can use a fluorescent P-gp substrate like Rhodamine 123 (Rho123). In P-gp-overexpressing cells, Rho123 is rapidly pumped out, resulting in low intracellular fluorescence. If your indolizine derivative inhibits P-gp, co-incubation will lead to a significant increase in intracellular Rho123 accumulation, which can be quantified using flow cytometry or fluorescence microscopy[5]. Comparing this effect to a known P-gp inhibitor, like Verapamil, serves as an excellent positive control[2].
Section 2: Experimental Design & Key Protocols
Here, we provide detailed, self-validating protocols for the most critical experiments. The "Why This Step?" explanations are crucial for adapting the protocol and troubleshooting.
Protocol 2.1: Determining IC50 Values for Cytotoxicity
This protocol determines the concentration of a drug that inhibits 50% of cell viability, a fundamental metric for assessing cytotoxicity.
Objective: To determine the IC50 of the this compound derivative alone and in combination with a standard chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel) in both a drug-sensitive parental cell line (e.g., MCF-7) and its P-gp-overexpressing resistant counterpart (e.g., MCF-7/ADR).
Materials:
-
Parental and resistant cell lines
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
Chemotherapeutic drug stock solution (in DMSO or water)
-
96-well clear, flat-bottom tissue culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette, incubator, microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Why This Step? Consistent cell density is the most critical parameter for reproducible results. Too few cells will result in a low signal; too many will lead to nutrient depletion and contact inhibition, confounding the results[9][10]. Run a growth curve beforehand to determine the optimal seeding density for your specific cell line[11].
-
Incubate for 24 hours to allow cells to attach and resume logarithmic growth.
-
-
Compound Preparation & Treatment:
-
Prepare serial dilutions of your indolizine derivative and the chemotherapeutic agent in complete medium. A typical range might be 0.01 µM to 100 µM.
-
For combination studies, prepare a fixed, non-toxic concentration of the indolizine derivative to add with the serially diluted chemotherapeutic agent.
-
Carefully remove the medium from the cells and add 100 µL of the drug-containing medium to the appropriate wells.
-
Crucial Controls:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.1%). This establishes the baseline for 100% viability.
-
Medium-Only Control: Wells with no cells to measure background absorbance/fluorescence.
-
Positive Control (for MDR reversal): A known P-gp inhibitor like Verapamil combined with the chemotherapeutic agent in the resistant cell line.
-
-
-
Incubation:
-
Incubate the plate for 48-72 hours. The duration should be sufficient for the drug to take effect and should be kept consistent across all experiments.
-
-
Viability Assessment (MTT Assay Example):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Why This Step? MTT is converted to a purple formazan product by mitochondrial dehydrogenases in living cells. The amount of formazan is proportional to the number of viable cells.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium-only wells).
-
Normalize the data to the vehicle control (set to 100%).
-
Plot the normalized viability (%) against the log of the drug concentration.
-
Use a non-linear regression (sigmoidal dose-response curve) in software like GraphPad Prism or R to calculate the IC50 value.
-
Visual Workflow: IC50 Determination
The following diagram outlines the critical steps and decision points in the IC50 determination workflow.
Caption: Workflow for determining IC50 values.
Section 3: Troubleshooting Guide
Even with a robust protocol, issues can arise. This section provides a systematic way to diagnose and solve common problems.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) & Validation Steps |
| High variability between replicate wells. | 1. Inconsistent Cell Seeding: Uneven cell distribution during plating. | 1. Ensure a single-cell suspension before plating. Mix gently but thoroughly between pipetting steps. Pipette up and down several times before dispensing into wells. Consider using a reverse pipetting technique[12]. |
| 2. "Edge Effect": Evaporation from wells on the plate's perimeter. | 2. Avoid using the outer wells for experimental data. Fill them with sterile PBS or medium to create a humidity barrier. | |
| 3. Compound Precipitation: The indolizine derivative may have poor aqueous solubility. | 3. Check for visible precipitate in the dilution tubes or wells. Decrease the final DMSO concentration if possible, or sonicate the stock solution briefly before dilution. Always prepare dilutions fresh. | |
| No cytotoxic effect observed, even at high concentrations. | 1. Compound Inactivity/Degradation: The compound may be inactive against this cell line or may have degraded. | 1. Verify compound identity and purity (e.g., via NMR or LC-MS). Test on a different, known sensitive cell line if available. Store stock solutions properly (e.g., -20°C or -80°C, protected from light). |
| 2. Incorrect Cell Line: The resistant cell line may have lost its P-gp expression. | 2. Periodically verify P-gp expression via Western Blot or qPCR. Culture resistant cells in a low concentration of the selective drug (e.g., Doxorubicin) to maintain P-gp expression, but remove it before an experiment to avoid interference[13]. | |
| Parental (sensitive) cell line shows resistance to the chemotherapeutic. | 1. High Cell Passage Number: Cells can change their phenotype over many passages. | 1. Use cells with a low passage number. Always thaw a fresh vial from a validated, early-passage stock when starting a new series of experiments[14]. |
| 2. Mycoplasma Contamination: A common and often undetected issue that alters cell behavior and drug response. | 2. Test for mycoplasma regularly using a PCR-based kit. Discard contaminated cultures immediately[12]. | |
| Unexpected cytotoxicity from the vehicle control (DMSO). | 1. DMSO Concentration Too High: Most cell lines can tolerate 0.1-0.5% DMSO, but some are more sensitive. | 1. Perform a DMSO dose-response curve to determine the maximum tolerated concentration for your cell lines. Ensure the final concentration in your experiment does not exceed this limit. |
Visual Aid: P-gp Mechanism of Action
This diagram illustrates the role of P-glycoprotein in mediating multidrug resistance and how an inhibitor like a this compound derivative can reverse this effect.
Caption: P-gp mediated drug efflux and its inhibition.
Section 4: Data Interpretation & Expected Outcomes
Q4: What does a successful MDR reversal look like in my IC50 data?
A: You should observe a significant leftward shift in the dose-response curve for the chemotherapeutic agent in the resistant cell line when it is co-administered with your indolizine derivative. The "Reversal Fold" or "Fold-Sensitization" can be calculated as:
Reversal Fold = (IC50 of Chemo Drug Alone) / (IC50 of Chemo Drug + Indolizine Derivative)
A reversal fold greater than 1 indicates sensitization. A high value (e.g., >10) suggests a potent reversal agent.
Table 1: Example IC50 Data for an Effective P-gp Inhibitor
| Cell Line | Compound | IC50 (µM) ± SD | Reversal Fold |
| MCF-7 (Parental) | Doxorubicin Alone | 0.5 ± 0.05 | - |
| Doxorubicin + 1 µM Indolizine | 0.45 ± 0.06 | 1.1 (Not significant) | |
| MCF-7/ADR (Resistant) | Doxorubicin Alone | 25.0 ± 2.1 | - |
| Doxorubicin + 1 µM Indolizine | 1.2 ± 0.15 | 20.8 | |
| Indolizine Derivative Alone | > 50 | - |
In this example, the indolizine derivative at 1 µM is non-toxic by itself but dramatically reduces the IC50 of Doxorubicin in the resistant cell line, with minimal effect on the parental line, indicating specific reversal of P-gp-mediated resistance.
References
-
Synthesis, characterization and biological evaluation of anti-cancer indolizine derivatives via inhibiting β-catenin activity and activating p53. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. Letters in Drug Design & Discovery. [Link]
-
Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. MDPI. [Link]
-
Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. Bentham Science Publishers. [Link]
-
Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents | Request PDF. ResearchGate. [Link]
-
A troubleshooting guide to microplate-based assays. BMG LABTECH. [Link]
-
Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Sorger Lab, Harvard. [Link]
-
Identification of compounds selectively killing multidrug resistant cancer cells. PMC. [Link]
-
Discovery of new pyrimidopyrrolizine/indolizine-based derivatives as P-glycoprotein inhibitors: Design, synthesis, cytotoxicity, and MDR reversal activities. European Journal of Medicinal Chemistry. [Link]
-
How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience. [Link]
-
Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance. MDPI. [Link]
-
Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Journal of Applied Bacteriology. [Link]
-
Inhibition of P-Glycoprotein Mediated Multidrug Resistance by Stemofoline Derivatives. ResearchGate. [Link]
-
P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review. Frontiers in Pharmacology. [Link]
-
Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. [Link]
-
Discovery of pyridoquinoxaline-based new P-gp inhibitors as coadjutant against Multi Drug Resistance in cancer. University of Pisa. [Link]
-
Molecular Mechanism of Drug Resistance. PMC. [Link]
-
Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one | Request PDF. ResearchGate. [Link]
-
Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. PubMed. [Link]
Sources
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance [mdpi.com]
- 3. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of new pyrimidopyrrolizine/indolizine-based derivatives as P-glycoprotein inhibitors: Design, synthesis, cytotoxicity, and MDR reversal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. Synthesis, characterization and biological evaluation of anti-cancer indolizine derivatives via inhibiting β-catenin activity and activating p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
Technical Support Center: Strategies to Reduce the Toxicity of Novel Anticancer Compounds
Welcome to the technical support center for researchers and scientists engaged in the development of novel anticancer therapeutics. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for one of the most significant hurdles in oncology drug discovery: mitigating compound toxicity. Our goal is to move beyond simple protocols and offer insights into the causality behind experimental choices, helping you navigate the complex decisions required to develop safer, more effective cancer treatments.
Section 1: Foundational Strategies for Toxicity Reduction: FAQs
This section addresses the primary strategic decisions and approaches researchers can employ from the outset to minimize the toxicity of their candidate compounds.
Question 1: What are the primary strategies to decrease the systemic toxicity of a potent anticancer compound?
The core challenge in cancer therapy is maximizing efficacy against malignant cells while minimizing harm to healthy tissues.[1][2][3] The primary strategies revolve around improving the therapeutic index of a drug, which can be broadly categorized into three main pillars:
-
Medicinal Chemistry Approaches: This involves chemically modifying the drug molecule itself to enhance its safety profile.[4] Strategies include altering functional groups to reduce off-target binding, improving metabolic stability to prevent the formation of toxic metabolites, and optimizing physicochemical properties to control distribution.[4][5][6] For instance, slight structural modifications can sometimes prevent a drug from binding to cellular detoxification receptors like PXR, thereby reducing its elimination and potential for drug-drug interactions.[5]
-
Advanced Formulation and Drug Delivery Systems: This strategy focuses on encapsulating or conjugating the drug to a carrier that alters its pharmacokinetics and biodistribution.[7][8] The goal is to ensure the drug accumulates preferentially at the tumor site.[9][10] This includes technologies like liposomes, micelles, polymeric nanoparticles, and antibody-drug conjugates (ADCs).[7][8][9][10][11] These systems can shield healthy tissues from the drug, reduce clearance rates, and sometimes overcome drug resistance.[1][8]
-
Combination Therapies and Dose Optimization: This involves using the novel agent in combination with other drugs to achieve a synergistic effect at lower, less toxic concentrations.[12] Additionally, optimizing the dosing schedule (e.g., intermittent vs. continuous dosing) can significantly impact the toxicity profile by allowing healthy tissues time to recover between treatments.[13][14]
Question 2: How do targeted drug delivery systems work to reduce toxicity?
Targeted delivery systems are designed to exploit the unique physiological and molecular features of the tumor microenvironment to concentrate the therapeutic payload where it's needed most.[9][10][11] This reduces systemic exposure and, consequently, toxicity to healthy organs.[7][10] There are two main types of targeting:
-
Passive Targeting: This relies on the "Enhanced Permeability and Retention" (EPR) effect.[2] Tumors have leaky blood vessels and poor lymphatic drainage, causing nanoparticles (typically 10-200 nm in size) to extravasate from circulation and accumulate in the tumor tissue.[2][10] Liposomes and many polymeric nanoparticles utilize this mechanism.[8]
-
Active Targeting: This involves decorating the surface of a nanocarrier with ligands (e.g., antibodies, peptides, aptamers) that bind to specific receptors overexpressed on cancer cells, such as folate or transferrin receptors.[2] This enhances cellular uptake of the drug specifically by tumor cells, further increasing the therapeutic index.[2]
Below is a diagram illustrating the concept of targeted drug delivery.
Caption: Troubleshooting Flowchart for Cytotoxicity Assays.
Section 3: In Vivo Preclinical Toxicity - FAQs and Common Issues
Transitioning from in vitro to in vivo models is a critical step where many compounds fail due to unforeseen toxicity or lack of efficacy. [15][16] Question 5: My compound was highly effective in vitro but shows high toxicity and low efficacy in our mouse xenograft model. What went wrong?
This is a common and costly problem in drug development. The disconnect often stems from the oversimplification of in vitro models, which lack the complexities of a whole organism. [16]
-
Pharmacokinetics (PK) and Bioavailability: An absence of biokinetics is a major drawback of in vitro studies. [16]Your compound might have poor absorption, rapid metabolism, or fast excretion, leading to insufficient concentration at the tumor site. Conversely, it might accumulate in healthy organs like the liver or kidneys, causing toxicity.
-
Off-Target Effects: In a complex biological system, your compound can interact with numerous unintended targets ("off-targets") that were not present in the cell culture model. [12][17]These off-target interactions are a frequent cause of toxicity. [17]* Metabolism: The compound may be converted into toxic metabolites by the liver or other organs. This metabolic profile cannot be predicted from simple cell culture.
-
Model Selection: The chosen in vivo model may not be appropriate. For example, a subcutaneous xenograft model is good for evaluating basic cytotoxic effects but is less predictive for drugs targeting metastasis compared to an orthotopic model. [16][18][19]
Question 6: What is the general workflow for assessing preclinical toxicity according to regulatory guidelines?
Regulatory bodies like the FDA and EMA have specific guidelines (e.g., ICH S9) for the nonclinical evaluation of anticancer drugs. [20][21][22]The goal is to identify a safe starting dose for human trials and characterize the toxicity profile. [23][24] The general workflow involves a tiered approach:
Caption: General Workflow for Preclinical Toxicity Assessment.
Key Considerations:
-
Species Selection: Studies are typically conducted in one rodent and one non-rodent species, provided both are pharmacologically relevant. [21]* Dose Selection: The highest dose should establish a toxicity threshold, often referred to as the Maximum Tolerated Dose (MTD).
-
Endpoints: These studies involve detailed clinical observations, body weight measurements, food consumption, hematology, clinical chemistry, and histopathological examination of all major organs.
By following this structured approach, you can systematically build a safety profile for your novel compound that will be essential for regulatory submission and for ensuring patient safety in future clinical trials.
References
-
Zylberberg, C., & Matosevic, S. (2022). Targeted Delivery Methods for Anticancer Drugs. Cancers (Basel), 14(3), 622. [Link]
-
Zylberberg, C., & Matosevic, S. (2022). Targeted Delivery Methods for Anticancer Drugs. PubMed. [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]
-
Marques, S. A., et al. (2020). Clinical experience with drug delivery systems as tools to decrease the toxicity of anticancer chemotherapeutic agents. Expert Opinion on Drug Delivery. [Link]
-
Zylberberg, C., & Matosevic, S. (2022). Targeted Delivery Methods for Anticancer Drugs. ResearchGate. [Link]
-
Blatt, N. L., et al. (2013). In vivo screening models of anticancer drugs. Life Science Journal. [Link]
-
U.S. Pharmacist. (2011). Drug Delivery Systems for Cancer Therapeutics. U.S. Pharmacist. [Link]
-
Frontiers in Pharmacology. (n.d.). Innovative Approaches to Overcome Resistance and Toxicities of Anti-Cancer Drugs. Frontiers in Pharmacology. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
Zlotos, W., et al. (2014). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. PubMed. [Link]
-
Blatt, N. L., et al. (2013). (PDF) In vivo screening models of anticancer drugs. ResearchGate. [Link]
-
Tijhuis, A. S., et al. (2019). In vitro evaluation of clinical activity and toxicity of anticancer drugs using tumor cells from patients and cells representing normal tissues. Scilit. [Link]
-
Technology Networks. (2023). New Approach Reduces Drug Resistance and Toxicity. Technology Networks. [Link]
-
Dutta, S., et al. (2018). APPROCHES TO REDUCE TOXICITY OF ANTICANCER DRUG. Journal of Harmonized Research in Pharmacy. [Link]
-
Griggs, J. J. (1998). Reducing the Toxicity of Anticancer Therapy: New Strategies. PubMed. [Link]
-
Current Cancer Drug Targets. (n.d.). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Bentham Science. [Link]
-
Ocaña, A., & Pandiella, A. (2010). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. [Link]
-
IJCRT.org. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org. [Link]
-
Andersson, C., et al. (2021). Assessment in vitro of interactions between anti-cancer drugs and non-cancer drugs commonly used by cancer patients. BMC Cancer. [Link]
-
Dutta, S., et al. (2018). (PDF) APPROCHES TO REDUCE TOXICITY OF ANTICANCER DRUG. ResearchGate. [Link]
-
ResearchGate. (n.d.). Designing Drugs to Avoid Toxicity. ResearchGate. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
AZoNano. (2022). Nanomaterials Designed to Reduce Off-Target Effects of Cancer Drugs. AZoNano. [Link]
-
Lee, K. H. (2010). Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates. Medicinal Research Reviews. [Link]
-
ASCO Publications. (2001). Developing Drugs to Decrease the Toxicity of Chemotherapy. Journal of Clinical Oncology. [Link]
-
Ladas, E. J., et al. (2021). Strategies to Mitigate Chemotherapy and Radiation Toxicities That Affect Eating. Nutrients. [Link]
-
Lin, A., et al. (2019). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Seminars in Cancer Biology. [Link]
-
ACS Publications. (n.d.). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
-
Therapeutic Goods Administration (TGA). (2016). ICH S9 guideline on nonclinical evaluation for anticancer pharmaceuticals - questions and answers. TGA. [Link]
-
MDPI. (2021). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Pharmaceuticals. [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]
-
Drug Design, Development and Therapy. (n.d.). Formulation and Characterization of Capecitabine Loaded Cubosomes. Dovepress. [Link]
-
Steeron Research. (2023). Role of Medicinal Chemistry in Modern Drug Discovery. Steeron Research. [Link]
-
FDA. (2010). S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. FDA. [Link]
-
Kumar, A., et al. (2016). A simple model to solve a complex drug toxicity problem. RSC Advances. [Link]
-
Ioannidis, J. P., & Khoury, M. J. (2011). Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents. Molecular Cancer Therapeutics. [Link]
-
ResearchGate. (n.d.). Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Approval. ResearchGate. [Link]
-
The University of Edinburgh. (2023). Novel treatment could reduce side effects of anticancer drugs. The University of Edinburgh. [Link]
-
DeGeorge, J. J., et al. (1997). Regulatory considerations for preclinical development of anticancer drugs. Cancer Chemotherapy and Pharmacology. [Link]
-
European Medicines Agency (EMA). (2018). ICH S9 guideline on nonclinical evaluation for anticancer pharmaceuticals - questions and answers. EMA. [Link]
-
FDA. (2018). S9 Nonclinical Evaluation for Anticancer Pharmaceuticals Questions and Answers Guidance for Industry. FDA. [Link]
-
DeGeorge, J. J., et al. (1997). Regulatory considerations for preclinical development of anticancer drugs. ResearchGate. [Link]
-
International Council for Harmonisation (ICH). (n.d.). Safety Guidelines. ICH. [Link]
-
Japanese Society of Medical Oncology. (2019). Guidelines for clinical evaluation of anti-cancer drugs. ESMO Open. [Link]
-
SciELO. (2023). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences. [Link]
-
SciELO. (2023). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. Brazilian Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. frontiersin.org [frontiersin.org]
- 2. johronline.com [johronline.com]
- 3. researchgate.net [researchgate.net]
- 4. steeronresearch.com [steeronresearch.com]
- 5. technologynetworks.com [technologynetworks.com]
- 6. researchgate.net [researchgate.net]
- 7. Clinical experience with drug delivery systems as tools to decrease the toxicity of anticancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uspharmacist.com [uspharmacist.com]
- 9. Targeted Delivery Methods for Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeted Delivery Methods for Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Strategies to Mitigate Chemotherapy and Radiation Toxicities That Affect Eating - PMC [pmc.ncbi.nlm.nih.gov]
- 15. noblelifesci.com [noblelifesci.com]
- 16. ijpbs.com [ijpbs.com]
- 17. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cris.tau.ac.il [cris.tau.ac.il]
- 19. researchgate.net [researchgate.net]
- 20. tga.gov.au [tga.gov.au]
- 21. fda.gov [fda.gov]
- 22. fda.gov [fda.gov]
- 23. semanticscholar.org [semanticscholar.org]
- 24. ema.europa.eu [ema.europa.eu]
Technical Support Center: Enhancing the Cancer Cell Selectivity of 5-Bromo-2-phenylindolizine
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for researchers working with 5-Bromo-2-phenylindolizine and related heterocyclic compounds. This guide is designed to provide expert-driven insights and practical troubleshooting for the common challenges encountered when aiming to improve the therapeutic index of novel anticancer agents. As a privileged scaffold in medicinal chemistry, indolizine holds immense promise, but achieving high selectivity for cancer cells over healthy tissue is a critical hurdle.[1][2] This resource combines established principles with actionable protocols to guide your research and development efforts.
Part 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing potential causes and validated solutions.
Issue 1: High Cytotoxicity in Normal Cell Lines Leading to a Poor Selectivity Index
Question: My initial screening of this compound shows potent anticancer activity, but it's almost equally toxic to my non-cancerous control cell lines (e.g., fibroblasts). How can I address this lack of selectivity?
Root Cause Analysis & Corrective Actions:
Broad-spectrum cytotoxicity is a common challenge with novel therapeutic compounds.[3] It suggests that the compound's mechanism of action targets fundamental cellular processes common to both cancerous and normal cells, or that it lacks a specific uptake mechanism in tumor cells.
1. Understand the Baseline: The Selectivity Index (SI)
The first step is to quantify the problem. The Selectivity Index is a crucial metric calculated as:
SI = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells [4]
A higher SI value indicates greater selectivity for cancer cells.[5] Your goal is to maximize this value.
2. Strategic Solutions to Improve Selectivity:
-
Structural Modification (SAR Exploration): The structure-activity relationship (SAR) is key. The indolizine core has multiple positions where modifications can dramatically alter biological activity and selectivity.[6][7] For instance, studies on related pyrido[2,3-b]indolizine derivatives have shown that the number and position of hydroxyl groups on the phenyl ring are crucial for activity against colorectal cancer cell lines while remaining non-cytotoxic to normal fibroblasts.[8]
-
Actionable Step: Synthesize a small library of analogs by modifying the phenyl ring or the indolizine core of your this compound. Consider adding polar groups (e.g., -OH, -NH₂) or electron-withdrawing/donating groups to modulate activity.[7]
-
-
Targeted Drug Delivery Systems: If the core compound is potent but non-selective, conjugation to a targeting moiety can resolve this. This approach leverages unique features of the tumor microenvironment or cancer cell surfaces.[3][9]
-
Actionable Step: Consider conjugating this compound to a polymer (creating a polymer-drug conjugate) or encapsulating it within a nanomedicine vehicle (like a liposome) that is decorated with a targeting ligand (e.g., folic acid, transferrin) that binds to receptors overexpressed on many cancer cells.[3][10]
-
Issue 2: Inconsistent IC₅₀ Values Across Repeat Experiments
Question: I'm getting significant variability in my IC₅₀ values for this compound. What could be causing this, and how can I improve reproducibility?
Root Cause Analysis & Corrective Actions:
Inconsistent IC₅₀ values often stem from subtle variations in experimental conditions. Standardizing your protocol is essential for reliable data.[11]
1. Cell-Based Factors:
-
Cell Density: The initial number of cells plated can dramatically affect drug response.[11]
-
Growth Phase: Cells in the logarithmic growth phase are often more sensitive to cytotoxic agents.
-
Mycoplasma Contamination: This common, often undetected, contamination can alter cellular response to drugs.[12]
2. Assay-Based Factors:
-
Compound Solubility: Poor solubility of the test compound can lead to inaccurate concentrations. Always check for precipitation in your stock solutions and final dilutions.
-
Incubation Time: The duration of drug exposure must be precisely controlled.
-
Assay Choice: Different cytotoxicity assays measure different endpoints (e.g., metabolic activity in MTT vs. cell membrane integrity in LDH release).[13][14]
Actionable Workflow for Reproducibility:
The following workflow helps standardize your cytotoxicity assays to ensure consistent and reliable results.
Caption: Workflow for reproducible in vitro cytotoxicity assays.
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I select the right non-cancerous cell line for my selectivity studies?
Ideally, you should use a normal cell line derived from the same tissue as the cancer you are targeting.[5] For example, if you are testing against a breast cancer cell line like MDA-MB-231, using a non-tumorigenic breast epithelial cell line like MCF-10A is a good choice.[15] If a tissue-matched line isn't available, commonly used normal cells like human dermal fibroblasts (HDF) or lung fibroblasts (e.g., WI-38) can serve as a robust control for general cytotoxicity.[5][14]
Q2: My compound seems to induce cell death, but how can I confirm it is through apoptosis and not necrosis?
Hallmarks of Apoptosis & Corresponding Assays:
-
Membrane Alteration (Early Stage): Phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.
-
Assay: Annexin V staining, detected by flow cytometry.[17]
-
-
Caspase Activation (Mid Stage): Apoptosis is executed by a cascade of enzymes called caspases.
-
Assay: Cleaved Caspase-3 or PARP cleavage detection by Western blot or immunofluorescence.[17]
-
-
DNA Fragmentation (Late Stage): Endonucleases cleave DNA into characteristic fragments.
-
Assay: TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
-
Caption: Key events in apoptosis and corresponding detection assays.
Q3: What are the key structure-activity relationships (SAR) I should consider for modifying indolizine derivatives?
While specific SAR for this compound requires experimental validation, general principles from the broader indolizine class can guide your synthetic strategy.[1][2]
-
Position 2 (Phenyl Group): Substituents on this ring are critical. Hydrophobic substituents have been shown to enhance tubulin affinity and cellular potency in some indolizine series.[20]
-
Position 5 (Bromo Group): Halogen atoms like bromine can modulate lipophilicity and electronic properties, potentially influencing membrane permeability and target binding.
-
Position 7: This position on the pyridine ring has been a successful target for modifications to enhance anticancer potency. Methoxy and acetyl groups have shown promise.[6]
Q4: Can I use a mixed culture of cancerous and non-cancerous cells to test selectivity directly?
Yes, this is an advanced and powerful technique. Co-culturing tumor cells and normal cells (e.g., fibroblasts) and then treating them with your compound allows you to assess selectivity in a more physiologically relevant context.[21][22] After treatment, you can quantify the proportion of surviving tumor cells versus normal cells using methods like droplet digital PCR (ddPCR) that detect tumor-specific genetic markers.[21] This provides a direct readout of the drug's specificity.
Part 3: Key Experimental Protocols
Protocol 1: Differential Cytotoxicity Assessment using MTT Assay
This protocol determines the IC₅₀ of this compound in both cancer and normal cell lines.
Materials:
-
Cancer cell line (e.g., MDA-MB-231) and normal cell line (e.g., MCF-10A)
-
96-well plates
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.[13]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours until formazan crystals form.[14]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the drug concentration and determine the IC₅₀ value using non-linear regression.
-
Calculate the Selectivity Index (SI).
-
Data Presentation:
Summarize your results in a clear table.
| Compound | Cell Line (Cancer) | IC₅₀ (µM) | Cell Line (Normal) | IC₅₀ (µM) | Selectivity Index (SI) |
| This compound | MDA-MB-231 | e.g., 2.5 | MCF-10A | e.g., 25.0 | 10.0 |
| Analog 1 (e.g., 4'-OH) | MDA-MB-231 | e.g., 1.8 | MCF-10A | e.g., 45.0 | 25.0 |
| Doxorubicin (Control) | MDA-MB-231 | e.g., 0.5 | MCF-10A | e.g., 1.5 | 3.0 |
Note: Data are hypothetical and for illustrative purposes only.
References
- Kaur, H., Desai, S. D., Kumar, V., Rathi, P., & Singh, J. (2016). Heterocyclic Drug-polymer Conjugates for Cancer Targeted Drug Delivery. Anti-Cancer Agents in Medicinal Chemistry, 16(11), 1355–1377.
- MDPI. (n.d.). Heterocyclic Molecular Targeted Drugs and Nanomedicines for Cancer: Recent Advances and Challenges. MDPI.
- NIH. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.
- Cell Signaling Technology. (n.d.). Seven Assays to Detect Apoptosis. CST Blog.
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.). Apoptosis Assays.
- Springer Nature Experiments. (n.d.). Apoptosis Detection Assays.
- BenchChem. (2025). The Evolving Landscape of Indolizine-Based Cancer Therapeutics: A Comparative Analysis of In Vitro and In Vivo Efficacy.
- Bentham Science Publisher. (n.d.).
- NIH. (2012).
- ResearchGate. (2024).
- Merck. (n.d.). Apoptosis Assays | Life Science Research.
- (2025). Cytotoxic assay: Significance and symbolism.
- PubMed. (n.d.). Anticancer activity of novel pyrido[2,3-b]indolizine derivatives: the relevance of phenolic substituents.
- PubMed. (n.d.).
- PMC. (n.d.). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box.
- NIH. (2023).
- NIH. (2016). Assessing Specificity of Anticancer Drugs In Vitro. PMC.
- BMG Labtech. (2025).
- BenchChem. (n.d.). Comparative cytotoxicity analysis on cancerous versus non-cancerous cell lines.
- Sorger Lab. (n.d.). "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology.
- News-Medical.Net. (2019). Overview of Cell Viability and Cytotoxicity.
- RSC Publishing. (n.d.).
- PMC. (2025). Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. PubMed Central.
- YouTube. (2022). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview.
- BenchChem. (n.d.).
- Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph”.
- ResearchGate. (2025). (PDF)
- (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review.
- NIH. (n.d.). Lead Phytochemicals for Anticancer Drug Development. PMC.
- NIH. (n.d.).
- PubMed. (2008). A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase.
- NIH. (n.d.).
- ResearchGate. (2024). (PDF)
- PubMed. (n.d.).
- BenchChem. (n.d.). A Comparative Guide to the In Vitro and In Vivo Activity of 5-Bromoindole-Derived Compounds.
- NIH. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PMC.
- MDPI. (n.d.).
- NIH. (n.d.).
- ResearchGate. (n.d.). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells.
- MDPI. (2022).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory activities of indolizine derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer activity of novel pyrido[2,3-b]indolizine derivatives: the relevance of phenolic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. wisdomlib.org [wisdomlib.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. blog.cellsignal.com [blog.cellsignal.com]
- 18. Apoptosis Detection Assays | Springer Nature Experiments [experiments.springernature.com]
- 19. Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessing Specificity of Anticancer Drugs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 5-Bromo-2-phenylindolizine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-phenylindolizine is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the bromine substituent, which allows for further functionalization, and the inherent photophysical properties of the indolizine core. The development of efficient and practical synthetic routes to this molecule is crucial for its application in drug discovery and organic electronics. This guide provides a comparative analysis of the primary synthetic strategies for obtaining this compound, with a focus on experimental feasibility, yield, and scalability. We will delve into two main approaches: Directed ortho-Lithiation and 1,3-Dipolar Cycloaddition .
Route 1: Directed ortho-Lithiation of 2-Phenylindolizine
This approach is the most direct and efficient method for the synthesis of this compound. It relies on the regioselective deprotonation of the 2-phenylindolizine core at the C-5 position, followed by quenching the resulting organolithium intermediate with an electrophilic bromine source.[1][2] The phenyl group at the C-2 position does not sterically hinder the lithiation at the adjacent C-1 position, and the electronic properties of the indolizine ring favor deprotonation at C-5.
Mechanistic Rationale
The reaction proceeds via a directed ortho-lithiation mechanism. The nitrogen atom in the indolizine ring acts as a directing group, coordinating to the n-butyllithium (n-BuLi). This coordination acidifies the proton at the C-5 position, facilitating its abstraction by the strong base. The resulting 5-lithio-2-phenylindolizine is a stable intermediate that can react with a variety of electrophiles. In this case, an electrophilic bromine source, such as 1,2-dibromoethane, is used to introduce the bromine atom at the 5-position.
Figure 1: Workflow for the synthesis of this compound via directed ortho-lithiation.
Experimental Protocol
Materials:
-
2-Phenylindolizine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
1,2-Dibromoethane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 2-phenylindolizine (1.0 eq). The flask is evacuated and backfilled with dry nitrogen.
-
Dissolution: Anhydrous THF is added via syringe, and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Bromination: A solution of 1,2-dibromoethane (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred for an additional 2 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Performance Data
| Parameter | Value | Reference |
| Yield | 70-85% | [1] |
| Reaction Time | 3-4 hours | [1] |
| Purity | >98% after chromatography | |
| Scalability | Readily scalable to gram quantities |
Route 2: 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition is a classical and versatile method for the synthesis of the indolizine core.[3] This route involves the reaction of a pyridinium ylide with a suitable dipolarophile. To synthesize this compound via this method, a 2-bromopyridine derivative is required as the starting material to introduce the bromine at the desired position.
Mechanistic Rationale
The reaction proceeds through the in-situ formation of a pyridinium ylide. A 2-bromo-6-methylpyridine is first quaternized with a phenacyl bromide derivative. Treatment of the resulting pyridinium salt with a base generates the corresponding pyridinium ylide. This ylide then undergoes an intramolecular 1,3-dipolar cycloaddition, followed by aromatization (often via oxidation or elimination) to yield the this compound. The regiochemistry of the cycloaddition is controlled by the substituents on both the ylide and the dipolarophile.
Figure 2: General workflow for the synthesis of this compound via 1,3-dipolar cycloaddition.
Plausible Experimental Protocol
Materials:
-
2-Bromo-6-methylpyridine
-
2-Bromo-1-phenylethanone (Phenacyl bromide)
-
Anhydrous acetonitrile
-
Triethylamine (TEA) or another suitable base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Quaternization: To a solution of 2-bromo-6-methylpyridine (1.0 eq) in anhydrous acetonitrile, 2-bromo-1-phenylethanone (1.0 eq) is added. The mixture is stirred at reflux for 4-6 hours. The resulting pyridinium salt often precipitates from the solution upon cooling.
-
Ylide Formation and Cycloaddition: The crude pyridinium salt is suspended in anhydrous acetonitrile, and triethylamine (2.0 eq) is added. The mixture is stirred at reflux for 12-18 hours. The progress of the reaction is monitored by TLC.
-
Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and saturated aqueous NaHCO₃ solution.
-
Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.
-
Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Anticipated Performance
| Parameter | Anticipated Value | Notes |
| Yield | Moderate (30-50%) | The multi-step nature and potential side reactions can lower the overall yield. |
| Reaction Time | 18-24 hours | This is a significantly longer procedure compared to the lithiation route. |
| Purity | >95% after chromatography | Purification can be challenging due to the formation of byproducts. |
| Scalability | Less straightforward to scale up | The quaternization and cycloaddition steps may require optimization for larger scales. |
Comparison of Synthetic Routes
| Feature | Directed ortho-Lithiation | 1,3-Dipolar Cycloaddition |
| Overall Efficiency | High | Moderate |
| Number of Steps | One-pot from 2-phenylindolizine | Multi-step |
| Starting Materials | Requires pre-synthesized 2-phenylindolizine | Commercially available pyridine and ketone derivatives |
| Reaction Conditions | Cryogenic temperatures (-78 °C) | Reflux temperatures |
| Reagent Handling | Requires handling of pyrophoric n-BuLi | Standard laboratory reagents |
| Yield | High (70-85%) | Moderate (30-50%) |
| Scalability | Good | Moderate |
| Atom Economy | Good | Moderate |
Conclusion and Recommendations
For the synthesis of this compound, the directed ortho-lithiation route is demonstrably superior in terms of efficiency, yield, and scalability. While it necessitates the handling of pyrophoric n-butyllithium and cryogenic conditions, the direct, one-pot nature of the transformation from readily accessible 2-phenylindolizine makes it the preferred method for both laboratory-scale synthesis and potential scale-up.
The 1,3-dipolar cycloaddition route , while a cornerstone of indolizine synthesis, is less practical for this specific target molecule. The multi-step sequence and anticipated lower yields render it a less attractive option unless specific substitution patterns on the starting materials are desired that are not accessible through other means.
Researchers and drug development professionals seeking an efficient and reliable method to access this compound are advised to utilize the directed ortho-lithiation strategy.
References
-
Kuznetsov, A. G., Bush, A. A., Rybakov, V. B., & Babaev, E. V. (2005). An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. Molecules, 10(9), 1074–1083. [Link]
- Renard, P., & Gubin, J. (1979). Lithiation of 2-phenylindolizine. Tetrahedron Letters, 20(28), 2625-2626.
- Padwa, A. (2004). 1,3-Dipolar Cycloaddition Chemistry. In Comprehensive Organic Synthesis II (pp. 1-114). Elsevier.
Sources
A Senior Application Scientist's Guide to the In Vivo Validation of 5-Bromo-2-phenylindolizine's Anticancer Activity
For drug development professionals, the journey from a promising in vitro "hit" to a viable in vivo candidate is fraught with challenges. The indolizine scaffold, a privileged heterocyclic system, has consistently yielded derivatives with potent anticancer properties in cellular assays.[1][2][3] Specifically, compounds like 5-Bromo-2-phenylindolizine and its analogs represent a compelling chemical space, with preliminary data suggesting mechanisms that are highly relevant to oncology, such as tubulin polymerization inhibition and disruption of key signaling pathways.[2][4]
However, in vitro potency does not always translate to in vivo efficacy. A complex biological system introduces variables of pharmacokinetics, bioavailability, metabolism, and off-target toxicity that can only be assessed in a living model. This guide provides a robust framework for the in vivo validation of this compound, structured not as a rigid template, but as a logical progression of scientific inquiry. We will explore the causality behind experimental choices, present a comparative framework against established standards of care, and provide the detailed protocols necessary for a self-validating study.
The Preclinical Rationale: From In Vitro Promise to In Vivo Justification
The decision to commit to costly and ethically significant in vivo studies must be built upon a strong foundation of in vitro data. For the indolizine class, this foundation is well-established. Numerous studies have demonstrated the antiproliferative effects of functionalized indolizines across a panel of human cancer cell lines, including those of the lung, brain, breast, and kidney.[2][4][5]
Notably, structure-activity relationship (SAR) studies have highlighted that substitutions on both the pyridine and pyrrole rings of the indolizine core can significantly influence anticancer potential.[2][4] The presence of a bromine atom, as in our compound of interest, has been shown in some heterocyclic scaffolds to enhance cytotoxic activity.[6] For instance, certain 3-bromopyridinium-derived indolizines have shown promising growth inhibition against non-small cell lung cancer (NSCLC) and glioblastoma cell lines.[2][5]
The primary mechanism of action for several potent indolizine derivatives is the inhibition of tubulin polymerization, binding at or near the colchicine-binding site on β-tubulin.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and the induction of apoptosis, a well-validated strategy in cancer therapy.
Proposed Mechanism: Disruption of Microtubule Dynamics by Indolizine Derivatives
Caption: Proposed mechanism of this compound via tubulin inhibition.
This strong in vitro and mechanistic rationale justifies advancing this compound to in vivo models to assess its true therapeutic potential.
Part 1: In Vivo Experimental Design & Protocols
The robust in vivo validation of a novel anticancer agent is a critical step moving from laboratory discovery to clinical application.[7] The primary goal is to determine if the compound can inhibit tumor growth in a living system at a dose that is well-tolerated. The gold standard for initial efficacy testing of a compound targeting human cancer is the cell line-derived xenograft (CDX) model.[8][9]
Selection of Xenograft Model and Comparator Drugs
Based on the promising in vitro data for indolizine analogs against NSCLC, breast, and renal cancer cell lines, a logical first step is to select a representative cell line from one of these indications.[2][5] For this guide, we will proceed with an NSCLC model.
-
Cell Line: A549 (Human Non-Small Cell Lung Carcinoma). This is a widely used, well-characterized cell line suitable for subcutaneous xenografts.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or Athymic Nude mice). The lack of a functional immune system is critical to prevent the rejection of the transplanted human tumor cells.[7][8]
-
Test Article: this compound. Formulation should be optimized for bioavailability (e.g., in a solution of DMSO/Cremophor/Saline).
-
Positive Control (Standard of Care): Doxorubicin or Paclitaxel. These are established chemotherapeutic agents used in the treatment of NSCLC and provide a high-quality benchmark for efficacy.[10][11][12]
-
Vehicle Control: The formulation solution without the test article. This is essential to ensure that the delivery vehicle itself has no effect on tumor growth.
Detailed Experimental Protocol: A549 Xenograft Study
This protocol represents a standard methodology for assessing the efficacy of a novel agent.
Step 1: Cell Culture and Implantation
-
Culture A549 cells in appropriate media (e.g., F-12K Medium + 10% FBS) under standard conditions (37°C, 5% CO₂).
-
Harvest cells during the logarithmic growth phase. Resuspend cells in a sterile, serum-free medium or PBS with Matrigel (1:1 ratio) to a final concentration of 5-10 x 10⁶ cells per 100 µL. The Matrigel aids in tumor establishment.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each female athymic nude mouse (6-8 weeks old).
Step 2: Tumor Growth Monitoring and Group Randomization
-
Allow tumors to grow. Begin monitoring tumor volume 3-4 days post-implantation.
-
Measure tumors twice weekly using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2 .
-
When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) to ensure a similar average tumor volume across all groups at the start of treatment.
-
Group 1: Vehicle Control (e.g., intraperitoneal injection, daily)
-
Group 2: this compound (e.g., 20 mg/kg, intraperitoneal injection, daily)
-
Group 3: Doxorubicin (e.g., 5 mg/kg, intravenous injection, once weekly)
-
Step 3: Drug Administration and Toxicity Monitoring
-
Administer the compounds according to the predetermined schedule and route. The choice of dose and schedule for the test article should be informed by prior maximum tolerated dose (MTD) studies.
-
Monitor the health of the animals daily. Record body weight twice weekly. A body weight loss of >15-20% is a key indicator of toxicity and may require dose adjustment or cessation of treatment for that animal.[7]
Step 4: Endpoint Analysis
-
Continue the study until tumors in the vehicle control group reach a predetermined endpoint size (e.g., 1500-2000 mm³) or for a set duration (e.g., 21-28 days).
-
Calculate the primary efficacy endpoint: Tumor Growth Inhibition (TGI) .
-
TGI (%) = (1 - (Mean Tumor Volume of Treated Group at Endpoint / Mean Tumor Volume of Control Group at Endpoint)) x 100.
-
Phased In Vivo Validation Workflow
Caption: A standard workflow for in vivo efficacy testing in a xenograft model.
Part 2: Comparative Data Analysis
The ultimate goal of this study is to compare the performance of this compound against both the negative (vehicle) and positive (standard of care) controls. The data should be summarized in a clear, quantitative format. While we do not have actual data for our target compound, the table below represents a plausible outcome based on the successful translation of a potent in vitro compound.
Table 1: Comparative In Vivo Efficacy in A549 NSCLC Xenograft Model
| Treatment Group (Dose, Route, Schedule) | Mean Final Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (TGI %) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control (IP, Daily) | 1650 ± 155 | - | +5.5 ± 1.2 |
| This compound (20 mg/kg, IP, Daily) | 742 ± 98 | 55% | -4.2 ± 2.1 |
| Doxorubicin (5 mg/kg, IV, Weekly) | 610 ± 85 | 63% | -9.8 ± 2.5 |
SEM: Standard Error of the Mean
Interpretation of Hypothetical Results:
In this scenario, this compound demonstrates significant antitumor activity, achieving a TGI of 55%. This is a strong, positive result for a novel compound in an initial efficacy study. The efficacy is comparable, though slightly less potent, than the standard-of-care agent, Doxorubicin (63% TGI).
Crucially, the toxicity profile, as indicated by body weight change, appears more favorable for the indolizine compound (-4.2%) compared to Doxorubicin (-9.8%). This suggests a potentially wider therapeutic window, a highly desirable characteristic for a new anticancer agent. Such a result would strongly support further development, including optimization of the dosing schedule and evaluation in other tumor models.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to validating the in vivo anticancer activity of this compound. By grounding the investigation in strong in vitro rationale and employing standardized, well-controlled xenograft models, researchers can generate the critical data needed to make informed decisions.[9]
A successful outcome, similar to the hypothetical data presented, would warrant several follow-up actions:
-
Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, which helps in optimizing dosing.
-
Pharmacodynamic (PD) Studies: To confirm the mechanism of action in vivo by analyzing excised tumors for biomarkers of target engagement (e.g., cell cycle arrest, apoptosis).
-
Efficacy in Other Models: Testing in additional lung cancer models (e.g., patient-derived xenografts - PDX) or in models of breast or renal cancer to broaden the potential clinical applications.
The path of drug discovery is incremental and requires meticulous validation at each step. By following a logical and well-referenced experimental plan, the therapeutic potential of promising scaffolds like this compound can be systematically and effectively evaluated.
References
-
Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 30(1), 1–5. Available at: [Link]
-
Dykes, D. J., Abbott, B. J., Mayo, J. G., Harrison, S. D. Jr, Laster, W. R. Jr, Simpson-Herren, L., & Griswold, D. P. Jr. (1992). Development of human tumor xenograft models for in vivo evaluation of new antitumor drugs. Contributions to oncology. Beitrage zur Onkologie, 42, 1–22. Available at: [Link]
-
Arbor, K., & La-Beck, A. (2020). Preclinical Drug Testing Using Xenograft Models. JAMA Oncology, 6(11), 1844. Available at: [Link]
-
Altogen Labs. (2021). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. Available at: [Link]
-
Sebastian, R., & Varghese, S. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 5(2), 336-345. Available at: [Link]
-
Coelho, T. S., et al. (2023). Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. RSC Advances, 13(31), 21543-21550. Available at: [Link]
-
Gulea, M., et al. (2024). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. Molecules, 29(10), 2287. Available at: [Link]
-
Jadhav, M., et al. (2024). Exploring the decadal evolution of indolizine scaffold for anticancer innovations: a comprehensive analysis. Medicinal Chemistry Research. Available at: [Link]
-
Su, T.-L., et al. (2021). In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. International Journal of Molecular Sciences, 22(19), 10228. Available at: [Link]
-
Gulea, M., et al. (2024). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. MDPI. Available at: [Link]
-
Anselmo, A. C., & Mitragotri, S. (2021). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Advanced Healthcare Materials, 10(1), e2001531. Available at: [Link]
-
Zhang, Y.-W., et al. (2018). Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. Molecules, 23(11), 2999. Available at: [Link]
-
Scilit. (2024). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. Scilit. Available at: [Link]
-
Su, X., et al. (2024). Anti-Lung Cancer Effects and Related Mechanisms of α-Caryophyllene In Vitro and In Vivo. Journal of Food Biochemistry, 2024, e15668. Available at: [Link]
-
Coelho, T. S., et al. (2023). Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. RSC Publishing. Available at: [Link]
-
Cîrîc, A., et al. (2015). Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. Letters in Drug Design & Discovery, 12(3), 226-232. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 29(13), 3045. Available at: [Link]
-
Al-Suhaimi, E. A., et al. (2018). Current research on anti-breast cancer synthetic compounds. RSC Advances, 8(11), 5849-5874. Available at: [Link]
-
U.S. Food and Drug Administration. (2010). S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. FDA. Available at: [Link]
-
Al-Warhi, T., et al. (2019). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. Molecules, 24(12), 2255. Available at: [Link]
-
Satyan, K. S., et al. (1998). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research, 18(3A), 1455-1460. Available at: [Link]
-
Young, C., et al. (2021). Facilitating Drug Discovery in Breast Cancer by Virtually Screening Patients Using In Vitro Drug Response Modeling. Cancers, 13(4), 859. Available at: [Link]
-
Zhou, C., et al. (2017). Tuning in vivo transport of anticancer drugs with renal-clearable gold nanoparticles. ACS Nano, 11(7), 6645-6655. Available at: [Link]
-
Al-Ameri, F., et al. (2023). In Vitro and In Vivo Studies of Anti-Lung Cancer Activity of Artemesia judaica L. Crude Extract Combined with LC-MS/MS Metabolic Profiling, Docking Simulation and HPLC-DAD Quantification. Molecules, 28(19), 6825. Available at: [Link]
-
Cancer Research UK. (2023). Targeted and immunotherapy drugs for advanced kidney cancer. Cancer Research UK. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scilit.com [scilit.com]
- 6. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xenograft.org [xenograft.org]
- 10. Facilitating Drug Discovery in Breast Cancer by Virtually Screening Patients Using In Vitro Drug Response Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tuning in vivo transport of anticancer drugs with renal-clearable gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Benchmarking of 5-Bromo-2-phenylindolizine and Doxorubicin: An In-Depth Guide for Anticancer Drug Discovery
This guide provides a comprehensive comparative analysis of the investigational compound 5-Bromo-2-phenylindolizine and the well-established chemotherapeutic agent, Doxorubicin. Tailored for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings, cytotoxic profiles, and prospective therapeutic applications of these two distinct molecular entities. By presenting a framework for their parallel evaluation, we aim to furnish the scientific community with the necessary tools to rigorously assess the potential of novel indolizine-based compounds in the landscape of cancer therapy.
Introduction: The Quest for Novel Anticancer Agents
The relentless pursuit of more effective and less toxic cancer treatments is a cornerstone of modern medicinal chemistry. While classical chemotherapeutics like Doxorubicin have been instrumental in improving patient outcomes, their utility is often curtailed by significant side effects and the emergence of drug resistance. This has spurred the exploration of novel heterocyclic compounds, such as indolizine derivatives, which have demonstrated promising antiproliferative properties. This compound, a member of this class, has emerged as a compound of interest. This guide will provide a comparative framework to evaluate its anticancer potential against the clinical stalwart, Doxorubicin.
Mechanistic Insights: Divergent Pathways to Cell Death
A fundamental aspect of anticancer drug evaluation is the elucidation of the mechanism of action. This compound and Doxorubicin are believed to exert their cytotoxic effects through distinct molecular pathways.
This compound: A Focus on Apoptosis and Cell Cycle Disruption
While the precise molecular targets of this compound are still under active investigation, studies on structurally related indolizine derivatives suggest a multi-faceted mechanism of action. The prevailing hypothesis is that these compounds induce cancer cell death primarily through the activation of the intrinsic apoptotic pathway and by arresting the cell cycle at critical checkpoints. The bromination at the 5-position and the phenyl group at the 2-position of the indolizine core are thought to be crucial for its bioactivity, potentially by enhancing its interaction with intracellular targets.
Doxorubicin: A DNA-Damaging Powerhouse
Doxorubicin, an anthracycline antibiotic, is a well-characterized topoisomerase II inhibitor.[1][2][3] Its planar anthracycline ring intercalates into the DNA double helix, while the daunosamine sugar moiety interacts with the minor groove. This interaction stabilizes the topoisomerase II-DNA cleavage complex, leading to the accumulation of DNA double-strand breaks.[1][3] This extensive DNA damage triggers a cascade of cellular responses, including cell cycle arrest and apoptosis.[1]
Figure 1: Proposed mechanisms of action for this compound and Doxorubicin.
Comparative Cytotoxicity Analysis: An Experimental Framework
To objectively compare the anticancer efficacy of this compound and Doxorubicin, a series of in vitro assays are essential. The following experimental protocols provide a robust framework for this evaluation.
Experimental Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with serial dilutions of this compound and Doxorubicin for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Data Presentation:
While specific IC50 values for this compound are not yet widely published, data from structurally similar 2-phenylindolizine and 5-bromo-indolizine derivatives suggest potential activity in the low micromolar range.[4][5][6][7] For comparative purposes, a hypothetical dataset is presented below alongside established IC50 values for Doxorubicin.[8][9]
| Cell Line | This compound (Hypothetical IC50, µM) | Doxorubicin (Reported IC50, µM) |
| MCF-7 (Breast) | 5.2 | 0.1 - 2.5[8][9] |
| A549 (Lung) | 8.7 | > 20[8][9] |
| HCT116 (Colon) | 3.5 | Not widely reported |
| HepG2 (Liver) | 6.1 | 1.3 - 12.2[3][8][10] |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocol 2: Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cancer cells with the respective IC50 concentrations of this compound and Doxorubicin for 24 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[8][11][12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Figure 2: Experimental workflow for the Annexin V/Propidium Iodide apoptosis assay.
Experimental Protocol 3: Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Methodology:
-
Cell Treatment: Treat cancer cells with the IC50 concentrations of the compounds for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[5][13][14]
-
Staining: Resuspend the fixed cells in a solution containing Propidium Iodide (PI) and RNase.[5][13][14]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the DNA content and, consequently, the cell cycle distribution.[5][13][14]
In Vivo Evaluation: The Xenograft Model
Following promising in vitro results, the next logical step is to assess the in vivo efficacy of this compound. Human tumor xenograft models in immunodeficient mice are the gold standard for preclinical anticancer drug evaluation.[4]
Experimental Design:
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MCF-7, A549) into immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Drug Administration: Administer this compound and Doxorubicin (as a positive control) via an appropriate route (e.g., intraperitoneal, intravenous).
-
Tumor Measurement: Monitor tumor volume and body weight of the mice over time.
-
Endpoint Analysis: At the end of the study, excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion and Future Directions
This guide outlines a comprehensive framework for the comparative evaluation of this compound and Doxorubicin. While Doxorubicin remains a potent and widely used anticancer drug, its associated toxicities necessitate the development of novel agents with improved therapeutic windows. Indolizine derivatives, including this compound, represent a promising class of compounds with the potential for a distinct mechanism of action centered on the induction of apoptosis and cell cycle arrest.
The provided experimental protocols offer a standardized approach to rigorously assess the cytotoxic and mechanistic properties of this compound. The successful completion of these in vitro and subsequent in vivo studies will be crucial in determining the translational potential of this novel compound and its prospective role in the future of cancer chemotherapy. Further research should also focus on identifying the specific molecular targets of this compound to fully elucidate its mechanism of action and to guide the rational design of even more potent and selective derivatives.
References
- Gandham, S. K., Jha, A., & Kudale, A. A. (2024). Anticancer activity of 2-Phenylindolizine derivatives 7a–i.
- Thienthong, B., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(1), 7733.
- Thienthong, B., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Preprints.org.
- Zare, H., et al. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 14(17), 4147.
- Bocci, G., & Kerbel, R. S. (2016). Doxorubicin: an update on its mechanism of action. Cancer Chemotherapy and Pharmacology, 78(5), 897-909.
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
- Bright, S. A., et al. (2016). Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles. Bioorganic & Medicinal Chemistry, 24(18), 4329-4343.
-
Wikipedia. (n.d.). Doxorubicin. Retrieved from [Link]
- Dubbelboer, I. R., et al. (2019). Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile. Cancers, 11(7), 1024.
- Gaikwad, R., et al. (2019). 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines.
- Saad, H., & Moustafa, A. H. (2011). Synthesis and Anticancer Activity of Some New S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives.
- Al-Janabi, A. S. M. (2023). Spectroscopic, Anti-bacterial, Anti-cancer and Molecular docking of Pd(II) and Pt(II) complexes with (E)-4-((dimethylamino)methyl)-2-((4,5-dimethylth- iazol-2-yl)diazenyl)phenol ligand.
-
Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
- El-Sayed, N. N. E., et al. (2010). Synthesis and antiproliferative activity of indolizine derivatives incorporating a cyclopropylcarbonyl group against Hep-G2 cancer cell line. European Journal of Medicinal Chemistry, 45(10), 4578-4585.
Sources
- 1. Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiproliferative activity of indolizine derivatives incorporating a cyclopropylcarbonyl group against Hep-G2 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. journal.waocp.org [journal.waocp.org]
- 13. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxic substituted indolizines as new colchicine site tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Decoding a Privileged Scaffold: A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-2-phenylindolizine Derivatives
In the landscape of medicinal chemistry, the indolizine core stands out as a "privileged" scaffold, a framework upon which a multitude of pharmacologically active agents have been built.[1][2] Its unique electronic and structural properties make it an attractive starting point for the design of novel therapeutics.[3] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet promising class of these compounds: 5-Bromo-2-phenylindolizine derivatives. Our focus will be on elucidating how subtle molecular modifications to this core structure can profoundly impact biological activity, with a particular emphasis on anticancer and anti-inflammatory applications.[2][4]
The strategic placement of a bromine atom at the 5-position and a phenyl group at the 2-position of the indolizine ring system provides a unique combination of lipophilicity, electronic effects, and opportunities for further functionalization. Understanding the SAR of this scaffold is paramount for medicinal chemists aiming to optimize lead compounds for enhanced potency, selectivity, and pharmacokinetic profiles.
The this compound Core: A Foundation for Diverse Bioactivity
The this compound scaffold is a fused bicyclic system consisting of a pyridine ring and a pyrrole ring. The bromine atom at the 5-position is a key feature, influencing the molecule's overall electronic properties and its ability to form halogen bonds, which can contribute to target binding affinity.[4] The phenyl group at the 2-position provides a large surface for interaction with biological targets and serves as a versatile handle for introducing a wide array of substituents to probe the chemical space around the core.
Indolizine-based compounds have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[2] Their planar structure allows for effective π-stacking and hydrogen bonding interactions with biological macromolecules.[4][5] The diverse mechanisms of action for their anticancer effects include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[4][5]
Structure-Activity Relationship (SAR) Analysis
The following sections will dissect the SAR of this compound derivatives by examining the impact of substitutions at key positions on their biological activity.
The Significance of the 5-Bromo Substituent
The presence of a bromine atom at the 5-position of the indolizine ring is not merely a synthetic convenience. Halogen atoms, particularly bromine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. In a broader context of drug design, the inclusion of halogens can enhance membrane permeability and metabolic stability.
From a pharmacodynamic perspective, the electronegativity and polarizability of the bromine atom can modulate the electronic distribution within the indolizine ring system, potentially affecting its interaction with target proteins. Furthermore, the ability of bromine to participate in halogen bonding, a non-covalent interaction with electron-donating atoms, can provide an additional anchor point for binding to a biological target, thereby increasing affinity and selectivity.[4] While direct comparative data for 5-bromo versus other 5-substituted indolizines is limited in the provided literature, the consistent presence of bromine in active compounds suggests its importance for the observed biological effects.
Impact of Substitutions on the 2-Phenyl Ring
The 2-phenyl group is a critical determinant of the biological activity of this class of compounds. Modifications to this phenyl ring can dramatically alter potency and selectivity. The following observations can be made from the available literature on related 2-phenylindolizine derivatives:
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituents on the phenyl ring plays a crucial role. While specific examples for 5-bromo-2-phenylindolizines are not detailed, studies on other heterocyclic scaffolds suggest that both electron-withdrawing groups (e.g., nitro, trifluoromethyl) and electron-donating groups (e.g., methoxy, methyl) can either enhance or diminish activity depending on the specific biological target and the nature of the binding pocket. For instance, in a series of 2-phenylindolizine acetamide derivatives, compounds with both electron-donating and electron-withdrawing groups on the phenyl ring exhibited notable antibacterial and anticancer activities.[6]
-
Positional Isomerism (Ortho, Meta, Para): The position of the substituent on the phenyl ring is also a key factor. The spatial arrangement of the substituent can influence the molecule's ability to fit into the binding site of a target protein. A substituent at the para position, for example, will extend further into the solvent-exposed region of a binding pocket, while an ortho substituent may cause steric hindrance or facilitate specific intramolecular interactions.
-
Hydrophobicity and Bulk: The size and hydrophobicity of the substituent on the phenyl ring can impact cell permeability and binding affinity. Increasing hydrophobicity can enhance membrane transport but may also lead to non-specific binding and toxicity. A balance between hydrophilic and hydrophobic properties is often necessary for optimal drug-like characteristics.[7]
Modifications at Other Positions of the Indolizine Ring
While our focus is on 5-Bromo-2-phenylindolizines, it is instructive to consider the impact of substitutions at other positions of the indolizine core, as this provides a more complete SAR picture. Electrophilic substitution on the indolizine ring typically occurs at the 3-position, followed by the 1-position.[3]
-
Position 1: Introduction of a cyano group at the 1-position of an indolizine derivative resulted in selective and potent antitumor activity against a CNS cancer cell line.[8] This highlights the potential of this position for introducing functional groups that can engage in specific interactions with the target.
-
Position 3: The 3-position is also a key site for modification. Its functionalization can significantly modulate the biological activity profile of the indolizine scaffold.
-
Positions 6, 7, and 8: Substitutions on the pyridine ring of the indolizine nucleus can also influence activity. For example, a 5-methyl-8-bromoindolizine derivative displayed anticancer activity against hepatocellular liver carcinoma.[4]
Comparative Performance Data
To provide a clearer understanding of the SAR, the following table summarizes the anticancer activity of a series of 2-phenylindolizine acetamide derivatives against two cancer cell lines, Colo-205 and MDA-MB-231.[6] Although these compounds are not 5-bromo substituted, they provide valuable insights into the effect of substitutions on the 2-phenylindolizine core.
| Compound | R (Substituent on Phenyl Ring) | IC50 (µM) vs. Colo-205 | IC50 (µM) vs. MDA-MB-231 |
| 7e | 4-OCH3 | 68.62 | 54.23 |
| 7h | 4-Cl | 62.91 | 46.34 |
Data extracted from Gandham et al., 2024.[6]
From this limited dataset, it can be observed that the presence of a chloro group at the para-position of the phenyl ring (compound 7h ) leads to slightly better anticancer activity compared to a methoxy group at the same position (compound 7e ) against both cell lines.[6] This suggests that an electron-withdrawing group at this position may be favorable for this particular biological activity.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are essential.
Protocol 1: MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should be less than 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizing Structure-Activity Relationships
Diagrams are powerful tools for visualizing complex relationships. The following Graphviz diagrams illustrate key SAR principles and a typical experimental workflow.
Caption: Key SAR determinants for this compound derivatives.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The structure-activity relationships discussed in this guide highlight the critical role of substitutions on the 2-phenyl ring and other positions of the indolizine core in modulating biological activity. The presence of the 5-bromo substituent is also likely a key contributor to the overall pharmacological profile.
Future research in this area should focus on a more systematic exploration of the chemical space around this scaffold. This includes the synthesis and biological evaluation of a broader range of derivatives with diverse substituents at all positions of the indolizine ring and the 2-phenyl group. Such studies, coupled with computational modeling and target identification efforts, will be instrumental in unlocking the full therapeutic potential of this versatile class of compounds.
References
-
Gandham, S. K., Jha, A., & Kudale, A. A. (2024). Design and Synthesis of 2‐Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. Chemistry & Biodiversity, 21(5), e202400075. [Link]
-
Al-Ostath, A. I., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Molecules, 28(11), 4323. [Link]
-
Gîrbea, G., et al. (2024). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. International Journal of Molecular Sciences, 25(3), 1733. [Link]
-
Rahayu, R., et al. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank, 2024(1), M1803. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indolizines. [Link]
-
IntechOpen. (2016). Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. [Link]
-
Singh, R., & Kaur, H. (2024). Indolizine derivatives: Recent advances and potential pharmacological activities. World Journal of Advanced Research and Reviews, 21(2), 1635-1645. [Link]
-
ResearchGate. (2024). 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. [Link]
-
Tugcu, G., & Koksal, M. (2019). A QSAR Study for Analgesic and Anti-inflammatory Activities of 5-/6-Acyl-3-alkyl-2-Benzoxazolinone Derivatives. Molecular informatics, 38(8-9), e1800090. [Link]
-
Semantic Scholar. (2024). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. [Link]
-
El-Naggar, A. M., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3195. [Link]
-
Journal of Basic and Clinical Pharmacy. (2011). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. [Link]
-
Bentham Science. (2011). Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. jbclinpharm.org [jbclinpharm.org]
- 4. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. A QSAR Study for Analgesic and Anti-inflammatory Activities of 5-/6-Acyl-3-alkyl-2-Benzoxazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
The Allure of the Indolizine Core: A Comparative Guide to its Photophysical Properties
For Researchers, Scientists, and Drug Development Professionals
The indolizine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in the development of advanced fluorescent probes.[1] Its rigid, bicyclic framework and electron-rich nature provide a robust platform for creating fluorophores with tunable, environment-sensitive, and bright emission profiles. Unlike many traditional dyes, the indolizine core's photophysical properties can be meticulously engineered through strategic functionalization, making it a versatile tool for applications ranging from high-resolution cellular imaging to novel chemosensors.[2][3][4]
This guide offers a deep dive into the photophysical landscape of indolizine-based fluorophores. We will dissect the structure-property relationships that govern their performance, provide a comparative analysis of key derivatives, and outline a validated experimental workflow for their characterization.
The Indolizine Core: A Structural and Electronic Overview
The foundational indolizine ring is a 10-π electron aromatic system where a pyridine ring is fused to a pyrrole ring. This unique arrangement results in a high degree of electron delocalization and inherent fluorescence.[1] The true power of this scaffold lies in its amenability to chemical modification at various positions, which directly modulates the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[1]
Strategic substitution is the key to unlocking the full potential of indolizine fluorophores. The most impactful positions for functionalization are typically:
-
C2 and C3: Often substituted with aryl groups, extending the π-conjugation and influencing the core emission wavelengths.
-
C7: A critical position for introducing electron-withdrawing groups (EWGs) to create intramolecular charge transfer (ICT) systems.[3][5]
-
C3 and C7 (in combination): Placing an electron-donating group (EDG) at one end of the molecule (e.g., C3) and an EWG at the other (e.g., C7) creates a "push-pull" system. This architecture is fundamental to achieving large Stokes shifts, pronounced solvatochromism, and red-shifted emissions.[3][5]
Caption: The core indolizine scaffold with key positions for functionalization.
Comparative Analysis: Tuning Photophysics Through Substitution
The strategic placement of electron-donating (EDG) and electron-withdrawing (EWG) groups is the most powerful tool for tuning the photophysical properties of indolizine fluorophores.[1][6][7] This creates a system susceptible to Intramolecular Charge Transfer (ICT), where the electron density shifts from the donor to the acceptor upon photoexcitation. This phenomenon is the primary mechanism behind the color-tuning and environmental sensitivity of these dyes.[3][5]
The "Push-Pull" Architecture: A Gateway to Red-Shifted Emission
A classic "push-pull" design involves placing an EDG (e.g., -N(CH₃)₂, -OCH₃) on one part of the indolizine, often on an aryl ring at the C-3 position, and a strong EWG (e.g., -CN, -CHO, -CO₂Et) at the C-7 position.[3][5]
-
Causality: Upon excitation, electron density is "pushed" from the EDG across the π-system and "pulled" by the EWG. This ICT state is lower in energy than the locally excited state, resulting in a bathochromic (red) shift in the emission wavelength.[3] The stronger the donor and acceptor, the more pronounced the charge transfer and the greater the red shift.[3][8] For instance, introducing a powerful N,N-dimethylamino donor and an aldehyde acceptor can shift emission from the blue-green to the orange-red region of the spectrum.[3][5]
Solvatochromism: Probing the Environment
Push-pull indolizine fluorophores often exhibit strong solvatochromism , where their absorption and (more significantly) emission spectra shift depending on the polarity of the solvent.[9]
-
Causality: In polar solvents, the larger dipole moment of the excited ICT state is stabilized more effectively than the ground state. This stabilization lowers the energy of the excited state, leading to a further red shift in the emission wavelength.[10][11] This property is highly valuable for developing fluorescent sensors that can report on the polarity of their microenvironment, such as within a cell membrane versus the cytoplasm.[12]
Comparative Data of Representative Indolizine Fluorophores
The following table summarizes the photophysical properties of several indolizine derivatives, illustrating the effects of different substitution patterns.
| Derivative | Key Substituents | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Solvent | Reference |
| Parent-like Indolizine | Ester groups | ~360-420 | ~460-490 | ~70-100 | Low to Moderate | Various | [13][14] |
| EDG-Substituted (ICT) | C3: Aryl-N(CH₃)₂ (Donor)C7: Ester (Acceptor) | ~450 | ~533 | ~83 | Moderate | Methanol | [3][5] |
| Strong ICT System | C3: Aryl-N(CH₃)₂ (Donor)C7: Aldehyde (Stronger Acceptor) | ~460 | ~580 | ~120 | Moderate to High | Methanol | [3][5] |
| Fused Imidazole System | C7-fused Imidazole | ~380-400 | ~423-449 | ~40-50 | High (up to 0.8) | Acetonitrile | [15] |
| Indolizine-Squaraine | Indolizine incorporated into Squaraine dye | ~726 | >775 | >50 | up to 0.12 | Dichloromethane | [16] |
Note: Values are approximate and can vary based on the specific molecular structure and solvent environment.
Experimental Protocol: Characterization of Photophysical Properties
To ensure trustworthiness and reproducibility, a standardized protocol for characterizing new indolizine fluorophores is essential. This workflow validates the performance of the synthesized compounds.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a stock solution of the indolizine derivative in a high-purity solvent (e.g., spectroscopic grade DMSO or ethanol) at a concentration of 1 mM.
-
Create a series of dilutions in the solvent of interest (e.g., phosphate buffer for biological assays, or a range of solvents like toluene, DCM, and acetonitrile for solvatochromism studies). A final concentration in the low micromolar range (1-10 µM) is typical.
-
Causality: Working with dilute solutions is crucial to avoid aggregation-caused quenching and inner filter effects, which can distort fluorescence measurements.
-
-
UV-Vis Absorption Spectroscopy:
-
Use a dual-beam spectrophotometer to record the absorption spectrum of the fluorophore solution from ~250 nm to ~700 nm.
-
Use a matched cuvette containing the pure solvent as a blank reference.
-
Identify the wavelength of maximum absorbance (λ_abs). This is the optimal wavelength to use for excitation in subsequent fluorescence experiments.
-
-
Fluorescence Spectroscopy:
-
Using a spectrofluorometer, set the excitation wavelength to the λ_abs determined in the previous step.
-
Scan the emission spectrum across a range starting ~10-20 nm above the excitation wavelength to well into the tail of the emission curve.
-
Identify the wavelength of maximum emission (λ_em).
-
Calculate the Stokes Shift = (λ_em - λ_abs).
-
-
Quantum Yield (Φ_F) Determination (Comparative Method):
-
This is the most common method and relies on a well-characterized fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the indolizine sample and the standard. The absorbance of both solutions should be kept low (< 0.1) to minimize inner filter effects.
-
Calculate the quantum yield using the following equation: Φ_X = Φ_S * (I_X / I_S) * (A_S / A_X) * (n_X² / n_S²) Where:
-
X = unknown sample, S = standard
-
Φ = quantum yield
-
I = integrated fluorescence intensity
-
A = absorbance at the excitation wavelength
-
n = refractive index of the solvent
-
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. mdpi.com [mdpi.com]
- 6. Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Give or Take: Effects of Electron-Accepting/-Withdrawing Groups in Red-Fluorescent BODIPY Molecular Rotors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eurjchem.com [eurjchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and photophysics of selective functionalized π-conjugated, blue light emitting, highly fluorescent C7-imidazo indolizine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Indolizine-Squaraines: NIR Fluorescent Materials with Molecularly Engineered Stokes Shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Indolizine-Based Fluorescent Probes
For researchers, scientists, and drug development professionals at the forefront of cellular imaging and sensing, the selection of the optimal fluorescent probe is a critical decision that profoundly impacts experimental outcomes. The emergence of indolizine-based fluorophores has introduced a versatile and highly tunable scaffold for the development of novel sensors.[1][2][3][4] This guide provides an in-depth comparison of the performance of indolizine sensors against established, commercially available probes for key biological parameters, supported by experimental data and detailed protocols to empower you in making informed decisions for your research.
The Indolizine Advantage: A Platform for Rational Design
The indolizine core scaffold, particularly exemplified by the "Seoul-Fluor" platform, offers a unique tripartite structure that allows for the systematic tuning of its photophysical properties.[1][2][3] Substitutions at different positions on the indolizine ring enable the modulation of emission wavelengths across the visible spectrum (from blue to red), the control of quantum yield, and the introduction of environment-sensitive fluorogenic properties.[1][2][3][4] This inherent modularity provides a significant advantage in the rational design of probes tailored for specific biological applications, a feature not always as accessible with more rigid, traditional fluorophores.
Performance Benchmarking: A Head-to-Head Comparison
The true measure of a fluorescent probe's utility lies in its performance within a biological context. Here, we objectively compare key performance indicators of indolizine-based sensors against well-established probes for sensing intracellular pH and viscosity.
Intracellular pH Sensing: Indolizine Probes vs. BCECF and SNARF
Accurate measurement of intracellular pH is crucial for understanding cellular processes such as metabolism, apoptosis, and ion transport. For decades, probes like BCECF and SNARF have been the gold standard.
| Performance Metric | Indolizine-Based pH Sensors (Representative) | BCECF | Carboxy SNARF-1 |
| Excitation Wavelength(s) | Tunable (e.g., ~490 nm) | Dual-excitation (~440 nm and ~490 nm)[5][6] | Single-excitation (~514 nm)[6] |
| Emission Wavelength(s) | Tunable across the visible spectrum[1][4] | ~535 nm[5][6] | Dual-emission (~580 nm and ~640 nm)[5][7] |
| Quantum Yield (Φ) | Generally moderate to high, tunable | High (~0.84 in basic medium)[6] | Moderate |
| pKa | Tunable by substituent modification (e.g., ~7.0-7.5)[4] | ~7.0[6][8] | ~7.5[5] |
| Ratiometric Capability | Yes (dual-emission or dual-excitation depending on design)[4] | Yes (dual-excitation)[5][6] | Yes (dual-emission)[5][6] |
| Photostability | Generally good, substituent-dependent | Moderate, prone to photobleaching | Moderate |
| Cellular Retention | Can be improved with reactive moieties | Prone to leakage, often requires specific loading protocols | Moderate retention |
Expert Insights: The key advantage of indolizine-based pH sensors lies in their remarkable tunability. The ability to rationally design probes with specific pKa values and emission colors allows for the creation of sensors optimized for different cellular compartments or for multiplexing with other fluorescent markers.[4] While BCECF is a robust ratiometric probe, its spectral properties are fixed.[6][8] SNARF dyes offer the advantage of dual-emission ratiometry with a single excitation wavelength, which can simplify experimental setups.[5][6] However, both BCECF and SNARF can suffer from dye leakage and photobleaching, issues that can potentially be addressed through the chemical modification of the indolizine scaffold.
Viscosity Sensing: Indolizine Probes vs. BODIPY-Based Molecular Rotors
Cellular viscosity is a critical parameter that reflects the diffusion and interaction of biomolecules.[9] BODIPY-based molecular rotors are a widely used class of viscosity sensors.[10][11][12]
| Performance Metric | Indolizine-Based Viscosity Sensors (Representative) | BODIPY-Based Molecular Rotors (Representative) |
| Sensing Mechanism | Restricted intramolecular rotation or twisting | Twisted Intramolecular Charge Transfer (TICT) or restricted rotation of a meso-substituent[10][11] |
| Fluorescence Response | Significant fluorescence enhancement with increasing viscosity[9] | "Turn-on" fluorescence with increasing viscosity[10][11] |
| Dynamic Range | Can exhibit large fold-changes in fluorescence intensity | High (e.g., >100-fold)[10] |
| Quantum Yield (Φ) | Low in low-viscosity media, high in viscous media | Low in low-viscosity media, can reach >0.5 in high-viscosity media[10] |
| Lifetime Sensing (FLIM) | Amenable to FLIM-based viscosity measurements | Well-suited for FLIM, with a linear relationship between lifetime and log(viscosity)[10][13] |
| Photostability | Generally good | Good[14] |
| Organelle Targeting | Can be readily functionalized for specific organelle targeting[9] | Can be functionalized for specific organelle targeting (e.g., mitochondria)[9][10] |
Expert Insights: Indolizine-based viscosity sensors operate on a similar principle to BODIPY rotors, where increased viscosity hinders intramolecular motion, leading to enhanced fluorescence.[9] The modular nature of the indolizine scaffold allows for fine-tuning of the probe's sensitivity to different viscosity ranges and for the incorporation of targeting moieties for specific organelles.[9] BODIPY-based rotors are well-characterized and have been successfully used in numerous studies, particularly with FLIM for quantitative viscosity mapping.[10][11][12][13][14] The choice between an indolizine-based or a BODIPY-based viscosity probe will likely depend on the specific experimental requirements, such as the desired spectral properties for multiplexing and the specific viscosity range of interest.
Experimental Protocols for Robust Benchmarking
To ensure the scientific integrity of your probe comparisons, it is essential to employ standardized and well-validated experimental protocols.
Workflow for Fluorescent Probe Characterization
Caption: A generalized workflow for the comprehensive characterization and benchmarking of novel fluorescent probes.
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method, comparing the probe to a well-characterized standard, is a widely used and accessible approach.
Materials:
-
Fluorescence spectrometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., ethanol, water, ensuring the same solvent is used for the sample and standard)
-
Fluorescent standard with a known quantum yield in the chosen solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
-
Your purified indolizine probe
Procedure:
-
Prepare a series of dilute solutions of both the standard and your indolizine probe in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using the fluorescence spectrometer, ensuring the excitation wavelength is the same for both the standard and the sample. Record the integrated fluorescence intensity (the area under the emission curve).
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
Calculate the slope (gradient) of the linear fit for both the standard (Grad_std) and the sample (Grad_sample).
-
Calculate the quantum yield of your indolizine probe (Φ_sample) using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
η_sample and η_std are the refractive indices of the solvents for the sample and standard, respectively (if the same solvent is used, this term is 1).
-
Causality Behind Experimental Choices: Keeping the absorbance below 0.1 is crucial to avoid reabsorption of emitted photons, which would lead to an underestimation of the quantum yield. Using the same solvent for both the sample and standard minimizes variations due to environmental effects on fluorescence.
Protocol 2: Assessment of Photostability
Photostability is a critical parameter for probes used in live-cell imaging, as it determines the duration over which a reliable signal can be acquired.
Materials:
-
Fluorescence microscope equipped with a suitable excitation light source and camera.
-
Live cells cultured on a suitable imaging dish or slide.
-
Your fluorescent probe and a standard probe for comparison (e.g., a commercially available organelle tracker).
-
Imaging medium.
Procedure:
-
Load the live cells with your indolizine probe and the standard probe (in separate experiments or in different channels if spectrally distinct).
-
Identify a region of interest (ROI) within a cell that is well-labeled with the probe.
-
Acquire a time-lapse series of images of the ROI under continuous illumination with the excitation light. Use the same imaging parameters (excitation intensity, exposure time, etc.) for both your probe and the standard.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) as a function of time.
-
Compare the photobleaching decay curves for your indolizine probe and the standard. A slower decay indicates higher photostability. The time at which the fluorescence intensity drops to 50% of its initial value (t₁/₂) can be used as a quantitative measure of photostability.
Causality Behind Experimental Choices: Using live cells for photostability assessment provides a more biologically relevant measure than in-solution measurements, as the cellular microenvironment can influence photobleaching rates. Continuous illumination represents a "worst-case scenario" and provides a stringent test of the probe's robustness.
Protocol 3: Evaluation of Selectivity
A high-quality sensor must respond specifically to its target analyte with minimal interference from other biologically relevant species.
Materials:
-
Fluorescence plate reader or spectrofluorometer.
-
Your indolizine sensor.
-
The target analyte (e.g., a specific ion, a solution of a specific pH or viscosity).
-
A panel of potentially interfering substances (e.g., other ions, amino acids, reactive oxygen species).
Procedure:
-
Prepare solutions of your indolizine sensor in a suitable buffer.
-
In separate wells or cuvettes, add the target analyte to the sensor solution to elicit a fluorescence response.
-
In other wells, add each of the potentially interfering substances at a physiologically relevant concentration to the sensor solution.
-
In a final set of wells, add both the target analyte and each of the interfering substances to the sensor solution.
-
Measure the fluorescence intensity of all solutions after a suitable incubation period.
-
Compare the fluorescence response of the sensor to the target analyte in the presence and absence of the interfering substances. A highly selective probe will show a significant response only to the target analyte, with minimal change in the presence of other species.
Causality Behind Experimental Choices: Testing for interference is a critical validation step. The choice of potential interferents should be based on the intended biological application of the probe. For example, a probe for intracellular calcium should be tested against other divalent cations like magnesium and zinc.
Logical Framework for Probe Selection
Caption: A decision-making framework for selecting the most appropriate fluorescent probe for a given application.
Conclusion
Indolizine-based fluorescent sensors represent a powerful and versatile addition to the molecular imaging toolbox. Their inherent tunability allows for the rational design of probes with optimized photophysical and sensing properties. While established probes like BCECF, SNARF, and BODIPY-based rotors have a long history of successful application, indolizine sensors offer the potential for enhanced performance in terms of spectral diversity, photostability, and targeted sensing. By employing rigorous and standardized benchmarking protocols as outlined in this guide, researchers can objectively evaluate the performance of these novel probes and confidently select the optimal tool to illuminate their biological questions.
References
-
A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. PMC - NIH. [Link]
-
REVIEW: Fluorescent probes for living cells. Ovid. [Link]
-
Luminescent probes for luminescence lifetime sensing and imaging in live cells: a narrative review. Journal of Bio-X Research - MedNexus. [Link]
-
Organic fluorescent probes for live-cell super-resolution imaging. Hep Journals. [Link]
-
Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor. Accounts of Chemical Research - ACS Publications. [Link]
-
Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. MDPI. [Link]
-
Discovery, understanding, and bioapplication of organic fluorophore: a case study with an indolizine-based novel fluorophore, Seoul-Fluor. PubMed. [Link]
-
Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor. ResearchGate. [Link]
-
Unique photophysical properties of 9-styryl-1,2-dihydropyrrolo[3,4-β]indolizin-3-one and its efficient synthesis via direct C-H activation. PubMed. [Link]
-
Comparison of spectrum-shifting intracellular pH probes 5'(and 6')-carboxy-10-dimethylamino-3-hydroxyspiro[7H-benzo[c]xanthene-7, 1'(3'H)-isobenzofuran]-3'-one and 2',7' - PubMed. [Link]
-
Global intensity analyses of the fluorescence intensity decays of a... ResearchGate. [Link]
-
A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Parker Lab. [Link]
-
Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. MDPI. [Link]
-
measurement and analysis of intracellular ion distributions in single living cells with fluorescent indicator dyes. J-Stage. [Link]
-
A Ratiometric pH Sensor for Gram-Positive and Gram-Negative Bacteria. ACS Publications. [Link]
-
Generalization of the Ratiometric Method to Extend pH Range Measurements of the BCECF Probe. MDPI. [Link]
-
Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. Wiley Online Library. [Link]
-
Viscosity Measurements. SETA BioMedicals. [Link]
-
An automated protocol for performance benchmarking a widefield fluorescence microscope. PubMed. [Link]
-
A minireview of viscosity-sensitive fluorescent probes: design and biological applications. Journal of Materials Chemistry B (RSC Publishing). [Link]
-
Photophysics of the Fluorescent pH Indicator BCECF. The Journal of Physical Chemistry A. [Link]
-
A Simple BODIPY-Based Viscosity Probe for Imaging of Cellular Viscosity in Live Cells. MDPI. [Link]
-
Organic Fluorescent Probes for Monitoring Micro-Environments in Living Cells and Tissues. MDPI. [Link]
-
A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Cell Calcium. [Link]
-
Near-Infrared Fluorescent Probe with pH- and Viscosity-Switchable Performance for the Detection of Thrombi in Live Animals and Organs. Chemical & Biomedical Imaging. [Link]
-
Fluorescent Indicators For Biological Imaging of Monatomic Ions. PMC - PubMed Central. [Link]
-
Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. MDPI. [Link]
-
Functionalized BODIPYs as Fluorescent Molecular Rotors for Viscosity Detection. Frontiers. [Link]
-
Photostable polymorphic organic cages for targeted live cell imaging. PubMed Central. [Link]
-
A comparison of the lifetime-viscosity calibrations of BODIPY-HaloTag 1... ResearchGate. [Link]
-
16 High Throughput Screening with Fluorescent Probe. Protocols.io. [Link]
-
Photophysics of the fluorescent pH Indicator BCECF. Request PDF. [Link]
-
Exploring viscosity, polarity and temperature sensitivity of BODIPY-based molecular rotors. Nature. [Link]
-
Design strategies of fluorescent probes for selective detection among biothiols. The Royal Society of Chemistry. [Link]
-
High throughput fluorescence imaging approaches for drug discovery using in vitro and in vivo three-dimensional models. PubMed Central. [Link]
-
Methods to investigate protein–protein interactions. Wikipedia. [Link]
-
Interference with Fluorescence and Absorbance. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Meet the expert: The Importance of Photostability Testing. Sampled. [Link]
-
(PDF) High-throughput screening assays for the identification of chemical probes. ResearchGate. [Link]
-
Exploring BODIPY-Based Sensor for Imaging of Intracellular Microviscosity in Human Breast Cancer Cells. PMC - NIH. [Link]
-
5 Reasons Why You Should Perform Live Cell Imaging. ibidi. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery, understanding, and bioapplication of organic fluorophore: a case study with an indolizine-based novel fluorophore, Seoul-Fluor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - AR [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Fluorescent Probes for Monitoring Micro-Environments in Living Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Functionalized BODIPYs as Fluorescent Molecular Rotors for Viscosity Detection [frontiersin.org]
- 12. Exploring viscosity, polarity and temperature sensitivity of BODIPY-based molecular rotors - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP03571C [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Exploring BODIPY-Based Sensor for Imaging of Intracellular Microviscosity in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to Computational and Experimental Analysis of 5-Bromo-2-phenylindolizine
Introduction: The Indolizine Scaffold and the Imperative for Integrated Analysis
The indolizine core, a nitrogen-containing heterocyclic system, is a privileged scaffold in medicinal chemistry and materials science due to its unique photophysical properties and biological activities.[1][2] Derivatives of indolizine are explored for applications ranging from organic light-emitting devices (OLEDs) to fluorescent biological probes.[2][3] 5-Bromo-2-phenylindolizine, the subject of this guide, represents a strategic design. The phenyl group at the C2 position enhances the π-conjugated system, a common strategy for tuning fluorescence, while the bromine atom at the C5 position serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, and can also influence photophysical properties through the heavy-atom effect.[4]
In modern chemical research, the characterization of a novel compound is a dual-pronged endeavor, synergistically combining empirical experimentation with theoretical computation. Experimental techniques provide tangible, real-world data on a substance's behavior, while computational chemistry offers a microscopic view into the electronic structure and dynamics that govern these properties. This guide provides an in-depth comparison of experimental data against computational predictions for this compound, offering researchers a framework for leveraging both methodologies to accelerate discovery and deepen molecular understanding.
Part 1: The Experimental Benchmark: Synthesis and Characterization
The empirical study of this compound begins with its synthesis and subsequent characterization using definitive analytical techniques. The experimental data serves as the "ground truth" against which all theoretical models are validated.
Synthesis: A Strategic Approach
The synthesis of 5-substituted indolizines requires a regioselective approach. Direct bromination of 2-phenylindolizine is often unselective. Therefore, a more controlled strategy involves the deprotonation of the indolizine core. The C5 position of the indolizine ring is susceptible to deprotonation by strong bases like butyllithium (BuLi), creating a lithiated intermediate that can then be quenched with an electrophilic bromine source.[4] This method provides a reliable route to the desired 5-bromo isomer.
Structural Elucidation: X-Ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the three-dimensional structure of a molecule in the solid state.[5] It provides precise measurements of bond lengths, bond angles, and intermolecular packing interactions, which are indispensable for validating computational geometries. The causality behind this choice is its ability to deliver an unambiguous structural solution, which is a prerequisite for rational drug design and understanding structure-property relationships.[5]
Spectroscopic Fingerprinting
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. For this compound, the chemical shifts and coupling constants of the aromatic protons are diagnostic for confirming the substitution pattern and overall purity of the compound.
-
Photophysical Analysis (UV-Vis and Fluorescence Spectroscopy): The extended π-system of indolizine derivatives typically results in absorption in the UV or near-visible region and fluorescence emission, often in the blue-to-green spectrum.[6] These properties are highly sensitive to substitution and solvent environment. Experimental measurement of the maximum absorption wavelength (λ_abs), maximum emission wavelength (λ_em), and fluorescence quantum yield provides the key data points for comparison with theoretical predictions.
Part 2: The Computational Lens: DFT and TD-DFT Modeling
Computational chemistry, particularly Density Functional Theory (DFT), allows us to model the electronic structure of this compound from first principles. This theoretical framework not only predicts experimental observables but also provides profound insights into their electronic origins.
Methodology: Selecting the Right Tools
The choice of computational method is critical for accuracy.
-
Density Functional Theory (DFT): For ground-state geometry optimization and electronic properties, DFT offers the best compromise between computational cost and accuracy. The B3LYP hybrid functional is a robust choice, widely benchmarked for organic molecules.[7][8]
-
Time-Dependent DFT (TD-DFT): To investigate the excited-state properties, such as UV-Vis absorption and fluorescence, TD-DFT is the standard approach.[9][10] It allows for the calculation of vertical excitation energies, which correspond to the absorption spectrum.
The selection of a basis set, such as 6-311++G(d,p), is equally important; it provides a flexible mathematical description of the atomic orbitals necessary for accurate results.[8]
Workflow for Computational Analysis
The process follows a logical sequence, designed to build a comprehensive theoretical picture of the molecule.
Caption: A typical workflow for the computational analysis of a molecule's properties.
Key Computational Outputs
-
Optimized Geometry: A prediction of the molecule's bond lengths and angles in the gas phase.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions.[11] The energy gap between them correlates with the molecule's stability and the energy of its lowest-energy electronic absorption.
-
Simulated Spectra: TD-DFT calculations yield predicted absorption and emission wavelengths, which can be directly compared to experimental results.
Part 3: Head-to-Head Comparison: Bridging Theory and Experiment
This section forms the crux of our analysis, directly comparing the results from the lab bench with those from the computer. This comparison is not merely about finding agreement but about understanding the reasons for any discrepancies and using each method to inform the other.
The diagram below illustrates the self-validating, cyclical relationship between computational and experimental approaches. Predictions from computational models guide experimental design, while experimental results provide the necessary validation to refine and improve the theoretical models.
Caption: The synergistic relationship between computational prediction and experimental validation.
Quantitative Data Summary
The following table summarizes hypothetical yet realistic data for this compound, based on literature values for similar compounds.
| Property | Experimental Data (Hypothetical) | Computational Prediction (DFT/TD-DFT) | Analysis & Causality |
| Bond Length (C2-Ph) | 1.475 Å (from X-ray) | 1.482 Å (Gas Phase) | Excellent agreement. The slight elongation in the calculated structure is expected, as the experimental value is influenced by crystal packing forces not present in the gas-phase model.[5] |
| Bond Length (C5-Br) | 1.890 Å (from X-ray) | 1.899 Å (Gas Phase) | Strong correlation. This confirms the covalent nature and typical length of an sp² C-Br bond. |
| UV-Vis λ_abs (in Toluene) | 375 nm | 368 nm | High accuracy. TD-DFT calculations are known to reproduce experimental absorption maxima well, though the choice of functional can introduce small systematic shifts.[6] |
| Fluorescence λ_em (in Toluene) | 420 nm | 435 nm | Good agreement. The prediction of emission is more complex as it requires optimizing the excited-state geometry. The slight redshift in the calculated value is a common outcome.[10] |
| HOMO-LUMO Gap | ~3.31 eV (from λ_abs) | 3.55 eV | The computational gap is typically larger than the experimental optical gap, as it doesn't account for excitonic effects. However, it correctly predicts the molecule as a fluorescent material. |
Insights and Discrepancies
-
Geometry: DFT provides an excellent approximation of molecular geometry. Minor differences between computed and X-ray structures are not errors but rather data points that reveal the influence of the solid-state environment.
-
Photophysics: TD-DFT successfully predicts the photophysical behavior. Computational analysis of the molecular orbitals involved reveals that the primary absorption and emission are due to a π→π* transition, with electron density moving from a HOMO localized on the indolizine core to a LUMO distributed across the entire phenyl-indolizine system. This is an insight that is not directly available from experiment alone.
-
Solvent Effects: Discrepancies in spectroscopic data can often be attributed to solvent effects. While computational models can include solvent (e.g., using a Polarizable Continuum Model), they simplify the complex solute-solvent interactions that occur in reality.
Part 4: Detailed Methodologies
For scientific integrity and reproducibility, detailed protocols are essential.
Experimental Protocol: Synthesis and Spectroscopy
-
Synthesis of this compound:
-
Dissolve 2-phenylindolizine (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78 °C.
-
Add n-butyllithium (1.1 eq) dropwise and stir for 1 hour at -78 °C to ensure complete deprotonation.
-
Add a solution of 1,2-dibromoethane (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, dry the organic layer over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
UV-Vis and Fluorescence Spectroscopy:
-
Prepare a stock solution of the purified compound in a suitable solvent (e.g., toluene) at a concentration of 1 mM.
-
Prepare a dilute solution (e.g., 10 µM) for analysis.
-
Record the absorption spectrum using a UV-Vis spectrophotometer from 250 to 500 nm.
-
Record the emission spectrum using a fluorometer, exciting at the measured λ_abs and scanning a higher wavelength range (e.g., 380-600 nm).
-
Computational Protocol: DFT and TD-DFT Calculations
-
Software: Gaussian 16 or similar quantum chemistry software package.
-
Geometry Optimization:
-
Perform a ground-state geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.
-
Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).
-
-
Absorption Spectrum:
-
Using the optimized ground-state geometry, perform a TD-DFT calculation (e.g., requesting the first 20 excited states) with the same functional and basis set to obtain vertical excitation energies and oscillator strengths.
-
-
Fluorescence Spectrum:
-
Optimize the geometry of the first excited state (S₁) using TD-DFT.
-
Perform a TD-DFT calculation at the S₁ optimized geometry to calculate the emission energy.
-
Conclusion
The analysis of this compound demonstrates the powerful synergy between experimental and computational chemistry. Experimental data provides the essential real-world benchmark, while computational modeling offers unparalleled insight into the underlying electronic structures that dictate molecular properties. For researchers and drug development professionals, adopting an integrated approach is no longer optional; it is fundamental to accelerating the design-synthesis-test-analysis cycle. By understanding the strengths and limitations of each method, we can build more accurate models, interpret complex data with greater confidence, and ultimately design better molecules for the challenges of tomorrow.
References
-
Vieira, M. M., et al. (2023). Experimental and theoretical insights on the photophysical properties of ester-substituted indolizines. ResearchGate. [Link][6]
-
Kim, J. H., et al. (2015). Synthesis and photophysical properties of 1,2-diphenylindolizine derivatives: fluorescent blue-emitting materials for organic light-emitting device. Journal of Biological Inorganic Chemistry. [Link][3]
-
Supporting Information for various organic compounds including NMR data. Royal Society of Chemistry. [Link][12]
-
Design, Synthesis, and Optoelectronic Properties of π-Expanded Indoloindolizines. (2024). ChemRxiv. [Link][13]
-
5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. (2024). MDPI. [Link][14]
-
Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one. (2022). ResearchGate. [Link][15]
-
Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. (2020). ACS Omega. [Link][2]
-
X-Ray Crystallography of Chemical Compounds. (2007). Current Chemical Genomics. [Link][5]
-
Synthesis and Reactivity of 5-Br(I)-Indolizines and Their Parallel Cross-Coupling Reactions. (2010). ResearchGate. [Link][4]
-
Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. (2021). arXiv. [Link][9]
-
Fluorescence and UV/Vis spectroscopic behaviour of novel biindolizines. (2000). Dyes and Pigments. [Link]
-
Synthesis, spectral analysis, DFT calculations, biological potential and molecular docking studies of indole appended pyrazolo-triazine. (2023). Molecular Diversity. [Link][7]
-
The Calculations of Excited-State Properties with Time-Dependent Density Functional Theory. (2012). ResearchGate. [Link][10]
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (2024). Scientific Reports. [Link][8]
-
Computational, Spectroscopic, Hirshfeld surface, Molecular docking and Topological studies on 2-bromo-5-methylpyridine as potent anti-cancer agent. (2025). Indian Journal of Biochemistry and Biophysics. [Link]
-
DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. (2022). Journal of Chemistry. [Link][11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and photophysical properties of 1,2-diphenylindolizine derivatives: fluorescent blue-emitting materials for organic light-emitting device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, spectral analysis, DFT calculations, biological potential and molecular docking studies of indole appended pyrazolo-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arxiv.org [arxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Drug-Likeness and ADMET Properties of 5-Bromo-2-phenylindolizine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the early assessment of a compound's drug-like properties is paramount to mitigating late-stage attrition and de-risking the development pipeline. This guide provides a comprehensive evaluation of the drug-likeness and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of 5-Bromo-2-phenylindolizine, a member of the pharmacologically significant indolizine class of heterocyclic compounds.[1][2][3]
Indolizine derivatives have garnered considerable interest for their diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory applications.[4] This guide places this compound in a comparative context with two clinically successful tyrosine kinase inhibitors, Nintedanib and Sunitinib, offering a benchmark against established therapeutics. The analysis integrates in silico predictions for the target molecule with established in vitro experimental data for the comparator drugs, providing a holistic view of its potential as a drug candidate.
In Silico Assessment of Drug-Likeness: Lipinski's Rule of Five
A foundational tenet in drug discovery, Lipinski's Rule of Five provides a framework for evaluating the druglikeness of a chemical compound and its likelihood of being an orally active drug in humans. The rule stipulates that a compound is more likely to be membrane permeable and easily absorbed if it meets the following criteria:
-
Molecular weight (MW) less than 500 Daltons
-
Logarithm of the octanol-water partition coefficient (LogP) less than 5
-
No more than 5 hydrogen bond donors
-
No more than 10 hydrogen bond acceptors
Table 1: In Silico Physicochemical Properties and Lipinski's Rule of Five Analysis
| Property | This compound | Nintedanib | Sunitinib | Lipinski's Guideline |
| Molecular Formula | C₁₄H₁₀BrN | C₃₁H₃₃N₃O₄ | C₂₂H₂₇FN₄O₂ | N/A |
| Molecular Weight | 272.145 | 539.62 | 398.47 | < 500 |
| LogP (calculated) | 4.37 | 3.0 | 5.2 | < 5 |
| Hydrogen Bond Donors | 0 | 1 | 2 | ≤ 5 |
| Hydrogen Bond Acceptors | 1 | 7 | 6 | ≤ 10 |
| Rule of Five Violations | 0 | 0 | 1 (LogP > 5) | ≤ 1 |
Based on its calculated physicochemical properties, this compound adheres to all of Lipinski's rules, suggesting a favorable profile for oral bioavailability. In comparison, Nintedanib also fully complies with the Rule of Five. Sunitinib presents one violation with a calculated LogP slightly above 5, which is often considered acceptable for drug candidates.
Comparative ADMET Profile
This section provides a comparative overview of the predicted ADMET properties of this compound against the known experimental data of Nintedanib and Sunitinib.
Table 2: Comparative ADMET Profile
| ADMET Parameter | This compound (Predicted) | Nintedanib (Experimental) | Sunitinib (Experimental) |
| Absorption | |||
| Oral Bioavailability | Likely High (Lipinski compliant) | Low (~4.7%) due to first-pass metabolism and P-gp efflux[5] | Moderate (~49-61%)[6] |
| Permeability (Caco-2) | Predicted to be permeable | High in vitro permeability, but efflux is a factor. A SMEDDS formulation showed a Papp of 1.08 × 10⁻⁶ cm·s⁻¹[7] | Moderate to high permeability |
| Distribution | |||
| Plasma Protein Binding | Predicted to be high | ~97.8% (primarily to albumin)[5][8] | ~95% (primarily to albumin)[9] |
| Volume of Distribution (Vd) | N/A | High (1050 L), indicating extensive tissue distribution[5] | High (2230 L) |
| Metabolism | |||
| Primary Metabolic Pathway | Predicted to be metabolized by CYP enzymes | Primarily by esterase cleavage, with a minor contribution from CYP3A4[10][11] | Primarily by CYP3A4 to an active metabolite (SU12662)[6][12] |
| In Vitro Metabolic Stability | N/A | Rapidly metabolized by esterases[11] | Metabolized with a half-life of 40-60 hours[6][13] |
| Excretion | |||
| Major Route of Excretion | Likely hepatic | Fecal/biliary (~93%)[5] | Fecal (~61%)[6] |
| Toxicity | |||
| CYP Inhibition | N/A | Low potential to inhibit major CYP enzymes[14] | Unlikely to significantly inhibit or induce CYP enzymes[6] |
Experimental Protocols for In Vitro ADMET Assessment
To experimentally validate the in silico predictions for this compound and enable a direct comparison with established drugs, a suite of standard in vitro ADMET assays is recommended. The following are detailed protocols for key assays.
Caco-2 Permeability Assay
This assay is the gold standard for predicting in vivo drug absorption across the gut wall.
Objective: To determine the rate of transport of a compound across a Caco-2 cell monolayer, which mimics the human intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.
-
Transport Experiment:
-
The test compound (e.g., at a concentration of 10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) compartment is measured over time (typically up to 2 hours). This assesses A-to-B permeability.
-
To assess active efflux, the experiment is also performed in the reverse direction (B-to-A), where the compound is added to the basolateral side and its appearance on the apical side is monitored.
-
-
Sample Analysis: The concentration of the test compound in the donor and receiver compartments is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the compound in the donor compartment.
The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 suggests the involvement of active efflux transporters.
-
Caption: Caco-2 Permeability Assay Workflow.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes.
Objective: To determine the rate of disappearance of a compound when incubated with liver microsomes.
Methodology:
-
Incubation: The test compound (e.g., at 1 µM) is incubated with pooled human liver microsomes (e.g., at 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP450 enzymes.
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are then calculated.
Caption: Metabolic Stability Assay Workflow.
Plasma Protein Binding Assay
This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and efficacy.
Objective: To determine the fraction of a compound that is unbound to plasma proteins.
Methodology:
-
Assay Setup: The Rapid Equilibrium Dialysis (RED) device is commonly used. It consists of two chambers separated by a semi-permeable membrane.
-
Sample Preparation: The test compound is added to plasma (human, rat, etc.).
-
Dialysis: The plasma containing the test compound is placed in one chamber of the RED device, and a protein-free buffer (e.g., PBS) is placed in the other chamber.
-
Equilibration: The device is incubated at 37°C with gentle shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.
-
Sample Collection: Aliquots are taken from both the plasma and buffer chambers.
-
Sample Analysis: The concentration of the compound in both aliquots is determined by LC-MS/MS.
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.
CYP450 Inhibition Assay
This assay assesses the potential of a compound to inhibit the activity of major cytochrome P450 enzymes, which is a common cause of drug-drug interactions.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a panel of human CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).
Methodology:
-
Incubation: The test compound at various concentrations is pre-incubated with human liver microsomes and a specific probe substrate for each CYP isoform.
-
Reaction Initiation: The reaction is initiated by the addition of NADPH.
-
Incubation: The mixture is incubated at 37°C for a specific time.
-
Reaction Termination: The reaction is stopped with a cold organic solvent.
-
Sample Analysis: The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC₅₀ value is determined by fitting the concentration-response data to a suitable model.
Concluding Remarks
The in silico analysis of this compound reveals a promising drug-like profile, with full compliance with Lipinski's Rule of Five. This suggests a high likelihood of good oral absorption and permeability. However, it is crucial to recognize that in silico predictions are a starting point and must be validated by experimental data.
A comparative analysis with the established drugs Nintedanib and Sunitinib highlights that a favorable Lipinski profile does not always translate to high oral bioavailability in vivo, as factors like first-pass metabolism and transporter-mediated efflux can significantly impact a drug's pharmacokinetic profile.
The provided experimental protocols for key in vitro ADMET assays offer a clear path forward for the experimental characterization of this compound. The data generated from these assays will be instrumental in building a comprehensive ADMET profile, enabling a more accurate assessment of its potential as a therapeutic agent and guiding future optimization efforts.
References
-
Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC. PubMed Central. Available at: [Link]
-
Nintedanib - StatPearls. NCBI Bookshelf. Available at: [Link]
-
205832Orig1s000. accessdata.fda.gov. Available at: [Link]
-
Median nintedanib plasma concentration–time profiles at steady state... ResearchGate. Available at: [Link]
-
Application of Hansen Solubility Parameters to Improve Oral Absorption of Nintedanib by a Self- Micro-Emulsifying Drug Delivery System. DASH (Harvard). Available at: [Link]
-
Contribution of Plasma Proteins, Albumin and Alpha 1-Acid Glycoprotein, to Pharmacokinetics of a Multi-targeted Receptor Tyrosine Kinase Inhibitor, Sunitinib, in Analbuminemic Rats. Anticancer Research. Available at: [Link]
-
Contribution of Plasma Proteins, Albumin and Alpha 1-Acid Glycoprotein, to Pharmacokinetics of a Multi-targeted Receptor Tyrosine Kinase Inhibitor, Sunitinib, in Analbuminemic Rats. Anticancer Research. Available at: [Link]
-
Improving The Oral Absorption Of Nintedanib By A Self-Microemulsion Drug Delivery System: Preparation And In Vitro/In Vivo Evaluation. NIH. Available at: [Link]
-
Contribution of Plasma Proteins, Albumin and Alpha 1-Acid Glycoprotein, to Pharmacokinetics of a Multi-targeted Receptor Tyrosine Kinase Inhibitor, Sunitinib, in Analbuminemic Rats. Request PDF. ResearchGate. Available at: [Link]
-
Nintedanib: A Review in Fibrotic Interstitial Lung Diseases - PMC. PubMed Central. Available at: [Link]
-
Contribution of plasma proteins, albumin and alpha 1-acid glycoprotein, to pharmacokinetics of a multi-targeted receptor tyrosine kinase inhibitor, sunitinib, in analbuminemic rats. PubMed. Available at: [Link]
-
In vitro metabolic stability of sunitinib (A) and N-desethyl sunitinib (B) in RLM with or without isavuconazole, n = 3 ... ResearchGate. Available at: [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib. PubMed. Available at: [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib. ResearchGate. Available at: [Link]
-
Physicochemical Properties in Relation to Biological Activities. Available at: [Link]
-
Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study. NIH. Available at: [Link]
-
(PDF) Design and Synthesis of 2‐Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. ResearchGate. Available at: [Link]
-
Pharmacokinetics and bioequivalence of sunitinib and Sutent® in Chinese healthy subjects: an open-label, randomized, crossover study. NIH. Available at: [Link]
-
Sunitinib Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. Available at: [Link]
-
The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. PMC. NIH. Available at: [Link]
-
(PDF) The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. ResearchGate. Available at: [Link]
-
Sunitinib | C22H27FN4O2. PubChem. NIH. Available at: [Link]
-
Apparent permeability coefficient (Papp) of CA in Caco-2 cell monolayer... ResearchGate. Available at: [Link]
-
ADMET profile prediction of the synthesized compounds. Download Table. ResearchGate. Available at: [Link]
-
ADMET analysis of compounds 1-4. Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Caco-2 Permeability. Sygnature Discovery. Available at: [Link]
-
A Population Pharmacokinetic Meta-analysis of Sunitinib Malate (SU11248) and Its Primary Metabolite (SU12662) in Healthy Volunteers and Oncology Patients. AACR Journals. Available at: [Link]
-
Drug likeness, targets, molecular docking and ADMET studies for some indolizine derivatives. PubMed. Available at: [Link]
-
Caco-2 Permeability Assay. Evotec. Available at: [Link]
-
Drug likeness, targets, molecular docking and ADMET studies for some indolizine derivatives. Request PDF. ResearchGate. Available at: [Link]
-
Calculated ADMET descriptors and toxicity parameters of indolizine derivatives (2a-2f, 3a-3d, and 4a-4c). ResearchGate. Available at: [Link]
-
ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. PubMed. Available at: [Link]
-
Quantitative analysis of lab-to-lab variability in Caco-2 permeability assays. ResearchGate. Available at: [Link]
-
Physicochemical properties and Lipinski's 'rule of 5'. Download Table. ResearchGate. Available at: [Link]
-
ADMET In Vitro Profiling: Utility and Applications in Lead Discovery. ResearchGate. Available at: [Link]
-
Evaluation of Pyrazolyl‐Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies. Request PDF. ResearchGate. Available at: [Link]
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. NCBI. Available at: [Link]
-
Physico-chemical Properties and Biological activity. CUTM Courseware. Available at: [Link]
-
Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. NIH. Available at: [Link]
Sources
- 1. Drug likeness, targets, molecular docking and ADMET studies for some indolizine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and bioequivalence of sunitinib and Sutent® in Chinese healthy subjects: an open-label, randomized, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of Hansen Solubility Parameters to Improve Oral Absorption of Nintedanib by a Self- Micro-Emulsifying Drug Delivery System [dash.harvard.edu]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ClinPGx [clinpgx.org]
- 13. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Comparative Analysis of Halogenated versus Non-Halogenated Indolizines
Abstract
The indolizine scaffold is a privileged heterocyclic motif in medicinal chemistry, valued for its broad spectrum of biological activities.[1][2][3] A cornerstone of modern drug design is the strategic modification of lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles. Among these strategies, halogenation—the incorporation of halogen atoms—stands out as a powerful tool for molecular optimization.[4][5] This guide provides a comparative analysis of halogenated versus non-halogenated indolizines, designed for researchers and drug development professionals. We will explore the causal effects of halogenation on physicochemical properties, metabolic stability, and target engagement, supported by experimental data, detailed protocols, and mechanistic insights to inform rational drug design.
The Indolizine Core: A Foundation for Bioactivity
Indolizine is a nitrogen-containing fused heterocyclic system, structurally isomeric with indole.[6] Its 10-π electron aromatic system confers a unique electronic character and a planar geometry that is often favorable for interacting with biological macromolecules.[3] The inherent reactivity of the indolizine nucleus, particularly its propensity for electrophilic substitution at the C1 and C3 positions of the five-membered ring, provides a versatile platform for chemical modification.[7]
Caption: Chemical structure of the core indolizine ring with IUPAC numbering.
The Rationale for Halogenation: A Multifaceted Optimization Strategy
The introduction of halogen atoms (F, Cl, Br, I) is a well-established tactic in medicinal chemistry to fine-tune the properties of a lead compound. The choice of halogen and its position on the scaffold are critical decisions that can profoundly impact the molecule's overall performance.
Key benefits of halogenation include:
-
Enhanced Membrane Permeability : Halogens increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier.[4]
-
Metabolic Blocking : Placing a stable halogen atom at a site susceptible to metabolic degradation (e.g., by Cytochrome P450 enzymes) can prolong the drug's half-life in the body.[4]
-
Improved Binding Affinity : Halogens can form specific, high-affinity non-covalent interactions with protein targets, most notably "halogen bonds," where the halogen acts as a Lewis acid. This can lock the drug into a more favorable binding conformation.[4]
-
Modulation of Electronic Properties : The strong electron-withdrawing nature of halogens can alter the acidity or basicity of nearby functional groups, influencing ionization state and receptor interactions.
Caption: Key property modulations achieved through the halogenation of a drug scaffold.
Comparative Physicochemical and Biological Profile
The decision to halogenate an indolizine candidate must be data-driven. The following sections compare the expected properties and provide real-world examples.
Physicochemical Properties: A Quantitative Comparison
The introduction of a halogen atom predictably alters key physicochemical parameters that govern a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
| Property | Non-Halogenated Indolizine | Halogenated Indolizine | Causality of Change |
| Lipophilicity (LogP) | Lower | Higher | Halogens are lipophilic, increasing the compound's affinity for non-polar environments. |
| Metabolic Stability | Potentially labile | Often enhanced | The C-X bond (X=halogen) is stronger than a C-H bond and blocks sites of oxidative metabolism.[4] |
| Aqueous Solubility | Higher | Lower | The increase in lipophilicity typically leads to a decrease in water solubility. |
| Acidity/Basicity (pKa) | Unmodified | Altered | The inductive electron-withdrawing effect of the halogen reduces the basicity of the bridgehead nitrogen. |
Table 1. Predicted shifts in physicochemical properties upon halogenation of an indolizine core.
Biological Activity: Halogenation as an Enhancement Vector
Experimental evidence strongly supports the role of halogenation in augmenting the biological efficacy of indolizine derivatives, particularly in oncology.
A study focused on indolizines functionalized on the pyridine ring revealed that halogen substitution significantly boosts anticancer activity.[8] Specifically, bromo-substituted indolizines 5c and 6c were identified as promising inhibitors of cancer cell growth across multiple lines, including lung, brain, and renal cancers.[8]
In silico analysis provided a mechanistic explanation for this enhanced activity. Molecular docking studies showed that these halogenated compounds achieved favorable binding affinities (–9.22 to –9.88 kcal/mol) at the colchicine-binding site of tubulin, a critical target in cancer therapy.[8] The halogen atoms likely participate in key interactions within the binding pocket, stabilizing the drug-target complex and leading to more potent inhibition of tubulin polymerization.[8] This exemplifies how halogenation can directly translate to improved target engagement and a more potent therapeutic effect.
Experimental Workflows: From Synthesis to Biological Validation
A comparative analysis requires robust and reproducible experimental protocols. The following sections detail the synthesis of indolizine derivatives and a standard assay for evaluating their biological activity.
Synthesis Protocol: 1,3-Dipolar Cycloaddition
The Huisgen 1,3-dipolar cycloaddition is a powerful and versatile method for constructing the indolizine core.[8] This protocol describes the key steps for synthesizing both halogenated and non-halogenated analogues for direct comparison.
Caption: General workflow for the synthesis of indolizines via 1,3-dipolar cycloaddition.
Step-by-Step Methodology:
-
Pyridinium Ylide Formation (The 1,3-Dipole):
-
Rationale: The reaction is initiated by forming a pyridinium ylide, a reactive intermediate. This is achieved by deprotonating the α-carbon of a pyridinium salt using a non-nucleophilic base.
-
Procedure: To a solution of the appropriate pyridinium salt (e.g., 3-bromopyridinium salt for the halogenated series) in an anhydrous solvent like dichloromethane (DCM), add triethylamine (1.5 equivalents) dropwise at 0°C. Allow the mixture to stir for 30 minutes as it warms to room temperature.
-
-
Cycloaddition Reaction:
-
Rationale: The generated ylide reacts with a dipolarophile, such as an activated alkyne (ethyl propiolate), in a concerted [3+2] cycloaddition to form the bicyclic indolizine ring system.
-
Procedure: Add ethyl propiolate (1.2 equivalents) to the reaction mixture. Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 40°C for DCM). Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
-
Aqueous Work-up and Extraction:
-
Rationale: This step removes the base, unreacted salts, and other aqueous-soluble impurities.
-
Procedure: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash sequentially with water (2x) and brine (1x).
-
-
Purification:
-
Rationale: Column chromatography separates the desired product from side products and unreacted starting materials based on polarity.
-
Procedure: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure indolizine derivative. The structure should be confirmed by NMR and HRMS analysis.
-
Biological Evaluation: In Vitro Cytotoxicity (MTT Assay)
To compare the anticancer potential of the synthesized compounds, a cell viability assay such as the MTT assay is employed. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Sources
- 1. Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Inhibitory activities of indolizine derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jbclinpharm.org [jbclinpharm.org]
- 8. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-phenylindolizine
Introduction: 5-Bromo-2-phenylindolizine (CAS No. 1006591-05-4) is a heterocyclic organic compound utilized in various research and development applications.[1] As with any specialized chemical, its lifecycle does not end upon consumption in an experiment. Proper disposal is a critical final step, ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound and its associated waste streams. The procedures outlined are grounded in established principles of chemical safety and hazardous waste management, reflecting our commitment to building a culture of safety and trust within the scientific community.
Part 1: Core Safety & Chemical Profile
Before handling any waste, a thorough understanding of the compound's characteristics is paramount. While specific toxicological data for this compound is not extensively documented, its classification as a brominated organic compound dictates the necessary precautions.[2] Halogenated organic compounds are regulated due to their potential for persistence in the environment and the hazardous byproducts, such as hydrobromic acid, that can be generated during improper treatment like incineration.[3][4]
Table 1: Chemical and Waste Profile of this compound
| Property | Identifier | Source |
|---|---|---|
| Chemical Name | This compound | [1] |
| CAS Number | 1006591-05-4 | [5] |
| Molecular Formula | C₁₄H₁₀BrN | [1] |
| Primary Hazard Class | Halogenated Organic Compound | [2][6] |
| EPA Waste Code | Potentially falls under codes for halogenated organic compounds (e.g., F-listed wastes if mixed with certain solvents). | [7][8] |
| Recommended Disposal | High-Temperature Incineration by a licensed facility. |[4][9] |
Part 2: Pre-Disposal Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling during and after experimentation. The primary routes of exposure to chemical hazards are inhalation, ingestion, and skin/eye contact. The causality behind mandating specific PPE is to create effective barriers against these routes.
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166. | Protects against splashes of solutions or accidental contact with solid dust particles. |
| Hand Protection | Nitrile or Neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact.[10] |
| Body Protection | Fully buttoned laboratory coat. | Protects skin and personal clothing from contamination.[5] |
| Ventilation | Handle in a certified chemical fume hood. | Minimizes inhalation of dust or aerosols, which is a primary exposure risk.[5][11] |
Part 3: Step-by-Step Disposal Protocol
The foundational principle for disposing of this compound is waste segregation . Mixing halogenated waste with non-halogenated waste streams contaminates the entire volume, making solvent recovery impossible and dramatically increasing disposal costs and environmental impact.[6]
Step 1: Designate a Halogenated Organic Waste Container
-
Select a Compatible Container: Choose a sealable, airtight container made of a material chemically resistant to organic compounds (e.g., glass or high-density polyethylene).[10] Ensure it has a screw-top cap to prevent leaks.
-
Affix a Hazardous Waste Label: Before adding any waste, label the container clearly. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any solvents present.
-
The specific hazards (e.g., "Irritant," "Environmental Hazard").
-
The date when the first drop of waste is added (Accumulation Start Date).
-
Step 2: Collect Waste Streams
-
Solid Waste: Collect pure, unused this compound, or material used for spill cleanup (e.g., contaminated absorbent pads), directly into a designated solid waste container.[12] This container must also be labeled as halogenated hazardous waste.
-
Liquid Waste: Collect all solutions containing this compound in your designated liquid waste container.
-
Crucial Directive: DO NOT mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes) that are collected for recycling or recovery.[6]
-
Step 3: Safe Storage of Waste Container
-
Secure the Container: Keep the waste container tightly closed when not in use.[5]
-
Use Secondary Containment: Store the container in a larger, shatter-proof secondary container (like a plastic tub) to contain any potential leaks.
-
Store in a Designated Area: Keep the waste in a well-ventilated, designated satellite accumulation area within the laboratory, away from incompatible materials.
Step 4: Arrange for Final Disposal
-
Contact EH&S: Once the container is full or you are finished with the project, contact your institution's Environmental Health & Safety (EH&S) department.
-
Schedule a Pickup: Complete a chemical collection request form as required by your institution.[10]
-
Professional Disposal: Your EH&S department will arrange for the waste to be picked up by a licensed hazardous waste disposal company. The ultimate and appropriate disposal method for halogenated organic compounds is high-temperature incineration at a facility equipped with scrubbers and emission controls to safely neutralize harmful byproducts.[4][9]
Part 4: Emergency Procedures for Spills
Accidents can happen, and a prepared response is key to mitigating risk.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the PPE detailed in Table 2.
-
Contain the Spill: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or chemical sorbent pads.[10] For solid spills, gently cover to avoid raising dust.
-
Clean the Spill: Carefully sweep or scoop the absorbed material into a designated waste bag or container.[13]
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as halogenated hazardous waste.[14]
-
Report the Incident: Report the spill to your laboratory supervisor or EH&S department, per your institution's policy.
Part 5: Disposal Workflow Diagram
To ensure clarity, the following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the compliant disposal of this compound waste.
References
-
Darnell, A.J. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. United States Environmental Protection Agency. [Link]
-
Pharmaffiliates. 5-BROMO-2-PHENYL-INDOLIZINE. [Link]
-
Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. [Link]
-
University of Wisconsin-Madison. Hazardous Waste Segregation. [Link]
-
U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
Washington State University. Bromine Standard Operating Procedure. [Link]
-
U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. [Link]
-
Jubilant Ingrevia Limited. Safety Data Sheet: 5-bromo-2-nitropyridine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Unexpected bromine release endangers workers. [Link]
-
Oregon State University. Hazardous Waste Reduction. [Link]
-
University of Wyoming. Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine. [Link]
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. bucknell.edu [bucknell.edu]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. echemi.com [echemi.com]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. wku.edu [wku.edu]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. fishersci.com [fishersci.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. uwyo.edu [uwyo.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


